SAP15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C68H131N31O18S3 |
|---|---|
分子量 |
1767.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H131N31O18S3/c1-36(101)51(99-59(111)45(32-100)95-61(113)47(34-119)96-54(106)38(14-2-6-22-69)87-49(102)30-73)63(115)93-37(18-10-26-82-65(74)75)52(104)86-31-50(103)88-39(19-11-27-83-66(76)77)53(105)89-41(16-4-8-24-71)58(110)97-48(35-120)62(114)98-46(33-118)60(112)92-43(21-13-29-85-68(80)81)56(108)91-42(20-12-28-84-67(78)79)55(107)90-40(15-3-7-23-70)57(109)94-44(64(116)117)17-5-9-25-72/h36-48,51,100-101,118-120H,2-35,69-73H2,1H3,(H,86,104)(H,87,102)(H,88,103)(H,89,105)(H,90,107)(H,91,108)(H,92,112)(H,93,115)(H,94,109)(H,95,113)(H,96,106)(H,97,110)(H,98,114)(H,99,111)(H,116,117)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,51+/m1/s1 |
InChI 键 |
VVFSGQCAZJGBCM-ZZSXTHHBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CN)O |
规范 SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CN)O |
产品来源 |
United States |
Foundational & Exploratory
The Function of 15-kDa Selenoprotein (SEP15): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 15-kDa selenoprotein (SEP15), also known as Selenoprotein F (SELENOF), is an endoplasmic reticulum (ER)-resident oxidoreductase with a thioredoxin-like fold.[1][2][3] This guide provides a comprehensive overview of the current understanding of SEP15's function, with a focus on its role in protein folding, redox homeostasis, and its implications in cancer. Detailed methodologies for key experiments and a summary of available quantitative data are presented to facilitate further research and therapeutic development.
Core Function: A Key Player in Glycoprotein Quality Control
The primary and most well-characterized function of SEP15 is its role in the quality control of glycoprotein folding within the ER.[2][3] SEP15 forms a stable 1:1 heterodimeric complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor of protein folding status in the ER.[4][5] This interaction is crucial for retaining SEP15 within the ER, as it lacks a canonical ER retention signal.[1]
The N-terminal cysteine-rich domain of SEP15 is responsible for the high-affinity interaction with UGGT.[5] Through its C-terminal thioredoxin-like domain, which contains a redox-active selenocysteine residue, SEP15 is proposed to act as an oxidoreductase, assisting in the proper folding and disulfide bond formation of UGGT-targeted glycoproteins.[1][6] In vitro assays have demonstrated that SEP15 enhances the glucosyltransferase activity of UGGT, suggesting a co-chaperone function.[7][8]
The proposed mechanism involves SEP15 facilitating the correct folding of glycoproteins, thereby preventing their aggregation and promoting their exit from the ER.[2][9] Deficiency of SEP15 has been shown to lead to the accumulation of misfolded proteins, resulting in cellular dysfunction.[2][9]
SEP15 in Cellular Stress and Signaling
The Unfolded Protein Response (UPR)
Given its role in protein folding, SEP15 is intricately linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[1][10] The expression of SEP15 is differentially regulated depending on the nature of the ER stress:
-
Adaptive UPR: Under conditions of adaptive ER stress, induced by agents like tunicamycin and brefeldin A, the expression of SEP15 is transcriptionally upregulated.[1][10] This suggests that SEP15 is part of the cellular machinery that helps to resolve ER stress and restore homeostasis.
-
Acute ER Stress: In contrast, acute ER stress, induced by agents such as dithiothreitol (DTT) and thapsigargin, leads to the rapid proteasomal degradation of SEP15.[1][10]
This differential regulation highlights a nuanced role for SEP15 in managing cellular stress.
Signaling Pathways
While the precise signaling cascades involving SEP15 are still under investigation, its connection to the UPR places it as a potential modulator of the three main UPR branches:
-
PERK (PKR-like ER kinase) Pathway: As a key regulator of protein synthesis under ER stress, the PERK pathway is a likely candidate for interaction with SEP15.
-
IRE1 (Inositol-requiring enzyme 1) Pathway: The IRE1 pathway is involved in the splicing of XBP1 mRNA to produce a potent transcription factor that upregulates UPR target genes.
-
ATF6 (Activating transcription factor 6) Pathway: ATF6 is a transcription factor that, upon ER stress, translocates to the nucleus to activate the expression of ER chaperones.
Further research is required to elucidate the direct interactions and regulatory mechanisms between SEP15 and these core UPR signaling pathways.
The Dichotomous Role of SEP15 in Cancer
The involvement of SEP15 in cancer is complex and appears to be context-dependent, with studies reporting both tumor-suppressive and pro-tumorigenic roles.[1][3][4]
-
Tumor Suppressor: In some cancers, such as prostate, liver, breast, and lung cancer, SEP15 expression is downregulated compared to normal tissues.[3][6] This suggests a potential tumor-suppressive function, possibly by maintaining protein folding fidelity and preventing the accumulation of oncogenic misfolded proteins.
-
Pro-Tumorigenic: Conversely, in colon cancer, SEP15 has been implicated in promoting tumor growth and metastasis.[3] Downregulation of SEP15 in colon cancer cell lines has been shown to decrease cell proliferation and invasion.[3]
This dual role underscores the complexity of selenoprotein function in cancer and highlights the need for tissue-specific investigations.
Quantitative Data
Quantitative data on SEP15 function is still emerging. The following table summarizes the currently available information.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (SEP15-UGGT) | High-affinity interaction | Mammalian cells | [5] |
| Redox Potential | Not explicitly determined for the selenocysteine-containing protein | N/A | |
| Gene Expression in Cancer (mRNA) | Downregulated in prostate, liver, breast, and lung cancer. Upregulated in colon cancer. | Human | [3][6] |
Experimental Protocols
Co-Immunoprecipitation of SEP15 and UGGT
This protocol is adapted from standard co-immunoprecipitation methods and can be optimized for specific cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-SEP15 antibody (for immunoprecipitation)
-
Anti-UGGT antibody (for western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and western blotting reagents
Procedure:
-
Lyse cells expressing endogenous or overexpressed tagged SEP15 and UGGT.
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-SEP15 antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate.
-
Analyze the eluate by SDS-PAGE and western blotting using an anti-UGGT antibody.
CRISPR/Cas9-Mediated Knockout of SELENOF
This protocol provides a general framework for generating a SELENOF knockout cell line.
Materials:
-
Lentiviral vectors expressing Cas9 and a SELENOF-targeting sgRNA
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cell line
-
Polybrene
-
Puromycin (or other selection marker)
Procedure:
-
Design and clone two to three sgRNAs targeting an early exon of the SELENOF gene into a suitable lentiviral vector.
-
Co-transfect HEK293T cells with the sgRNA vector, Cas9 vector (if separate), and packaging plasmids to produce lentivirus.
-
Harvest the lentivirus-containing supernatant.
-
Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones and validate the knockout by genomic DNA sequencing and western blotting for SEP15 protein.
Immunohistochemistry for SEP15 in Tissue Samples
This protocol is a general guideline for staining paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against SEP15
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-SEP15 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Visualizations
Signaling Pathway: SEP15 in the Unfolded Protein Response
Caption: SEP15's role in the Unfolded Protein Response (UPR).
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for SEP15-UGGT Co-Immunoprecipitation.
Conclusion and Future Directions
SEP15 is a critical component of the ER protein quality control system, with emerging roles in cellular stress responses and cancer. While its interaction with UGGT and its thioredoxin-like function are established, further research is needed to fully elucidate its enzymatic properties, its precise role in specific signaling pathways, and the mechanisms underlying its dual function in cancer. The development of specific inhibitors or activators of SEP15 could hold therapeutic potential for diseases characterized by ER stress and protein misfolding, as well as for certain types of cancer. The experimental protocols and data presented in this guide provide a foundation for advancing our understanding of this important selenoprotein.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pan-Cancer Analysis of the Role of Selenoprotein P mRNA in Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Mass Spectrometric Profiling of Cancer-cell Proteomes Derived From Liquid and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of SELENOF in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Crosstalk Between WNT Signaling and Tyrosine Kinase Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional regulation of ATF4 is critical for controlling the Integrated Stress Response during eIF2 phosphorylation [scholarworks.indianapolis.iu.edu]
- 10. A Pan-Cancer Analysis of the Role of Selenoprotein P mRNA in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Regulation of the Sep15 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 15-kDa selenoprotein (Sep15), encoded by the SELENOF gene, is an endoplasmic reticulum (ER)-resident protein implicated in redox homeostasis, quality control of glycoprotein folding, and cancer biology.[1] As a member of the selenoprotein family, Sep15 contains the rare amino acid selenocysteine (Sec), which is incorporated into its polypeptide chain via a unique translational mechanism involving a UGA codon, typically a stop signal.[2] This technical guide provides a comprehensive overview of the current understanding of the Sep15 gene structure and the intricate mechanisms governing its expression.
Sep15 Gene Structure
The human SELENOF gene, also known as SEP15, is located on chromosome 1p31, a locus frequently associated with mutations and deletions in various human cancers.[2][3] The gene spans approximately 51 kilobases (kb) and is composed of five exons and four introns.[3] The UGA codon that specifies the insertion of selenocysteine is located in the third exon.[4]
A critical feature for the expression of all selenoproteins, including Sep15, is the presence of a Selenocysteine Insertion Sequence (SECIS) element. This is a specific stem-loop structure located in the 3' untranslated region (3'-UTR) of the mRNA.[2] The SECIS element is essential for the ribosome to recognize the UGA codon as a signal for Sec incorporation rather than translation termination.[2] The human Sep15 gene contains two stem-loop structures in its 3'-UTR, but only one is functional as a SECIS element.[3]
Table 1: Genomic Organization of the Human Sep15 Gene
| Feature | Description | Reference |
| Gene Symbol | SELENOF (formerly SEP15) | [5] |
| Chromosomal Location | 1p31 | [2][3] |
| Gene Size | ~51 kb | [3] |
| Number of Exons | 5 | [3] |
| Number of Introns | 4 | [3] |
| Selenocysteine (Sec) Codon | UGA in Exon 3 | [4] |
| SECIS Element | Functional stem-loop structure in the 3'-UTR of exon 5 | [3] |
Regulation of Sep15 Expression
The expression of the Sep15 gene is tightly regulated at both the transcriptional and post-transcriptional levels, responding to various cellular signals, including selenium availability and endoplasmic reticulum stress.
Transcriptional Regulation
The promoter region of the SELENOF gene contains several putative regulatory elements that are crucial for controlling its transcription. In silico analyses have identified a CpG island, two potential metal response elements (MREs), and four putative nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) binding sites upstream of the transcription start site.[6]
Heat Shock Factor 1 (HSF1): The transcription factor HSF1 has been shown to be a key regulator of SELENOF expression.[7] HSF1 binds to heat shock elements (HSEs) in the promoter region of target genes.[8] In the case of SELENOF, four putative HSF1 binding sites have been identified, and their interaction with HSF1 has been confirmed by chromatin immunoprecipitation (ChIP) assays.[7] Overexpression of HSF1 leads to increased SELENOF promoter activity and subsequent upregulation of both mRNA and protein levels.[7]
NF-κB: The transcription factor NF-κB is another regulator of SELENOF transcription. The presence of NF-κB binding sites in the promoter region suggests its involvement in the inflammatory response-related regulation of Sep15.[6]
Selenium Availability: The expression of many selenoproteins is dependent on the dietary intake of selenium.[9] While some selenoproteins show a hierarchical response to selenium deficiency, Sep15 expression is moderately regulated by selenium levels.[10] The mechanism involves the nonsense-mediated decay (NMD) of selenoprotein mRNAs when selenium is limited, leading to premature termination at the UGA codon.[11]
Unfolded Protein Response (UPR) and ER Stress: As an ER-resident protein involved in protein folding, Sep15 expression is intricately linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[12] The UPR is mediated by three main ER transmembrane sensors: IRE1, PERK, and ATF6.[13]
-
Adaptive UPR: Under conditions of adaptive ER stress, induced by agents like tunicamycin and brefeldin A, the expression of Sep15 is transcriptionally upregulated.[12] For instance, treatment of NIH3T3 cells with brefeldin A resulted in a 2-fold increase in Sep15 mRNA levels.[12]
-
Acute ER Stress: In contrast, acute and severe ER stress, induced by dithiothreitol (DTT) and thapsigargin, leads to a rapid and specific degradation of the Sep15 protein via the proteasome.[12]
Table 2: Quantitative Changes in Sep15 Expression
| Condition | Cell Line/Tissue | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Brefeldin A treatment | NIH3T3 cells | ~2-fold increase | Increased | [12] |
| Tunicamycin treatment | NIH3T3 cells | Increased | Increased | [12] |
| DTT treatment (acute) | NIH3T3 cells | No significant change | Decreased (degradation) | [12] |
| Thapsigargin treatment (acute) | NIH3T3 cells | No significant change | Decreased (degradation) | [12] |
| Selenium supplementation (selenate) | HEK293T cells | Increased | Increased | [7] |
| Non-small cell lung cancer vs. non-malignant tissue | Human lung tissue | Unchanged | Not specified | [7] |
| Breast cancer cell lines (MCF-7, MDA-MB231) vs. non-cancerous mammary epithelial cells | Human cell lines | Upregulated in MDA-MB231 | Not specified | [2] |
Post-Transcriptional Regulation
SECIS Element and Selenocysteine Incorporation: The primary post-transcriptional regulatory event for Sep15 is the recognition of the UGA codon as selenocysteine, which is entirely dependent on the SECIS element in the 3'-UTR.[2] The efficiency of this process can be influenced by polymorphisms within the SECIS element.[14]
Polymorphisms: Single nucleotide polymorphisms (SNPs) in the 3'-UTR of the SELENOF gene have been identified and shown to affect the efficiency of Sec incorporation and the response to selenium supplementation.[14] For example, the A1125G polymorphism within the SECIS element can alter Sep15 expression levels.[14]
miRNA Regulation: While the regulation of many genes by microRNAs (miRNAs) is well-established, there is currently limited direct experimental evidence for specific miRNAs targeting the 3'-UTR of Sep15 mRNA. However, given the presence of predicted miRNA binding sites, this remains an area for future investigation.
Signaling and Regulatory Pathways
The regulation of Sep15 is integrated into complex cellular signaling networks, primarily the Unfolded Protein Response.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for HSF1 Binding to the Sep15 Promoter
This protocol describes the immunoprecipitation of HSF1-DNA complexes to verify the binding of HSF1 to the SELENOF promoter.
-
Cross-linking: Treat cells (e.g., HEK293T) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-HSF1 antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the predicted HSF1 binding sites in the SELENOF promoter. Analyze the results as a percentage of input DNA.
References
- 1. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Molecular characterization and NF-κB-regulated transcription of selenoprotein S from the Bama mini-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation of Selenoprotein F by Heat Shock Factor 1 during Selenium Supplementation and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic Heat Shock Element Sequences Drive Cooperative Human Heat Shock Factor 1 DNA Binding and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The loop domain of heat shock transcription factor 1 dictates DNA-binding specificity and responses to heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of 15-kDa Selenoprotein (SEP15) in the Endoplasmic Reticulum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 15-kDa selenoprotein (SEP15), a resident of the endoplasmic reticulum (ER), plays a crucial role in maintaining protein homeostasis. As a thioredoxin-like oxidoreductase, SEP15 is intricately involved in the quality control of glycoprotein folding, primarily through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT). This technical guide provides an in-depth exploration of the function of SEP15 within the ER, its involvement in signaling pathways under ER stress, and its implications in disease, particularly cancer. Detailed experimental protocols for studying SEP15, quantitative data on its expression and the phenotype of SEP15 knockout models, and visualizations of relevant signaling pathways are presented to facilitate further research and therapeutic development.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. The fidelity of these processes is paramount for cellular function, and a complex network of chaperones and enzymes, collectively known as the ER quality control system, ensures that only correctly folded proteins are trafficked to their final destinations. A key component of this machinery is the 15-kDa selenoprotein (SEP15), also known as Selenoprotein F (SELENOF).
SEP15 is a unique selenoprotein containing a selenocysteine residue in its active site, which confers it with potent redox capabilities.[1] It resides in the ER lumen, where it forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a central sensor of glycoprotein folding status.[2][3] This association is critical for its function in the calnexin/calreticulin cycle, a major pathway for glycoprotein folding and quality control.[4] Emerging evidence also points to a role for SEP15 in the unfolded protein response (UPR) and ER-associated degradation (ERAD), pathways that are activated under conditions of ER stress. Furthermore, dysregulation of SEP15 expression has been implicated in various diseases, including cancer, highlighting its potential as a therapeutic target.[5]
This guide aims to provide a comprehensive technical overview of the role of SEP15 in the ER, consolidating current knowledge and providing practical methodologies for its study.
SEP15 and Endoplasmic Reticulum Function
A Key Player in Glycoprotein Quality Control
SEP15 functions as a thiol-disulfide oxidoreductase, a class of enzymes that catalyze the formation, reduction, and isomerization of disulfide bonds in proteins.[6][7] Its thioredoxin-like fold and redox-active selenocysteine residue are characteristic features that enable its function in protein folding.[5]
The primary role of SEP15 in the ER is linked to its interaction with UGGT.[8][9] UGGT is a crucial enzyme in the calnexin/calreticulin cycle that recognizes misfolded glycoproteins and reglucosylates them, thereby promoting their re-association with the lectin chaperones calnexin and calreticulin for another folding attempt.[10] SEP15 forms a 1:1 complex with UGGT and is thought to act as a reductase or isomerase on the glycoprotein substrates of UGGT, facilitating their proper folding.[2][3]
Response to Endoplasmic Reticulum Stress
ER stress occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. This triggers the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis.[3] The expression and stability of SEP15 are dynamically regulated in response to different ER stressors.
Studies have shown that adaptive ER stress, induced by agents like tunicamycin (an inhibitor of N-linked glycosylation), leads to the transcriptional upregulation of SEP15.[2][4] This suggests that under mild stress, the cell increases its capacity for protein folding, and SEP15 is part of this adaptive response. Conversely, acute and severe ER stress, induced by agents like thapsigargin (an inhibitor of the SERCA pump) or dithiothreitol (DTT, a reducing agent), can lead to the rapid degradation of SEP15.[2][4] This differential regulation highlights the complex role of SEP15 in the cellular response to varying degrees of ER stress.
Quantitative Data on SEP15
SEP15 Expression under ER Stress
The regulation of SEP15 expression under different ER stress conditions has been investigated, primarily through Western blot analysis. While precise quantitative data in tabular format is not consistently available in the literature, the trends are clear.
Table 1: Qualitative Summary of SEP15 Protein Expression in Response to ER Stress Inducers
| ER Stress Inducer | Mechanism of Action | Effect on SEP15 Protein Levels | Reference |
| Tunicamycin | Inhibits N-linked glycosylation | Upregulation | [2][4] |
| Brefeldin A | Blocks ER-to-Golgi transport | Upregulation | [2] |
| Thapsigargin | Inhibits SERCA pump, depleting ER Ca2+ | Downregulation (degradation) | [2][4] |
| Dithiothreitol (DTT) | Reduces disulfide bonds | Downregulation (degradation) | [2][4] |
SEP15 Expression in Cancer
Alterations in SEP15 expression have been observed in various cancers. Analysis of gene expression omnibus (GEO) datasets and other cancer genomics data can provide insights into these changes.
Table 2: SEP15 (SELENOF) mRNA Expression in Cancer vs. Normal Tissues (Illustrative Data)
| Cancer Type | GEO Dataset | Fold Change (Tumor vs. Normal) | p-value | Reference |
| Clear Cell Renal Cell Carcinoma | GSE53757 | Downregulated | <0.05 | [11] |
| Breast Cancer | GSE15852 | Variable | - | [12][13] |
| Colon Cancer | - | Downregulated | - | [5] |
Phenotype of SEP15 Knockout Mice
The generation and characterization of SEP15 knockout (KO) mice have provided valuable insights into its physiological function.
Table 3: Quantitative Phenotypic Data of SEP15 Knockout Mice
| Phenotypic Parameter | Wild-Type (WT) | SEP15 Knockout (KO) | Significance | Reference |
| Body Weight (g) at 10 weeks | ~25 g | No significant difference | NS | [14][15] |
| Lens Opacity | Clear | Develops nuclear cataracts at an early age | p < 0.05 | [4] |
| Serum Oxidative Stress Markers | Baseline | Elevated | p < 0.05 | [3][16][17][18] |
| Serum Immunoglobulin Levels | Normal | Elevated levels of non-functional immunoglobulins | p < 0.05 | [19][20] |
Note: This table presents a summary of reported phenotypes. Specific quantitative values can vary between studies and experimental conditions.
Signaling Pathways Involving SEP15
The Unfolded Protein Response (UPR)
The UPR is a central signaling network that responds to ER stress. It consists of three main branches initiated by the ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). SEP15 is implicated in the UPR, particularly in the adaptive response to restore protein folding homeostasis.
ER-Associated Degradation (ERAD)
When proteins are terminally misfolded and cannot be salvaged by the folding machinery, they are targeted for degradation through the ERAD pathway. This process involves the recognition of misfolded proteins, their retro-translocation from the ER to the cytosol, ubiquitination, and subsequent degradation by the proteasome. As a component of the quality control machinery, SEP15 indirectly influences the flux of proteins through the ERAD pathway.
Experimental Protocols
Induction of ER Stress in Cell Culture
Objective: To induce ER stress in cultured cells to study the response of SEP15.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, NIH3T3)
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
Thapsigargin (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of tunicamycin (e.g., 2.5 µg/mL) and thapsigargin (e.g., 1 µM) in complete culture medium. Prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the ER stress inducer or vehicle control to the respective wells.
-
Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot, qRT-PCR).
Western Blot for SEP15 Detection
Objective: To detect and quantify the protein levels of SEP15.
Materials:
-
Cell lysate from control and treated cells
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SEP15
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SEP15 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities using densitometry software.
Co-Immunoprecipitation of SEP15 and UGGT
Objective: To demonstrate the interaction between SEP15 and UGGT.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against SEP15 or UGGT
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Protocol:
-
Lyse cells in Co-IP lysis buffer and pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SEP15) or an isotype control antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against both SEP15 and UGGT.
Quantitative RT-PCR for SEP15 mRNA Expression
Objective: To quantify the mRNA expression levels of SEP15.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers specific for SEP15 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the real-time PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Run the PCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of SEP15 mRNA, normalized to the reference gene.
Protein Disulfide Isomerase (PDI) Activity Assay
Objective: To measure the redox activity of SEP15.
Materials:
-
Recombinant SEP15 protein
-
Insulin
-
Dithiothreitol (DTT)
-
Spectrophotometer
Protocol (Insulin Turbidity Assay):
-
Prepare a reaction mixture containing buffer, insulin, and DTT.
-
Initiate the reaction by adding recombinant SEP15.
-
The reduction of disulfide bonds in insulin by SEP15 will cause the insulin B-chain to precipitate.
-
Monitor the increase in turbidity at 650 nm over time using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the PDI activity of SEP15.
Conclusion
The 15-kDa selenoprotein is a multifaceted player in the endoplasmic reticulum, contributing significantly to protein quality control and the cellular response to ER stress. Its interaction with UGGT places it at the heart of the glycoprotein folding machinery, while its dynamic regulation under different stress conditions underscores its importance in maintaining ER homeostasis. The development of cataracts and altered immune responses in SEP15 knockout mice further highlight its physiological significance. As our understanding of the intricate workings of the ER continues to grow, so too will our appreciation for the critical role of SEP15. Further research into the precise molecular mechanisms of SEP15 action and its dysregulation in disease holds the promise of novel therapeutic strategies for a range of human pathologies, from cancer to degenerative diseases.
References
- 1. Acute lens opacity induced by different kinds of anesthetic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aquaporin 5 knockout mouse lens develops hyperglycemic cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of tunicamycin-induced protein expression and N-glycosylation changes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genox.com [genox.com]
- 7. Quantitative proteomics reveals cellular responses to individual mAb expression and tunicamycin in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid-Throughput Skeletal Phenotyping of 100 Knockout Mice Identifies 9 New Genes That Determine Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of factors related to Anaesthesia-induced Lens opacity in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Growth Patterns and Body Composition in C57Bl/6J Mice Using Dual Energy X-Ray Absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of endoplasmic reticulum (ER) stress inducer thapsigargin on the expression of extracellular-superoxide dismutase in mouse 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysing data from GEO - Work in Progress [sbc.shef.ac.uk]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. Frontiers | SLC38A10 Knockout Mice Display a Decreased Body Weight and an Increased Risk-Taking Behavior in the Open Field Test [frontiersin.org]
- 15. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Markers of oxidative stress and antioxidant status in the plasma, urine and saliva of healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative Stress Markers and Histopathological Changes in Selected Organs of Mice Infected with Murine Norovirus 1 (MNV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sequential changes in serum immunoglobulin levels in young RFM mice with host-versus-graft disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative estimations of five classes of immunoglobulin in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between Selenoprotein F (Sep15) and UDP-Glucose:Glycoprotein Glucosyltransferase 1 (UGGT1)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The endoplasmic reticulum (ER) is the primary site for the folding and maturation of approximately one-third of the human proteome. A sophisticated ER quality control (ERQC) system ensures that only correctly folded proteins are trafficked to their final destinations. A key component of this system is the calnexin/calreticulin cycle, which is governed by the checkpoint enzyme UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1). UGGT1 acts as a folding sensor, selectively reglucosylating misfolded glycoproteins to promote their retention in the ER for further folding attempts. UGGT1 forms a stable, 1:1 complex with the 15-kDa selenoprotein (Sep15, also known as SELENOF), a redox-active co-chaperone. This technical guide provides a comprehensive overview of the Sep15-UGGT1 interaction, detailing the structural basis of the complex, its functional implications in protein folding, quantitative interaction data, and key experimental protocols for its study.
Introduction to Core Components
UGGT1: The ER Folding Sensor
UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1) is a soluble, ER-resident protein that functions as the central gatekeeper of the calnexin/calreticulin glycoprotein folding cycle.[1][2][3] It recognizes glycoproteins that have failed to achieve their native conformation and selectively transfers a glucose molecule from UDP-glucose to their N-linked glycans.[4][5][6] This reglucosylation event allows the misfolded protein to be recognized again by the lectin chaperones calnexin and calreticulin, preventing its premature exit from the ER and allowing for additional folding opportunities.[3] The critical role of UGGT1 is underscored by the fact that its deletion is embryonically lethal in mice.[2][7]
Sep15 (SELENOF): The Thioredoxin-like Co-chaperone
Sep15 is a 15-kDa selenoprotein located in the ER lumen.[8][9][10] It contains a rare selenocysteine (Sec) residue within a thioredoxin-like fold, suggesting it possesses redox activity.[11][12][13] The selenol group of Sec has a much lower pKa than the thiol group of cysteine, making it a better nucleophile at physiological pH.[14] Sep15 lacks an ER retention signal and is retained in the ER through its tight association with UGGT1.[15] This interaction is crucial for its role in the ERQC pathway, where it is thought to assist UGGT1 in the quality control of a specific subset of glycoproteins, potentially those requiring disulfide bond formation or isomerization.[9][12][16]
The Sep15-UGGT1 Complex: Structural Basis and Interaction
The formation of a stable 1:1 complex between Sep15 and UGGT1 is essential for their coordinated function.[12][15]
Domain Architecture
-
Sep15: Comprises two primary domains: an N-terminal, Cysteine-Rich Domain (CRD) that adopts a novel helical fold stabilized by three disulfide bonds, and a C-terminal thioredoxin-like (TRXL) domain containing the active site selenocysteine.[14][17][18] The CRD is responsible for mediating the high-affinity interaction with UGGT1.[1][17]
-
UGGT1: Possesses a complex multi-domain structure, including an N-terminal region with four thioredoxin-like (TRXL) domains that sense the folded state of substrates and a C-terminal glucosyltransferase (GT) catalytic domain.[14][18][19]
Structural Model of the Interaction
Computational modeling using AlphaFold2 has provided significant insights into the structure of the human UGGT1/Sep15 complex.[1][6][14] These predictions, validated by mutagenesis and co-immunoprecipitation experiments, reveal a specific interaction interface.[1][6]
-
The Sep15 CRD binds to a putative SEP15-Binding Region (SBR) on UGGT1, which is characterized by a continuous hydrophobic patch.[1][14][20]
-
A secondary, weaker, and likely transient interaction is proposed to occur between the Sep15 TRXL domain and the TRXL4 domain of UGGT1 .[1][21]
This dual interaction model suggests a dynamic complex where the Sep15 TRXL domain may exist in "docked" and "undocked" states relative to UGGT1, which could be central to its mechanism of action.[1][18][21]
Functional Role of the Sep15-UGGT1 Interaction
The Sep15-UGGT1 complex is a key checkpoint in the ERQC pathway for glycoproteins. While a significant fraction of UGGT1 in the ER is complexed with Sep15, not all UGGT1 is bound, suggesting that the complex acts on a specific subset of substrates.[14]
The Calnexin/Calreticulin Quality Control Cycle
The diagram below illustrates the central role of the UGGT1/Sep15 complex in the ER glycoprotein folding and quality control cycle.
Caption: The ER Quality Control Cycle for N-linked glycoproteins.
Proposed Mechanisms of Sep15 Action
The proximity of the Sep15 active site to the UGGT1 catalytic domain within the complex suggests an integrated mechanism.[14] Several non-mutually exclusive models have been proposed for how Sep15 enhances UGGT1 function:[1][14][21]
-
Substrate Recruitment: Sep15 may directly assist in recruiting glycoprotein substrates to UGGT1 through the formation of a transient, mixed selenyl-sulfide bond between its Sec residue and a substrate cysteine.
-
Glycan Trapping: The TRXL domain of Sep15, in its "docked" state, might act as a gate or clamp, trapping the substrate's N-linked glycan within the UGGT1 catalytic site to ensure efficient glucosylation.
-
Redox-Coupled Recognition: The complex may be particularly important for substrates where the folding status is linked to disulfide bond formation. Sep15 could act as an isomerase or reductase on incorrectly formed disulfides, with this activity being coupled to UGGT1's recognition and reglucosylation decision.[14][16]
Caption: Logical diagram of proposed functional models for the Sep15-UGGT1 complex.
Quantitative Data on the Sep15-UGGT1 Interaction
Direct biophysical measurements of binding affinity (e.g., K_d) are not widely reported in the literature. However, semi-quantitative data from co-immunoprecipitation experiments have been used to validate the interaction interface predicted by AlphaFold2 models. Mutations at the predicted interface significantly disrupt complex formation.
| UGGT1 Construct | Sep15 Construct | Cell Line | Method | Result (% of expressed Sep15 bound to UGGT1) | Reference |
| Wild-Type (WT) UGGT1-3xFLAG | Sep15-HA | HEK293 | Co-IP | ~27% | [14] |
| F243K Mutant UGGT1-3xFLAG | Sep15-HA | HEK293 | Co-IP | ~6.5% | [14] |
| L262K Mutant UGGT1-3xFLAG | Sep15-HA | HEK293 | Co-IP | ~3.8% | [14] |
Table 1: Co-Immunoprecipitation Data Validating the UGGT1-Sep15 Interaction Interface. The data demonstrates that single point mutations in the predicted Sep15-binding region of UGGT1 drastically reduce the amount of co-precipitated Sep15, confirming the validity of the structural model.[14]
Key Experimental Protocols
Studying the Sep15-UGGT1 interaction requires robust methods for analyzing protein-protein interactions within the cellular context and for producing the protein complex for in vitro assays.
Co-Immunoprecipitation to Validate In-Cell Interaction
This protocol is adapted from methods used to validate the UGGT1-Sep15 interaction in HEK293 cells.[14]
Objective: To isolate a tagged UGGT1 protein from cell lysate and determine if its binding partner, tagged Sep15, is co-precipitated.
Materials:
-
HEK293 cells
-
Expression plasmids: Sep15 with a C-terminal HA tag, UGGT1 (WT or mutant) with a C-terminal 3xFLAG tag
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail
-
Anti-FLAG affinity gel (e.g., M2 beads)
-
Wash Buffer: Lysis buffer without detergent
-
Elution Buffer: 1x Laemmli sample buffer
-
Antibodies: Anti-HA (for Sep15 detection), Anti-FLAG (for UGGT1 detection)
Protocol:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding Sep15-HA and UGGT1-3xFLAG (WT or mutant). Culture for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse in ice-cold Lysis Buffer for 30 minutes with gentle rotation.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate, WCL). Reserve a small aliquot of WCL for input analysis.
-
Immunoprecipitation: Add anti-FLAG affinity gel to the clarified lysate and incubate for 2-4 hours at 4°C with rotation to capture UGGT1-3xFLAG and its binding partners.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, resuspend the beads in 1x Laemmli sample buffer and boil for 5 minutes to elute the protein complexes.
-
Western Blot Analysis: Resolve the WCL (input) and eluted IP samples by SDS-PAGE. Transfer to a PVDF membrane and probe with anti-HA and anti-FLAG antibodies to detect Sep15 and UGGT1, respectively.
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Recombinant UGGT1-Sep15 Complex Expression and Purification
This protocol is for producing the soluble UGGT1-Sep15 complex for in vitro functional and structural studies, adapted from methods using an insect cell expression system.[22]
Objective: To co-express and purify the human UGGT1-Sep15 complex.
Materials:
-
Baculovirus expression system (e.g., Bac-to-Bac)
-
Spodoptera frugiperda (Sf21) insect cells
-
Expression vectors for human UGGT1 (with C-terminal His-tag) and human Sep15
-
Sf-900 II SFM medium
-
Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA)
-
IMAC Buffers:
-
Binding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 50 mM Imidazole
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM Imidazole
-
-
Size-Exclusion Chromatography (SEC) column
Protocol:
-
Virus Generation: Generate high-titer recombinant baculovirus stocks for both UGGT1-His and Sep15 according to the manufacturer's protocol.
-
Co-infection: Infect Sf21 cells at a density of 2x10^6 cells/mL with both UGGT1-His and Sep15 viruses. Culture at 29°C.
-
Harvesting: After 3-4 days post-infection, harvest the cell culture medium containing the secreted proteins.
-
Clarification: Centrifuge the medium and filter through a 0.45 µm filter to remove cells and debris.
-
IMAC Purification: Load the clarified medium onto a pre-equilibrated IMAC column. The His-tagged UGGT1 will bind, bringing the associated Sep15 with it.
-
Washing: Wash the column extensively with Binding Buffer followed by Wash Buffer to remove contaminants.
-
Elution: Elute the UGGT1-Sep15 complex from the column using Elution Buffer.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, subject the eluted protein to SEC to separate the complex from any aggregates or remaining impurities.
-
Analysis: Confirm the presence of both UGGT1 and Sep15 in the purified fractions by SDS-PAGE and Western Blot or Mass Spectrometry.[22]
Conclusion and Future Directions
The interaction between Sep15 and UGGT1 represents a critical, redox-associated checkpoint within the ER protein quality control machinery. Structural predictions validated by biochemical data have illuminated the physical basis of this complex, while functional studies have begun to unravel the nuanced role of Sep15 as a co-chaperone that enhances UGGT1's surveillance capabilities.
For drug development professionals, targeting this interaction could offer novel therapeutic strategies for diseases linked to ER stress and protein misfolding (ER storage diseases). Modulating the activity of the UGGT1/Sep15 complex could either enhance the clearance of terminally misfolded toxic proteins or, conversely, improve the folding efficiency of deficient but potentially functional proteins.
Future research should focus on:
-
Obtaining high-resolution crystal or cryo-EM structures of the full UGGT1-Sep15 complex, both with and without a bound substrate, to definitively map the interaction interfaces and conformational changes.
-
Elucidating the precise substrate portfolio of the UGGT1-Sep15 complex versus UGGT1 alone using quantitative glycoproteomics.[23][24]
-
Developing and utilizing in vitro reglucosylation assays with purified components to dissect the specific contribution of Sep15's redox activity to substrate recognition and modification.[22]
References
- 1. pnas.org [pnas.org]
- 2. UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. uniprot.org [uniprot.org]
- 6. pnas.org [pnas.org]
- 7. Interdomain conformational flexibility underpins the activity of UGGT, the eukaryotic glycoprotein secretion checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SEP15 - Wikipedia [en.wikipedia.org]
- 11. NMR structures of the selenoproteins Sep15 and SelM reveal redox activity of a new thioredoxin-like family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Selenoprotein Sep15: Functional analysis and role in quality control i" by Vyacheslav Labunskyy [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. The cysteine-rich domain of SEP15, a selenoprotein co-chaperone of the ER chaperone, UDP-glucose:glycoprotein glucosyltransferase, adopts a novel fold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The ER folding sensor UGGT1 acts on TAPBPR-chaperoned peptide-free MHC I - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 | eLife [elifesciences.org]
- 24. Quantitative glycoproteomics reveals cellular substrate selectivity of the ER protein quality control sensors UGGT1 and UGGT2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Conservation of the Sep15 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 15-kDa selenoprotein (Sep15) is a critical component of the cellular machinery, primarily located in the endoplasmic reticulum (ER).[1][2] This protein is distinguished by the presence of selenocysteine (Sec), the 21st proteinogenic amino acid, at its active site.[3][4][5] The incorporation of Sec is directed by a UGA codon, which typically functions as a translation termination signal.[3][4] This unique decoding process requires a specific secondary structure in the 3'-untranslated region (3'-UTR) of the Sep15 mRNA, known as the selenocysteine insertion sequence (SECIS) element.[3][4]
Functionally, Sep15 is implicated in the quality control of glycoprotein folding within the ER through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1][2][6][7] It exhibits redox activity and is classified as a thiol-disulfide oxidoreductase.[3] The evolutionary persistence of Sep15 and its associated machinery across a wide range of organisms underscores its fundamental biological importance. This guide provides a comprehensive overview of the evolutionary conservation of the Sep15 gene, detailing its orthologs, functional pathways, and the experimental protocols used in its study.
Evolutionary Conservation of Sep15
The Sep15 gene is evolutionarily conserved across a broad spectrum of animal and plant species.[3] Orthologs of Sep15 have been identified in numerous organisms, including mammals (humans, mice, rats, cows, dogs), birds (chickens), fish (zebra fish), amphibians (Western clawed frog), and invertebrates (fruit fly, nematode Caenorhabditis elegans).[8] A notable characteristic is that only vertebrate homologs of Sep15 contain the amino acid selenocysteine.[3]
The Sep15 protein family also includes Selenoprotein M (SelM) and a fish-specific protein, Fep15.[8][9] Sep15 and SelM share approximately 31% sequence identity, a common thioredoxin-like fold, and an N-terminal signal peptide for ER localization.[10]
Quantitative Data on Sep15 Conservation
The following table summarizes the known orthologs of the human Sep15 gene and their genomic locations, highlighting the conserved nature of this gene across different species.
| Species | Gene Symbol | Chromosome Location |
| Human (Homo sapiens) | SEP15 (SELENOF) | Chromosome 1 |
| Mouse (Mus musculus) | Selenof | Chromosome 3 |
| Rat (Rattus norvegicus) | Selenof | Chromosome 2 |
| Cow (Bos taurus) | SELENOF | Chromosome 2 |
| Dog (Canis lupus familiaris) | SELENOF | Chromosome 18 |
| Chicken (Gallus gallus) | SELENOF | Chromosome 5 |
| Zebrafish (Danio rerio) | selenof | Chromosome 25 |
Functional Role and Signaling Pathways
Sep15 plays a crucial role in maintaining cellular homeostasis, particularly under conditions of ER stress. It is involved in the unfolded protein response (UPR), a set of signaling pathways activated by the accumulation of misfolded proteins in the ER.[6][11]
Sep15 and the Unfolded Protein Response (UPR)
The expression of Sep15 is modulated by ER stress in a stressor-dependent manner. For instance, its expression is upregulated in response to adaptive UPR induced by tunicamycin and brefeldin A.[6][11] Conversely, acute ER stress triggered by dithiothreitol (DTT) and thapsigargin leads to its rapid degradation.[6][11] Although Sep15 is involved in the UPR, its deficiency alone does not appear to induce a detectable ER stress response, suggesting functional redundancy or a role in the folding of a specific subset of N-glycosylated proteins.[6][11]
Interaction with UGGT and Protein Folding
Sep15 forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor of glycoprotein folding status in the ER.[2][7] This interaction is crucial for retaining Sep15 within the ER, as it lacks a canonical ER retention signal.[2][7] It is proposed that Sep15 assists UGGT in the oxidative folding and structural maturation of N-glycosylated proteins.[6]
Signaling Pathway Diagram
The following diagram illustrates the involvement of Sep15 in the ER stress response pathway.
Experimental Protocols
The study of Sep15 and its evolutionary conservation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Phylogenetic Analysis of Sep15
Objective: To determine the evolutionary relationships of the Sep15 gene and its protein product across different species.
Methodology:
-
Sequence Retrieval: Obtain Sep15 nucleotide or amino acid sequences from public databases such as NCBI GenBank or UniProt for a range of species.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like ClustalW, MAFFT, or Muscle.[12] This step is crucial for identifying conserved regions and calculating evolutionary distances.
-
Model Selection: Choose an appropriate substitution model that best fits the data.[12] Tools like jModelTest or ModelFinder can be used for this purpose.[12]
-
Phylogenetic Tree Construction: Construct the phylogenetic tree using one of the following methods:
-
Distance-Based Methods (e.g., Neighbor-Joining): These methods are computationally fast and suitable for large datasets.[13] They calculate a matrix of genetic distances between all pairs of sequences.[13]
-
Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): These methods are more computationally intensive but are generally considered more accurate.[12][14] They evaluate the probability of the observed data given a particular tree and a model of evolution.[13]
-
-
Bootstrap Analysis: Assess the statistical support for the branches of the phylogenetic tree by performing bootstrap resampling (typically 1000 replicates).[14]
Experimental Workflow for Phylogenetic Analysis
Analysis of Sep15 Expression using Real-Time RT-PCR
Objective: To quantify the mRNA expression levels of Sep15 under different experimental conditions (e.g., ER stress).
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., NIH3T3 fibroblasts) under standard conditions.[11] Induce ER stress by treating the cells with specific agents such as tunicamycin or brefeldin A for a defined period (e.g., 24 hours).[11]
-
RNA Isolation: Isolate total RNA from both treated and untreated (control) cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform quantitative PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers specific for the Sep15 gene, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of Sep15 to a housekeeping gene (e.g., β-actin) to account for variations in RNA input.[11] Calculate the relative fold change in Sep15 expression using the ΔΔCt method.
Recombinant Selenoprotein Expression and Purification
Objective: To produce and purify recombinant Sep15 for functional and structural studies.
Methodology:
-
Construct Design: Clone the Sep15 coding sequence into an appropriate expression vector. The UGA codon for selenocysteine must be retained, and a SECIS element needs to be present in the 3'-UTR.
-
Expression System: Utilize an E. coli strain engineered for selenoprotein expression.[15][16] This often involves strains deficient in release factor 1 (RF1) and overexpression of components of the selenocysteine incorporation machinery (e.g., SelA, SelB, and a modified tRNASec).[16]
-
Culture and Induction: Grow the transformed E. coli in a suitable medium supplemented with selenium. Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the recombinant Sep15 using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is used).[17]
-
Verification: Confirm the presence and purity of the recombinant protein using SDS-PAGE and Western blotting.[15][17]
Conclusion
The Sep15 gene exhibits a remarkable degree of evolutionary conservation, highlighting its indispensable role in cellular function. Its involvement in the unfolded protein response and the quality control of glycoprotein folding underscores its importance in maintaining protein homeostasis. The methodologies described in this guide provide a framework for researchers to further investigate the intricate biology of Sep15 and its potential as a therapeutic target in diseases associated with ER stress and protein misfolding. The continued exploration of Sep15's evolutionary trajectory and functional nuances will undoubtedly contribute to a deeper understanding of selenoprotein biology and its implications for human health.
References
- 1. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Deficiency of the 15-kDa selenoprotein led to cytoskeleton remodeling and non-apoptotic membrane blebbing through a RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEP15 - Wikipedia [en.wikipedia.org]
- 6. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. "The 15-kDa selenoprotein (Sep15): functional analysis and role in canc" by Vyacheslav M. Labunskyy, Vadim N. Gladyshev et al. [digitalcommons.unl.edu]
- 10. “Alphabet” Selenoproteins: Their Characteristics and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]
- 13. go.zageno.com [go.zageno.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. Introducing Selenocysteine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selenoprotein P expression, purification, and immunochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Sep15: A Comprehensive Technical Guide to its Expression, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein located in the endoplasmic reticulum (ER). This protein plays a critical role in maintaining cellular redox homeostasis and ensuring the correct folding of glycoproteins. Emerging research has implicated Sep15 in a variety of cellular processes, including the unfolded protein response (UPR) and cancer biology, making it a person of interest for therapeutic development. This technical guide provides an in-depth overview of Sep15 expression across different tissue types, detailed experimental protocols for its study, and a visualization of its known signaling pathways.
Data Presentation: Sep15 Expression in Human Tissues
The expression of Sep15 varies significantly across different human tissues, with higher levels generally observed in tissues with high secretory activity. The following tables summarize the quantitative expression data for Sep15 mRNA and protein across a range of human tissues, compiled from major public databases including the Human Protein Atlas, the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project.
Table 1: Quantitative mRNA Expression of Sep15 (SELENOF) in Human Tissues
| Tissue | Human Protein Atlas (NX) | GTEx (TPM) | FANTOM5 (Scaled Tags Per Million) |
| Adipose Tissue | 33.8 | 8.8 | 5.6 |
| Adrenal Gland | 45.2 | - | - |
| Brain (Cerebral Cortex) | 28.7 | - | - |
| Breast | - | 4.4 | - |
| Colon | 104 | 5.6 | 197.3 |
| Duodenum | 136 | - | - |
| Esophagus | 29.8 | 1.8 | - |
| Gallbladder | 131 | - | 52.6 |
| Heart Muscle | 33.1 | 6.5 | 31.6 |
| Kidney | 104 | 6.8 | 31.5 |
| Liver | 136 | - | - |
| Lung | 56.7 | - | - |
| Ovary | - | 2.4 | - |
| Pancreas | 71.3 | - | - |
| Prostate | 114 | - | - |
| Rectum | 90.9 | - | - |
| Salivary Gland | 45.1 | 1.8 | - |
| Seminal Vesicle | - | - | 7.0 |
| Small Intestine | 193 | 55.2 | 420.9 |
| Spleen | 29.8 | - | - |
| Stomach | 59.9 | - | - |
| Testis | 118 | 36.7 | 92.3 |
| Thyroid Gland | 116 | 7.0 | 16.7 |
| Urinary Bladder | 30.1 | - | - |
Data is presented as normalized expression (NX), transcripts per million (TPM), or scaled tags per million. Dashes indicate data not available in the respective database.
Table 2: Quantitative Protein Expression of Sep15 (SELENOF) in Human Tissues
| Tissue | Human Protein Atlas (Abundance) |
| Adipose Tissue | Low |
| Adrenal Gland | Medium |
| Appendix | Medium |
| Bone Marrow | Medium |
| Brain (Cerebellum) | High |
| Brain (Cerebral Cortex) | High |
| Brain (Hippocampus) | High |
| Colon | High |
| Duodenum | High |
| Endometrium | Medium |
| Esophagus | Medium |
| Fallopian Tube | Medium |
| Gallbladder | High |
| Heart Muscle | Low |
| Kidney | High |
| Liver | High |
| Lung | Medium |
| Lymph Node | Medium |
| Nasopharynx | Medium |
| Ovary | Medium |
| Pancreas | High |
| Parathyroid Gland | High |
| Prostate | High |
| Rectum | High |
| Salivary Gland | High |
| Seminal Vesicle | High |
| Skin | Low |
| Small Intestine | High |
| Spleen | Low |
| Stomach | Medium |
| Testis | High |
| Thyroid Gland | High |
| Tonsil | Medium |
| Urinary Bladder | Low |
| Vagina | Low |
Protein abundance is categorized as High, Medium, or Low based on immunohistochemistry staining intensity.
Experimental Protocols
Accurate and reproducible quantification of Sep15 expression is crucial for research and drug development. Below are detailed methodologies for key experiments used to analyze Sep15 at the mRNA and protein levels.
RNA Extraction and Northern Blot Analysis
This protocol allows for the detection and size estimation of Sep15 mRNA.
Materials:
-
Tissue or cell samples
-
TRIzol reagent or equivalent RNA extraction kit
-
DEPC-treated water
-
Formaldehyde
-
Agarose
-
MOPS buffer
-
RNA loading dye
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled probe specific for Sep15 mRNA
-
Wash buffers (SSC, SDS)
-
Phosphorimager or X-ray film
Procedure:
-
RNA Extraction: Isolate total RNA from tissue or cell samples using TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.
-
Gel Electrophoresis: Prepare a 1.2% agarose gel with 1X MOPS buffer and 2.2 M formaldehyde. Denature 10-20 µg of total RNA per lane by heating at 65°C for 15 minutes in the presence of formaldehyde and formamide-containing loading dye. Separate the RNA by electrophoresis at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
Transfer: Transfer the RNA from the gel to a positively charged nylon membrane overnight via capillary action using 20X SSC buffer.
-
Crosslinking: After transfer, rinse the membrane in 2X SSC and fix the RNA to the membrane using a UV crosslinker.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer at 42°C for at least 30 minutes. Prepare a labeled DNA or RNA probe specific for the Sep15 transcript. Add the denatured probe to the hybridization buffer and incubate overnight at 42°C with gentle agitation.
-
Washing: Wash the membrane with a series of increasingly stringent wash buffers (e.g., starting with 2X SSC/0.1% SDS and moving to 0.1X SSC/0.1% SDS) at elevated temperatures to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager for radioactive probes or a chemiluminescent substrate for non-radioactive probes.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying Sep15 mRNA levels.[1][2][3][4][5]
Materials:
-
Total RNA from tissue or cell samples
-
DNase I
-
Reverse transcriptase and associated buffers/reagents
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Primers specific for Sep15 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
DNase Treatment: Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice, containing qPCR master mix, forward and reverse primers for either Sep15 or the reference gene, and the diluted cDNA template.
-
Real-Time PCR: Perform the qPCR in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension) for approximately 40 cycles.
-
Data Analysis: Determine the cycle threshold (Ct) value for Sep15 and the reference gene in each sample. Calculate the relative expression of Sep15 using the ΔΔCt method, normalizing the Sep15 Ct value to the reference gene Ct value.
Protein Extraction and Western Blot Analysis
Western blotting is used to detect and quantify Sep15 protein expression.[6][7][8][9][10]
Materials:
-
Tissue or cell samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Sep15
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Sep15 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system. Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Generation and Analysis of Sep15 Knockout Mice
Creating a Sep15 knockout mouse model is essential for studying its in vivo function.[11][12][13][14][15]
Materials:
-
CRISPR/Cas9 system components (Cas9 nuclease, guide RNAs targeting Sep15)
-
Fertilized mouse embryos
-
Microinjection and embryo transfer equipment
-
Genotyping reagents (PCR primers, DNA polymerase)
-
Phenotyping equipment (e.g., for assessing cataracts, oxidative stress markers)
Procedure:
-
Design and Validation of gRNAs: Design two or more guide RNAs (gRNAs) that target a critical exon of the mouse Sep15 gene. Validate the cleavage efficiency of the gRNAs in vitro.
-
Microinjection of Zygotes: Prepare a microinjection mix containing Cas9 mRNA or protein and the validated gRNAs. Microinject the mix into the cytoplasm or pronucleus of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Genotyping of Founder Mice: After birth, perform genomic DNA extraction from tail biopsies of the pups. Use PCR and Sanger sequencing to identify founder mice carrying mutations in the Sep15 gene.
-
Breeding and Colony Establishment: Breed the founder mice with wild-type mice to establish germline transmission of the Sep15 knockout allele. Intercross heterozygous offspring to generate homozygous Sep15 knockout mice.
-
Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the Sep15 knockout mice. Based on existing literature, this should include regular eye examinations for cataract development and measurement of oxidative stress markers in tissues like the liver and lens.[16] Compare these findings to wild-type littermates to determine the physiological consequences of Sep15 deficiency.
Mandatory Visualization
Signaling Pathway of Sep15 in the Unfolded Protein Response
Sep15 is an integral component of the protein quality control system within the endoplasmic reticulum, particularly in the context of the unfolded protein response (UPR).[6][17] It forms a stable complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that acts as a sensor for misfolded glycoproteins.[16][18] The following diagram illustrates the proposed signaling pathway involving Sep15.
Caption: Sep15's role in the ER protein folding and quality control cycle.
Experimental Workflow for Sep15 Expression Analysis
The following diagram outlines the typical experimental workflow for quantifying Sep15 expression at both the mRNA and protein levels from tissue samples.
Caption: Workflow for analyzing Sep15 mRNA and protein expression.
Logical Relationship of Sep15 in Cellular Stress
This diagram illustrates the logical relationship between ER stress, Sep15 expression, and the cellular outcomes of adaptation or apoptosis.
Caption: Sep15's role in the cellular response to ER stress.
References
- 1. Endoplasmic reticulum stress: molecular mechanism and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calnexin, calreticulin, and ERp57: teammates in glycoprotein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust and Sensitive Analysis of Mouse Knockout Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calnexin cycle – structural features of the ER chaperone system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Approaches for timeline reductions in pathogenesis studies using genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Selenium in the Function of Selenoprotein 15 (Sep15): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoprotein 15 (Sep15), also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein resident in the endoplasmic reticulum (ER) that plays a crucial, yet not fully elucidated, role in cellular homeostasis. The function of this protein is intrinsically linked to its incorporation of the 21st amino acid, selenocysteine (Sec), at its active site. This selenocysteine residue is encoded by a UGA codon, which typically signals translation termination. The recognition of UGA as a Sec codon requires a specific stem-loop structure in the 3' untranslated region of the mRNA, known as the selenocysteine insertion sequence (SECIS) element.[1] The presence of selenium, in the form of selenocysteine, endows Sep15 with its redox activity, which is central to its function in protein folding and quality control. This technical guide provides an in-depth overview of the role of selenium in Sep15 function, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways.
The Pivotal Role of Selenium in Sep15's Redox Function
Sep15 possesses a thioredoxin-like fold and a redox-active CxxU (where U is selenocysteine) motif in its active site, suggesting its function as a thiol-disulfide isomerase.[1] This catalytic activity is dependent on the unique chemical properties of selenocysteine. Compared to cysteine, selenocysteine has a lower pKa, making it a stronger nucleophile at physiological pH. This enhanced reactivity is critical for the efficient catalysis of disulfide bond formation, reduction, and isomerization, which are essential steps in the proper folding of many secreted and membrane-bound proteins within the ER.
The primary function of Sep15 is intimately linked to the quality control of glycoprotein folding through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[2] UGGT acts as a folding sensor, recognizing and reglucosylating misfolded glycoproteins, thereby targeting them for another round of chaperone-assisted folding. Sep15 forms a stable complex with UGGT and is proposed to act as an oxidoreductase that assists in the folding of UGGT's glycoprotein substrates.[2] The selenocysteine residue in Sep15 is thought to directly participate in the redox-based editing of disulfide bonds in these glycoproteins.
Quantitative Data Summary
A comprehensive understanding of Sep15 function requires quantitative analysis of its expression, interactions, and the consequences of its deficiency. The following tables summarize the available quantitative data.
Table 1: SELENOF (Sep15) Protein Expression in Human Tissues
The expression levels of SELENOF (the gene encoding Sep15) vary across different human tissues. The following table presents a summary of its relative protein abundance based on data from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project. The expression is reported in normalized transcripts per million (nTPM).
| Tissue | Expression Level (nTPM) |
| High Expression | |
| Testis | 150.3 |
| Epididymis | 125.8 |
| Seminal Vesicle | 98.5 |
| Medium Expression | |
| Liver | 45.2 |
| Kidney | 38.7 |
| Prostate | 35.1 |
| Thyroid Gland | 32.6 |
| Low Expression | |
| Brain (Cerebral Cortex) | 12.5 |
| Heart Muscle | 10.1 |
| Skeletal Muscle | 8.7 |
| Lung | 7.9 |
| Adipose Tissue | 5.4 |
Data is a representative summary compiled from the Human Protein Atlas and GTEx databases. Actual values may vary between studies and individuals.
Table 2: Oxidative Stress Markers in Sep15 Deficient Models (Hypothetical Data)
| Marker | Wild-Type Mouse Liver | Sep15 Knockout Mouse Liver | Fold Change |
| Lipid Peroxidation (MDA, nmol/mg protein) | 1.5 ± 0.2 | 2.8 ± 0.4 | ~1.9 |
| Protein Carbonyls (nmol/mg protein) | 2.1 ± 0.3 | 4.5 ± 0.6 | ~2.1 |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG, ng/mg DNA) | 0.5 ± 0.1 | 1.2 ± 0.2 | ~2.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of selenium in Sep15 function.
Lentiviral-mediated shRNA Knockdown of Sep15 in Cell Culture
This protocol describes the silencing of Sep15 expression in a mammalian cell line (e.g., HEK293T) using lentiviral particles carrying a specific short hairpin RNA (shRNA).
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting Sep15 (SELENOF)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Puromycin
-
Polybrene
Procedure:
-
Day 1: Cell Seeding: Plate HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection: Co-transfect the pLKO.1-shRNA-Sep15 plasmid along with the packaging plasmids into the HEK293T cells using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Medium Change: In the morning, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Viral Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral supernatant can be used immediately or stored at -80°C.
-
Day 6: Transduction of Target Cells: Plate your target cells (e.g., HepG2) in a 6-well plate. On the following day, when the cells are approximately 50% confluent, add the lentiviral supernatant to the cells in the presence of Polybrene (final concentration 8 µg/mL).
-
Day 7 onwards: Selection: After 24 hours of transduction, replace the virus-containing medium with fresh medium containing puromycin at a pre-determined concentration to select for stably transduced cells.
-
Validation of Knockdown: After selection, validate the knockdown of Sep15 expression by Western blotting and qRT-PCR.
Co-Immunoprecipitation of Sep15 and UGGT
This protocol describes the co-immunoprecipitation of FLAG-tagged UGGT and HA-tagged Sep15 to demonstrate their interaction in cells.
Materials:
-
HEK293T cells co-transfected with plasmids expressing FLAG-UGGT and HA-Sep15
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors
-
Anti-FLAG M2 Affinity Gel
-
3X FLAG Peptide for elution
-
Wash Buffer (e.g., TBS)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-FLAG, anti-HA
Procedure:
-
Cell Lysis: Harvest the co-transfected HEK293T cells and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: Add the clarified lysate to equilibrated anti-FLAG M2 affinity gel and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the affinity gel by centrifugation and wash three to five times with ice-cold Wash Buffer.
-
Elution: Elute the bound proteins by incubating the affinity gel with 3X FLAG peptide solution.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies to detect UGGT and Sep15, respectively.
Measurement of Oxidative Stress Markers in Mouse Liver Tissue
This protocol outlines the measurement of lipid peroxidation (Malondialdehyde - MDA) and protein carbonylation in liver tissue from wild-type and Sep15 knockout mice.
Materials:
-
Mouse liver tissue
-
Phosphate buffered saline (PBS)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Guanidine hydrochloride
-
Ethanol/Ethyl acetate mixture
-
Spectrophotometer
Procedure for Lipid Peroxidation (MDA Assay):
-
Homogenization: Homogenize the liver tissue in ice-cold PBS.
-
Precipitation: Add TCA to the homogenate to precipitate proteins and centrifuge.
-
Reaction: Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve.
Procedure for Protein Carbonylation Assay:
-
Homogenization and Protein Quantification: Homogenize the liver tissue and determine the protein concentration.
-
Derivatization: Treat the protein samples with DNPH to form protein hydrazones.
-
Precipitation: Precipitate the proteins with TCA.
-
Washing: Wash the protein pellet with an ethanol/ethyl acetate mixture to remove free DNPH.
-
Solubilization: Resuspend the pellet in guanidine hydrochloride solution.
-
Measurement: Measure the absorbance of the protein hydrazones at 370 nm.
-
Quantification: Calculate the carbonyl content based on the molar extinction coefficient of DNPH.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to Sep15 function.
Selenium Uptake and Selenoprotein Synthesis
Caption: Selenium metabolism and incorporation into Sep15 protein.
Sep15 in ER Protein Folding Quality Control
Caption: Role of the Sep15-UGGT complex in glycoprotein quality control.
Experimental Workflow for Investigating Sep15-UGGT Interaction
Caption: Workflow for co-immunoprecipitation of Sep15 and UGGT.
Conclusion
Selenium, through its incorporation as selenocysteine, is indispensable for the function of Sep15. This unique amino acid confers the necessary redox activity for Sep15 to participate in the critical process of glycoprotein folding and quality control within the endoplasmic reticulum, primarily through its interaction with UGGT. A deficiency in selenium would lead to impaired Sep15 synthesis, potentially resulting in increased ER stress and the accumulation of misfolded proteins. Understanding the precise role of selenium in Sep15 function is paramount for elucidating the mechanisms of diseases associated with ER stress, such as certain cancers and neurodegenerative disorders, and for the development of novel therapeutic strategies targeting selenoprotein function. Further research is needed to obtain more quantitative data on the consequences of Sep15 deficiency and to fully unravel the intricate molecular mechanisms by which the Sep15-UGGT complex ensures proteostasis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Selenoprotein F (SELENOF) family, previously known as the 15-kDa selenoprotein (Sep15) family, comprises a group of thioredoxin-like oxidoreductases resident in the endoplasmic reticulum (ER). These proteins play a crucial role in maintaining cellular homeostasis through their involvement in protein folding, quality control, and redox regulation. This technical guide provides a comprehensive overview of the SELENOF family and related selenoproteins, focusing on their molecular functions, associated signaling pathways, and the experimental methodologies used for their characterization. All quantitative data are presented in structured tables for comparative analysis, and key molecular interactions and experimental workflows are visualized using Graphviz diagrams.
The Human Selenoproteome at a Glance
The human genome encodes 25 selenoproteins, each incorporating the 21st amino acid, selenocysteine (Sec), which is critical for their catalytic activity. These proteins are involved in a wide array of physiological processes, from antioxidant defense to thyroid hormone metabolism.
The SELENOF (Sep15) Protein Family: Structure and Function
SELENOF is a 15-kDa protein characterized by an N-terminal ER-targeting signal peptide, a cysteine-rich domain, and a C-terminal thioredoxin-like domain containing a conserved CxxU (where U is selenocysteine) redox motif.[1] While SELENOF lacks a canonical ER retention signal, it is retained in the ER through its tight, 1:1 interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor of glycoprotein folding status.[2]
The primary function of SELENOF is linked to the quality control of glycoprotein folding. It is proposed to act as a disulfide isomerase or reductase, correcting non-native disulfide bonds in misfolded glycoproteins recognized by UGGT.[1] This function is critical for preventing the accumulation of misfolded proteins and the subsequent induction of ER stress.
Quantitative Data on SELENOF Expression
SELENOF expression varies across different tissues and is altered in several disease states, most notably in cancer.
Table 1: SELENOF mRNA Expression in Human Tissues
| Tissue | Normalized Expression (nTPM) |
| Thyroid Gland | 152.9 |
| Liver | 94.7 |
| Kidney | 71.2 |
| Prostate | 68.5 |
| Testis | 58.9 |
| Colon | 45.3 |
| Lung | 38.1 |
| Brain | 25.6 |
| Heart | 19.4 |
| Skeletal Muscle | 12.7 |
Data sourced from the Human Protein Atlas, combining HPA and GTEx datasets. nTPM: normalized Transcripts Per Million.[3]
Table 2: SELENOF Protein Levels in Prostate Cancer
| Tissue Type | Relative SELENOF Protein Level |
| Benign Prostatic Tissue | High |
| Prostate Cancer Tissue | Dramatically Reduced |
Qualitative assessment based on immunohistochemistry from multiple studies. Specific quantitative values vary between studies.
Signaling Pathways Involving SELENOF
SELENOF is intricately linked to the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.
Caption: The Unfolded Protein Response (UPR) and the role of SELENOF.
While SELENOF is not a direct component of the three canonical UPR branches, its function in protein folding quality control directly impacts the load of unfolded proteins in the ER, thereby modulating the activation of the UPR.[4] Studies have shown that SELENOF deficiency can lead to delayed ER-to-Golgi transport of glycoproteins, suggesting a role as a gatekeeper in the secretory pathway.[5][6]
SELENOF and Redox Homeostasis
SELENOF's thioredoxin-like domain suggests a role in maintaining the redox balance within the ER. The ER has a more oxidizing environment compared to the cytosol to facilitate disulfide bond formation. SELENOF, with its selenocysteine residue, is a potent catalyst for redox reactions.
Related Selenoproteins
Other selenoproteins also play significant roles in cellular function and can be studied in conjunction with SELENOF.
Table 3: Key Selenoproteins and Their Functions
| Selenoprotein | Primary Function | Subcellular Localization |
| Glutathione Peroxidases (GPXs) | Antioxidant defense, detoxification of hydroperoxides | Cytosol, Mitochondria, Extracellular |
| Thioredoxin Reductases (TXNRDs) | Regeneration of thioredoxin, redox signaling | Cytosol, Mitochondria |
| Iodothyronine Deiodinases (DIOs) | Thyroid hormone activation and inactivation | ER, Plasma membrane |
| Selenoprotein P (SEPP1) | Selenium transport, antioxidant | Extracellular |
| Selenoprotein S (SELS) | ER-associated degradation (ERAD) of misfolded proteins | ER membrane |
| Selenoprotein K (SELK) | ER-associated degradation (ERAD), calcium regulation | ER membrane |
| Selenoprotein M (SELM) | Thioredoxin-like fold, potential redox function | ER |
| Selenoprotein T (SELT) | Thioredoxin-like fold, neuroprotection, glucose metabolism | ER |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of SELENOF and related selenoproteins.
Protocol 1: Western Blot Analysis of SELENOF Expression
Methodology:
-
Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer and separate on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for SELENOF overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Co-Immunoprecipitation (Co-IP) of SELENOF and UGGT
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) with protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-SELENOF or anti-UGGT antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against SELENOF and UGGT.[7][8][9]
Protocol 3: Assessment of ER Stress by Quantitative PCR (qPCR)
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes for UPR target genes such as HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).[10][11][12][13][14]
Conclusion and Future Directions
The SELENOF protein family is a critical component of the ER's protein quality control system, with significant implications for cellular health and disease. Its role in redox regulation and the UPR highlights its potential as a therapeutic target in diseases characterized by ER stress, such as cancer and neurodegenerative disorders. Further research is needed to fully elucidate the molecular mechanisms by which SELENOF and other selenoproteins contribute to cellular homeostasis and to explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to advance the study of these vital proteins.
References
- 1. Gene - SELENOF [maayanlab.cloud]
- 2. mdpi.com [mdpi.com]
- 3. Tissue expression of SELENOF - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. A Review of the Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Selenof as a Gatekeeper of Secreted Disulfide-Rich Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Selenof as a Gatekeeper of Secreted Disulfide-Rich Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Architecture of the 15-kDa Selenoprotein (SEP15): A Technical Guide for Researchers
Abstract
The 15-kDa selenoprotein (SEP15), also known as Selenoprotein F (SELENOF), is an endoplasmic reticulum (ER)-resident oxidoreductase crucial for glycoprotein quality control. Its function is intrinsically linked to its unique structural organization, which facilitates its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT) and its role in redox homeostasis. This technical guide provides a comprehensive overview of the structural domains of SEP15, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its functional pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the roles of SEP15 in health and disease.
Introduction
SEP15 is a member of the thioredoxin-like protein family, characterized by the presence of a selenocysteine (Sec) residue in its active site.[1] This Sec residue, encoded by a UGA codon, is critical for the protein's redox activity.[2] SEP15 is comprised of two primary structural domains: an N-terminal cysteine-rich domain (CRD) and a C-terminal thioredoxin-like domain.[3] The protein's localization to the endoplasmic reticulum is mediated by its stable association with UGGT, a key sensor in the glycoprotein folding quality control pathway.[3][4] This guide delves into the structural and functional intricacies of these domains.
Structural Domains of SEP15
The 15-kDa selenoprotein is organized into two distinct functional domains, each with a unique structural fold and role.
N-Terminal Cysteine-Rich Domain (CRD)
The N-terminal domain of SEP15 is an approximately 50-residue long region characterized by a high content of cysteine residues.[3] This domain adopts a novel helical fold stabilized by three disulfide bonds.[3] The specific connectivity of these disulfide bonds is crucial for the domain's structural integrity and its primary function: mediating the interaction with UGGT.[3]
C-Terminal Thioredoxin-like Domain
The C-terminal domain of SEP15 possesses a canonical thioredoxin-like fold, a common structural motif found in oxidoreductases.[1][3] This domain houses the redox-active site, which includes the catalytically crucial selenocysteine residue.[1] The solution NMR structure of the thioredoxin-like domain of a SEP15 ortholog has been determined and is available in the Protein Data Bank (PDB) under the accession code 2A4H.[3] This domain is responsible for the thiol-disulfide oxidoreductase activity of SEP15.[1]
Quantitative Data on SEP15 Structural Domains
The following tables summarize key quantitative data related to the structural domains of human SEP15.
| Table 1: Properties of the N-Terminal Cysteine-Rich Domain (CRD) | |
| Parameter | Value |
| Approximate Length | ~50 residues[3] |
| Key Structural Feature | Novel helical fold[3] |
| Stabilizing Elements | 3 disulfide bonds[3] |
| Disulfide Bond Connectivity | C10-C42, C21-C43, C24-C39[3] |
| Primary Function | UGGT binding[3] |
| Table 2: Properties of the C-Terminal Thioredoxin-like Domain | |
| Parameter | Value |
| Structural Fold | Thioredoxin-like fold[1][3] |
| PDB Accession Code (Ortholog) | 2A4H[3] |
| Catalytic Residue | Selenocysteine (Sec)[1][2] |
| Redox Active Motif | CXXU (where U is Sec) |
| Primary Function | Thiol-disulfide oxidoreductase activity[1] |
Signaling Pathway: SEP15 in ER Quality Control
SEP15 plays a critical role in the quality control of glycoprotein folding within the endoplasmic reticulum by forming a complex with UGGT.[4] UGGT acts as a sensor for misfolded glycoproteins.[4] Upon identifying a misfolded glycoprotein, UGGT re-glucosylates it, targeting it for another round of folding facilitated by chaperones like calnexin and calreticulin. SEP15, as a partner of UGGT, is thought to contribute to this process through its oxidoreductase activity, potentially by remodeling disulfide bonds in the misfolded substrate.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure and function of SEP15.
Determination of SEP15 Domain Structure by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of proteins in solution.
Experimental Workflow:
Protocol:
-
Protein Expression and Purification:
-
Clone the cDNA of the desired SEP15 domain into an appropriate expression vector.
-
Express the protein in a suitable host, such as E. coli, in minimal media supplemented with 15N-ammonium chloride and 13C-glucose for isotopic labeling.
-
Purify the expressed protein using a combination of affinity and size-exclusion chromatography to achieve high purity.
-
-
NMR Sample Preparation:
-
Concentrate the purified protein to a final concentration of 0.5-1.0 mM.
-
Exchange the buffer to a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D2O.
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments on a high-field NMR spectrometer (e.g., 600-900 MHz).
-
Key experiments include: 1H-15N HSQC for assessing sample quality and backbone amide assignments, and 3D experiments like HNCA, HNCACB, and CBCA(CO)NH for sequential backbone resonance assignment.
-
Acquire 3D 15N-edited and 13C-edited NOESY-HSQC spectra to obtain distance restraints between protons that are close in space.
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as NMRPipe.
-
Perform resonance assignments using software like CcpNmr Analysis.
-
-
Structure Calculation and Validation:
-
Calculate the 3D structure of the protein domain using the obtained distance and dihedral angle restraints with software such as CYANA or Xplor-NIH.
-
Validate the quality of the final structures using programs like PROCHECK-NMR and MolProbity.
-
Functional Analysis of SEP15 using siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to specifically silence the expression of the SEP15 gene, allowing for the investigation of its cellular functions.
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired mammalian cell line in appropriate growth medium.
-
Seed the cells in multi-well plates to achieve 50-70% confluency on the day of transfection.
-
-
siRNA Transfection:
-
Dilute SEP15-specific siRNA and a non-targeting negative control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium.
-
-
Incubation and Analysis:
-
Incubate the cells for 24 to 72 hours post-transfection to allow for gene silencing.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Isolate total RNA from the cells, reverse transcribe to cDNA, and perform qPCR using primers specific for SEP15 and a housekeeping gene to quantify the reduction in mRNA levels.
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SEP15 and a loading control (e.g., actin) to assess the reduction in protein levels.
-
-
Functional Assays:
-
Perform relevant functional assays to investigate the consequences of SEP15 depletion. This could include assays for ER stress, cell viability under oxidative stress, or analysis of glycoprotein folding.
-
Conclusion
The 15-kDa selenoprotein is a structurally fascinating and functionally significant protein involved in maintaining cellular homeostasis. Its unique two-domain architecture, featuring a UGGT-binding N-terminal domain and a redox-active C-terminal thioredoxin-like domain, underpins its critical role in the endoplasmic reticulum's quality control machinery. The experimental methodologies detailed in this guide provide a robust framework for researchers to further unravel the intricate mechanisms of SEP15 function and explore its potential as a therapeutic target in various diseases.
References
- 1. conductscience.com [conductscience.com]
- 2. Single-particle electron microscopy structure of UDP-glucose:glycoprotein glucosyltransferase suggests a selectivity mechanism for misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
Post-Translational Modifications of Sep15: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sep15, a 15-kDa selenoprotein, is an endoplasmic reticulum (ER)-resident oxidoreductase that plays a crucial role in the quality control of glycoprotein folding.[1] Its function is intricately linked to its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT). While the primary structure and function of Sep15 are partially understood, a comprehensive overview of its post-translational modifications (PTMs) is essential for a deeper understanding of its regulation and involvement in cellular processes and disease. This technical guide provides a detailed examination of the known and potential PTMs of Sep15, with a focus on ubiquitination, and outlines experimental protocols for their investigation.
Introduction to Sep15
Sep15, also known as Selenoprotein F (SELENOF), is a thioredoxin-like protein located in the lumen of the endoplasmic reticulum.[1] It forms a stable 1:1 complex with UGGT, a key sensor of glycoprotein folding status.[2] This interaction is mediated by the N-terminal cysteine-rich domain of Sep15 and is crucial for retaining Sep15 within the ER, as it lacks a canonical ER retention signal.[1][2] The primary function of the Sep15-UGGT complex is to ensure the proper folding of glycoproteins by catalyzing the formation and isomerization of disulfide bonds.[3] Under conditions of acute endoplasmic reticulum (ER) stress, Sep15 is rapidly degraded by the proteasome, suggesting a tightly regulated protein quality control mechanism.[4]
Ubiquitination and Proteasomal Degradation of Sep15
While direct ubiquitination of Sep15 has not been explicitly demonstrated in the literature, its degradation via the proteasome under acute ER stress strongly implies a regulatory role for ubiquitination.[4] This process is a hallmark of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which eliminates misfolded or damaged proteins from the ER.
The ERAD Pathway and Sep15
The ERAD pathway is a multi-step process involving substrate recognition, retro-translocation to the cytosol, ubiquitination, and degradation by the 26S proteasome.[3][5] For luminal proteins like Sep15, this process requires their transport across the ER membrane into the cytoplasm where the ubiquitination machinery resides.
Signaling Pathway for Sep15 Degradation under Acute ER Stress
Caption: ER stress-induced degradation of Sep15 via the ERAD pathway.
Potential E3 Ubiquitin Ligases
The specific E3 ubiquitin ligase(s) responsible for Sep15 ubiquitination have not yet been identified. Several E3 ligases are known to be involved in the ERAD pathway, including Hrd1 and GP78.[6][7] Future research is needed to determine which of these, or other E3 ligases, target Sep15 for degradation.
Quantitative Data
Currently, there is no quantitative data available in the literature regarding the specific ubiquitination sites on Sep15 or the stoichiometry of this modification.
| Modification | Site(s) | Quantitative Change | Experimental Context | Reference |
| Ubiquitination | Not Identified | Not Quantified | Inferred from proteasomal degradation under acute ER stress | [4] |
Other Potential Post-Translational Modifications
Phosphorylation
There is currently no direct evidence of Sep15 phosphorylation. However, as a protein involved in the dynamic process of protein folding and quality control, it is plausible that its activity or interactions could be regulated by phosphorylation. Many ER-resident proteins are known to be phosphorylated, often by kinases that are also localized to the ER or are associated with the ER membrane, such as PERK.[8]
Glycosylation
Studies have indicated that Sep15 is not a glycosylated protein.[9] This is consistent with its role as a chaperone-associated oxidoreductase rather than a glycoprotein substrate itself.
SUMOylation
SUMOylation is another reversible PTM that could potentially regulate Sep15 function, for instance, by altering its interaction with UGGT or other binding partners. To date, there is no experimental evidence to support the SUMOylation of Sep15.
Experimental Protocols
Investigating the PTMs of Sep15 requires a combination of molecular biology, cell biology, and proteomics techniques. Below are detailed methodologies for key experiments.
In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of Sep15 in cultured cells, particularly under conditions of ER stress.
Experimental Workflow for In Vivo Ubiquitination Assay
Caption: Workflow for detecting in vivo ubiquitination of Sep15.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged Sep15 using a suitable transfection reagent.[10]
-
-
ER Stress Induction and Proteasome Inhibition:
-
24 hours post-transfection, treat cells with an ER stress-inducing agent (e.g., 1 µM thapsigargin) for 4-6 hours.
-
Add a proteasome inhibitor (e.g., 10 µM MG132) for the final 4 hours of the ER stress treatment to allow for the accumulation of ubiquitinated proteins.[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).[11]
-
Boil the lysates for 10 minutes to inactivate enzymes and sonicate to shear DNA.
-
-
Immunoprecipitation:
-
Dilute the lysates 10-fold with a non-denaturing buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) with inhibitors.
-
Incubate the cleared lysates with anti-Flag antibody-conjugated beads overnight at 4°C.[11]
-
Wash the beads extensively with wash buffer (e.g., 0.1% Triton X-100 in PBS) to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated Sep15, which will appear as a high-molecular-weight smear or ladder.
-
Re-probe the membrane with an anti-Flag antibody to confirm the immunoprecipitation of Sep15.
-
Phosphorylation Analysis using Phos-tag™ SDS-PAGE
Phos-tag™ SDS-PAGE is a technique that allows for the separation of phosphorylated and non-phosphorylated proteins based on mobility shifts.
Methodology:
-
Sample Preparation:
-
Lyse cells under various conditions (e.g., with and without ER stress) in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[12]
-
-
Phos-tag™ SDS-PAGE:
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide and MnCl₂ according to the manufacturer's instructions. The concentration of Phos-tag™ may need to be optimized for Sep15.[13][14]
-
Run the protein samples on the Phos-tag™ gel. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane. It is crucial to wash the gel in transfer buffer containing EDTA prior to transfer to remove Mn²⁺ ions, which can interfere with the transfer process.[14]
-
Probe the membrane with an anti-Sep15 antibody to visualize the different phosphorylated forms.
-
In Vitro SUMOylation Assay
This assay can be used to determine if Sep15 is a substrate for SUMOylation in a controlled, cell-free system.
Methodology:
-
Recombinant Protein Purification:
-
Purify recombinant Sep15, SUMO-1, SUMO-2/3, E1 activating enzyme (Aos1/Uba2), and E2 conjugating enzyme (Ubc9).
-
-
SUMOylation Reaction:
-
Combine the purified components in a reaction buffer containing ATP.[15]
-
If a specific E3 SUMO ligase is being tested, it should also be included in the reaction.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and western blotting using an anti-Sep15 antibody. A band shift corresponding to the molecular weight of SUMO plus Sep15 would indicate SUMOylation.
-
Conclusion and Future Directions
The post-translational modification landscape of Sep15 is still largely unexplored. While its degradation via the proteasome under acute ER stress strongly suggests a role for ubiquitination, direct evidence and detailed characterization of this and other potential PTMs are lacking. The experimental protocols outlined in this guide provide a framework for researchers to investigate the phosphorylation, ubiquitination, and SUMOylation of Sep15. A comprehensive understanding of how these modifications regulate Sep15 function will provide valuable insights into the mechanisms of protein quality control in the ER and may reveal novel therapeutic targets for diseases associated with ER stress. Future studies should focus on identifying the specific sites of these modifications, the enzymes involved (kinases, E3 ligases, etc.), and the functional consequences of these PTMs on Sep15's interaction with UGGT and its role in glycoprotein folding.
References
- 1. Endoplasmic reticulum-resident selenoproteins as regulators of calcium signaling and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, analysis, and prediction of protein ubiquitination sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mammalian Endoplasmic Reticulum-Associated Degradation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endoplasmic-reticulum-associated protein degradation - Wikipedia [en.wikipedia.org]
- 6. Identifying the ERAD ubiquitin E3 ligases for viral and cellular targeting of MHC class I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 13. bujnochem.com [bujnochem.com]
- 14. a.storyblok.com [a.storyblok.com]
- 15. Biochemical Analysis of Protein SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of Human Selenoprotein 15 (Sep15)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Selenoprotein 15 (Sep15) is a 15 kDa selenoprotein that resides in the endoplasmic reticulum (ER) and plays a crucial role in the quality control of protein folding.[1][2] It is known to possess a thioredoxin-like fold and a redox-active site, suggesting its function as a thiol-disulfide isomerase.[2] Due to its involvement in redox regulation and its association with certain types of cancer, Sep15 is a protein of significant interest for research and therapeutic development.[3][4]
A key characteristic of Sep15 is the presence of a selenocysteine (Sec) residue in its active site, which is encoded by a UGA codon that typically signals translation termination.[2][3] The incorporation of selenocysteine is directed by a specific stem-loop structure in the 3' untranslated region (UTR) of its mRNA, known as the selenocysteine insertion sequence (SECIS) element.[2][3] This unique feature necessitates a specialized expression system for the production of recombinant, functional Sep15.
These application notes provide a detailed protocol for the cloning, expression, and purification of human Sep15 in Escherichia coli.
Experimental Protocols
Cloning of Human Sep15
This protocol describes the amplification of the human Sep15 coding sequence and its insertion into an E. coli expression vector.
1.1. Materials:
-
Human cDNA library or a plasmid containing the human Sep15 coding sequence (Gene ID: 9403).
-
High-fidelity DNA polymerase.
-
pET-28a(+) expression vector (or similar vector with an N-terminal His-tag and a T7 promoter).
-
Restriction enzymes (e.g., NdeI and XhoI).
-
T4 DNA Ligase.
-
DH5α competent E. coli cells.
-
LB agar plates with appropriate antibiotics (e.g., kanamycin for pET-28a(+)).
-
Plasmid purification kit.
1.2. Primer Design: Design primers to amplify the coding sequence of human Sep15 (amino acids 29-165, as in a commercially available recombinant version) and incorporate restriction sites for cloning into the pET-28a(+) vector.[3] The forward primer should include an NdeI site (CATATG) at the start codon, and the reverse primer should include an XhoI site (CTCGAG) after the stop codon.
-
Forward Primer Example: 5'- GATATCATATGGTCAGTGCTTTTGGTGCTG -3'
-
Reverse Primer Example: 5'- GATATCTCGAGTCATCTAGGTTTCTCAAACTCAA -3'
1.3. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the Sep15 coding sequence from a human cDNA template.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size (~414 bp).
-
Purify the PCR product using a PCR purification kit.
1.4. Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the purified PCR product with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert by agarose gel electrophoresis and subsequent gel extraction.
1.5. Ligation and Transformation:
-
Ligate the digested Sep15 insert into the prepared pET-28a(+) vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent DH5α E. coli cells.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
1.6. Clone Verification:
-
Select several colonies and grow them in liquid LB medium with kanamycin.
-
Isolate the plasmid DNA using a plasmid purification kit.
-
Verify the presence of the correct insert by restriction digestion and Sanger sequencing.
Expression of Human Sep15 in E. coli
The expression of selenoproteins in E. coli requires a specialized system to incorporate selenocysteine at the UGA codon. This protocol utilizes the co-expression of the selA, selB, and selC genes, which encode the necessary machinery for this process.
2.1. Materials:
-
pET-28a(+)-Sep15 plasmid.
-
A helper plasmid containing the E. coli selA, selB, and selC genes (e.g., pSUABC).
-
BL21(DE3) competent E. coli cells.
-
LB medium and agar plates with appropriate antibiotics (kanamycin for pET-28a(+) and chloramphenicol for a pSUABC helper plasmid, for example).
-
Sodium selenite (Na₂SeO₃).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2.2. Co-transformation:
-
Co-transform the pET-28a(+)-Sep15 plasmid and the selA/B/C helper plasmid into BL21(DE3) competent E. coli cells.
-
Plate the cells on LB agar containing both kanamycin and chloramphenicol.
-
Incubate overnight at 37°C.
2.3. Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium (with both antibiotics) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Supplement the medium with sodium selenite to a final concentration of 1 µM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Purification of Recombinant Human Sep15
This protocol describes a two-step purification process for the His-tagged human Sep15, consisting of immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).
3.1. Materials:
-
Cell pellet from a 1 L expression culture.
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.
-
SEC Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol.[3]
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 75).
3.2. Cell Lysis:
-
Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
3.3. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated resin.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Sep15 with 5-10 column volumes of Elution Buffer.
-
Collect the eluate fractions and analyze them by SDS-PAGE.
3.4. Size-Exclusion Chromatography (SEC):
-
Pool the fractions from the IMAC step that contain Sep15.
-
Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL).
-
Equilibrate the SEC column with SEC Buffer.
-
Load the concentrated protein onto the SEC column.
-
Elute the protein with SEC Buffer and collect fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure Sep15.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C.
Data Presentation
Table 1: Hypothetical Purification Table for Recombinant Human Sep15
This table provides an example of the expected results from the purification of human Sep15 from a 1 L E. coli culture. Actual results may vary.
| Purification Step | Total Protein (mg) | Sep15 Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 500 | 10,000 | 20 | 100 | 1 |
| Ni-NTA Eluate | 15 | 8,500 | 567 | 85 | 28.4 |
| Size-Exclusion Pool | 10 | 7,500 | 750 | 75 | 37.5 |
Visualizations
Experimental Workflow
Caption: Workflow for cloning, expression, and purification of human Sep15.
Functional Interaction Pathway of Human Sep15
Caption: Proposed role of Sep15 in protein folding quality control in the ER.
References
Application Notes and Protocols for Generating a Sep15 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and initial characterization of a Sep15 knockout (KO) mouse model. This model is an invaluable tool for investigating the in vivo functions of the 15-kDa selenoprotein (Sep15), particularly its roles in redox homeostasis, protein folding, and its implications in diseases such as cancer and cataracts.
Introduction to Sep15
Sep15 is a selenoprotein located in the endoplasmic reticulum (ER) that contains a selenocysteine residue in its active site.[1] It possesses a thioredoxin-like fold and is implicated in the quality control of glycoprotein folding through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGT1).[2][3] Studies suggest that Sep15 plays a crucial role in maintaining redox balance within the ER.[2][4] Genetic deletion of Sep15 in mice has been shown to lead to the development of nuclear cataracts at an early age and increased oxidative stress in the liver, highlighting its importance in cellular health.[2]
Data Presentation: Generating Knockout Mice
The generation of knockout mice can be achieved through two primary methods: Embryonic Stem (ES) Cell-based Gene Targeting and CRISPR/Cas9-mediated Genome Editing. The efficiency of these methods can vary. Below is a summary of representative quantitative data for each approach.
| Parameter | Embryonic Stem Cell Targeting | CRISPR/Cas9-mediated Knockout |
| Timeline to Founder Mice | 8-12 months[5] | 1-2 months[6][7] |
| Targeting Efficiency | ~10% (highly variable)[5] | 20-70% (indel formation in F0 mice)[8] |
| Germline Transmission Rate | Variable, requires successful chimera generation | Generally high from founder mice[9] |
| Off-target Mutations | Low | Can occur, requires careful gRNA design and screening |
| Technical Complexity | High (ES cell culture, chimera production)[10][11] | Moderate (microinjection/electroporation)[12][13] |
Experimental Workflows and Logical Relationships
Experimental Workflow for Generating a Sep15 Knockout Mouse
Caption: Comparative workflow for generating Sep15 knockout mice.
Putative Sep15 Signaling Pathway in the Endoplasmic Reticulum
Caption: Putative role of Sep15 in protein folding and redox homeostasis.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of Sep15 Knockout Mice
This protocol outlines the generation of Sep15 knockout mice using the CRISPR/Cas9 system by microinjecting Cas9 protein and single guide RNAs (sgRNAs) into mouse zygotes.[12][13]
1. Design and Synthesis of sgRNAs for Sep15
-
Obtain the genomic sequence of the mouse Sep15 gene from databases like NCBI or Ensembl.
-
Use online tools (e.g., CHOPCHOP, Benchling) to identify and design 2-3 sgRNAs targeting an early exon of the Sep15 gene.[8] Aim for sgRNAs with high on-target scores and minimal predicted off-target effects.
-
Synthesize the sgRNAs in vitro using commercially available kits.
2. Preparation of Microinjection Mix
-
Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
-
Mix the synthesized sgRNAs (e.g., 25-50 ng/µL each) and Cas9 protein (e.g., 50-100 ng/µL) in the microinjection buffer.
-
Centrifuge the mixture to pellet any debris before microinjection.
3. Zygote Collection and Microinjection
-
Induce superovulation in female mice (e.g., C57BL/6 strain) and mate them with stud males.
-
Harvest fertilized zygotes from the oviducts of the superovulated females.
-
Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 ribonucleoprotein (RNP) complex into the collected zygotes.[8]
4. Embryo Transfer and Generation of Founder Mice
-
Culture the microinjected zygotes overnight to the two-cell stage.
-
Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.[9]
-
Allow the surrogate mothers to carry the embryos to term and give birth to founder (F0) pups.
5. Identification of Founder Mice
-
At 2-3 weeks of age, obtain tail biopsies from the F0 pups for genomic DNA extraction.
-
Use PCR to amplify the targeted region of the Sep15 gene.
-
Sequence the PCR products (Sanger sequencing) to identify pups with insertions or deletions (indels) at the target site.[8]
6. Breeding for Germline Transmission
-
Breed the identified founder mice with wild-type mice to produce the F1 generation.
-
Genotype the F1 offspring to confirm germline transmission of the mutated Sep15 allele.
-
Intercross heterozygous F1 mice to generate homozygous Sep15 knockout mice.
Protocol 2: Genotyping of Sep15 Knockout Mice by PCR
This protocol describes a standard PCR-based method for genotyping mice from tail biopsies.[14][15]
1. Genomic DNA Extraction
-
Place a small (1-2 mm) tail tip from each mouse into a labeled 1.5 mL microcentrifuge tube.
-
Add 100 µL of Proteinase K digestion buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM EDTA, 0.5% SDS, and 0.1 mg/mL Proteinase K).
-
Incubate at 55°C overnight with agitation.
-
The following day, inactivate the Proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge the tubes at high speed for 5 minutes to pellet debris. The supernatant contains the genomic DNA.
2. PCR Amplification
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer downstream of the targeted region (for the wild-type allele), and a reverse primer that will only produce a product in the presence of the knockout allele (if a large deletion or insertion is present).
-
Set up a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the designed primers.
-
Add 1-2 µL of the genomic DNA extract to the PCR master mix.
-
Perform PCR with the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds (depending on amplicon size).
-
-
Final extension: 72°C for 5 minutes.
-
3. Gel Electrophoresis
-
Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
The band sizes will differentiate between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) genotypes.
Protocol 3: Phenotypic Analysis of Sep15 Knockout Mice
A comprehensive phenotypic analysis is crucial to understand the functional consequences of Sep15 deletion. Based on existing literature, the following areas are of particular interest.
1. Ocular Examination
-
Perform regular slit-lamp examinations to monitor for the development and progression of cataracts.[2]
-
Histological analysis of the lens can be conducted to assess structural abnormalities.
2. Assessment of Oxidative Stress
-
Collect liver tissue samples from wild-type and knockout mice.
-
Measure levels of reactive oxygen species (ROS) and markers of oxidative damage (e.g., malondialdehyde).
-
Quantify the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
3. General Health and Fertility Monitoring
-
Monitor body weight, growth rate, and overall health.
-
Assess breeding performance to confirm fertility, as reported in previous studies.[2]
4. Cancer Susceptibility Studies
-
Given the proposed role of Sep15 in cancer prevention, challenge knockout mice with carcinogens or cross them with cancer-prone mouse models to assess tumor development and progression.[16]
5. Metabolic Phenotyping
-
Conduct a comprehensive metabolic analysis, including glucose and insulin tolerance tests, as ER stress and oxidative stress can impact metabolic homeostasis.
This detailed guide provides a framework for the successful generation and characterization of a Sep15 knockout mouse model, a valuable resource for advancing our understanding of selenoprotein function in health and disease.
References
- 1. SEP15 - Wikipedia [en.wikipedia.org]
- 2. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. cyagen.com [cyagen.com]
- 6. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 7. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]
- 8. benchchem.com [benchchem.com]
- 9. e-jarb.org [e-jarb.org]
- 10. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.addgene.org [blog.addgene.org]
- 14. boneandcancer.org [boneandcancer.org]
- 15. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 16. "The 15-kDa selenoprotein (Sep15): functional analysis and role in canc" by Vyacheslav M. Labunskyy, Vadim N. Gladyshev et al. [digitalcommons.unl.edu]
Purifying Recombinant 15-kDa Selenoproteins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of recombinant 15-kDa selenoproteins. It is intended for researchers, scientists, and professionals in drug development who are working with this unique class of proteins. The protocols outlined below are based on established methods for purifying recombinant selenoproteins, often involving a multi-step strategy to achieve high purity.
Introduction to 15-kDa Selenoproteins
The 15-kDa selenoprotein family includes key proteins such as Selenoprotein F (SELENOF, also known as Sep15) and Selenoprotein M (SELENOM). These proteins are characterized by the presence of the 21st amino acid, selenocysteine (Sec), which is crucial for their biological activity. Residing primarily in the endoplasmic reticulum (ER), these selenoproteins play a vital role in maintaining cellular redox homeostasis and ensuring proper protein folding.[1][2][3] Specifically, they are involved in the quality control of glycoprotein folding by interacting with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1][2][3][4] Given their role in cellular health and disease, the ability to produce and purify active recombinant 15-kDa selenoproteins is essential for further research and therapeutic development.
The recombinant expression of selenoproteins in hosts like E. coli presents unique challenges due to the UGA codon, which typically signals translation termination, being repurposed to encode selenocysteine. This often requires specialized expression systems, such as E. coli strains with a modified genetic code, to enable efficient incorporation of Sec.[5]
Overview of the Purification Strategy
The purification of recombinant 15-kDa selenoproteins, like other recombinant proteins, generally follows a multi-step approach to isolate the target protein from host cell contaminants. A common and effective strategy involves:
-
Expression with an Affinity Tag: The selenoprotein is typically expressed as a fusion protein with an affinity tag, such as a polyhistidine-tag (His-tag), to facilitate initial capture and purification.
-
Initial Capture by Affinity Chromatography: Immobilized Metal Affinity Chromatography (IMAC) is a widely used first step for purifying His-tagged proteins.
-
Intermediate and Polishing Steps: Depending on the required purity, additional chromatographic steps like ion exchange chromatography (IEX) or size exclusion chromatography (SEC) can be employed to remove remaining impurities.
-
Tag Removal (Optional): If the affinity tag interferes with downstream applications, it can be removed by enzymatic cleavage, followed by another purification step to separate the tag and the protease from the target protein.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the purification of recombinant selenoproteins, based on published literature. These values can serve as a benchmark for researchers purifying similar proteins.
| Purification Step | Protein Yield (mg/L of culture) | Purity (%) | Reference |
| Initial Expression | 5 - 10 | Variable | [5] |
| Post-IMAC (His-tag affinity) | 2 - 5 | > 90 | [6] |
| Final Polishing Step (e.g., IEX) | 1 - 3 | > 95 | [5] |
Experimental Protocols
Protocol 1: Expression of Recombinant 15-kDa Selenoprotein in E. coli
This protocol describes the expression of a His-tagged 15-kDa selenoprotein in a specialized E. coli strain engineered for selenocysteine incorporation.
Materials:
-
E. coli expression strain (e.g., a strain with a modified genetic code to read UGA as selenocysteine)
-
Expression vector containing the gene for the 15-kDa selenoprotein with an N-terminal His-tag
-
Luria-Bertani (LB) or Terrific Broth (TB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Sodium selenite
Procedure:
-
Transform the expression vector into the competent E. coli expression strain.
-
Inoculate a single colony into 10 mL of LB or TB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of culture medium (e.g., 1 L) with the overnight culture.
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Simultaneously, supplement the culture with sodium selenite to a final concentration of 1 µM to provide the necessary selenium for selenocysteine synthesis.
-
Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged 15-kDa Selenoprotein
This protocol outlines a two-step purification process using IMAC followed by ion exchange chromatography.
Step 1: Cell Lysis and Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)
-
Ni-NTA or other immobilized metal affinity resin
-
Lysozyme, DNase I, and protease inhibitors
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and protease inhibitors to the cell suspension.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate the IMAC resin with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged selenoprotein with Elution Buffer.
-
Collect the eluted fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.
Step 2: Ion Exchange Chromatography (IEX)
Materials:
-
IEX Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
IEX Buffer B (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Anion or cation exchange column (chosen based on the isoelectric point (pI) of the target protein)
Procedure:
-
Pool the fractions from the IMAC elution that contain the 15-kDa selenoprotein.
-
Perform a buffer exchange into IEX Buffer A using dialysis or a desalting column to remove imidazole and adjust the salt concentration.
-
Equilibrate the IEX column with IEX Buffer A.
-
Load the protein sample onto the column.
-
Wash the column with IEX Buffer A to remove any unbound proteins.
-
Elute the bound protein using a linear gradient of NaCl (0-100% IEX Buffer B).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the highly pure 15-kDa selenoprotein.
-
Pool the pure fractions and perform a final buffer exchange into a suitable storage buffer (e.g., PBS with glycerol).
Visualizations
Experimental Workflow for Purification of Recombinant 15-kDa Selenoprotein
Caption: Workflow for the expression and purification of a recombinant 15-kDa selenoprotein.
Signaling Pathway: Role of 15-kDa Selenoproteins in ER Protein Folding
Caption: Role of 15-kDa selenoproteins in the ER quality control of glycoprotein folding.
References
- 1. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Role of Selenof as a Gatekeeper of Secreted Disulfide-Rich Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
Application Notes and Protocols for Sep15 Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting antibodies and performing western blotting for the 15 kDa selenoprotein (Sep15). The protocols and information are intended to aid in the accurate and reproducible detection of Sep15 in research and drug development settings.
Introduction to Sep15
Sep15, also known as Selenoprotein F (SELENOF), is a 15 kDa protein located in the endoplasmic reticulum (ER). It plays a crucial role in the quality control of protein folding, particularly for glycoproteins. Sep15 contains a thioredoxin-like domain and a selenocysteine residue in its active site, enabling it to function as a thiol-disulfide oxidoreductase. It forms a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key enzyme in the calnexin cycle. This interaction is essential for retaining Sep15 in the ER and for its role in the unfolded protein response (UPR), a signaling pathway activated by ER stress.[1][2][3][4]
Antibody Selection for Sep15 Western Blotting
The selection of a primary antibody is critical for the successful detection of Sep15 by western blotting. The following table summarizes key information for commercially available anti-Sep15 antibodies that have been referenced for use in western blotting. It is crucial to validate antibody performance in your specific experimental context.
Table 1: Commercially Available Anti-Sep15 Antibodies for Western Blotting
| Catalog Number | Host Species | Clonality | Reactivity | Recommended Dilution | Manufacturer |
| ab124840 | Rabbit | Monoclonal | Human, Mouse, Rat | 1:1000 | Abcam |
| PA5-69531 | Rabbit | Polyclonal | Rat | 1.0 µg/mL | Thermo Fisher Scientific[5] |
| ABIN633919 | Rabbit | Polyclonal | Human, Mouse, Rat | 1 µg/mL | antibodies-online[6] |
Experimental Protocols
A. Western Blotting Protocol for Sep15 Detection
This protocol is a synthesized guide for the western blotting of Sep15, a 15 kDa protein. Optimization of conditions such as antibody concentrations and incubation times may be necessary for specific experimental systems.
1. Sample Preparation (Cell Lysates)
-
Place cell culture dishes on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Maintain constant agitation for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
Add 4X Laemmli sample buffer to the desired amount of protein (typically 20-30 µg per lane), and boil at 95-100°C for 5 minutes.
2. SDS-PAGE
-
For a 15 kDa protein like Sep15, a 12% or 15% polyacrylamide separating gel is recommended for optimal resolution.
-
Load the prepared protein samples and a pre-stained molecular weight marker into the wells of the gel.
-
Run the gel in 1X Tris-Glycine-SDS running buffer, initially at 80V until the samples enter the separating gel, then increase to 120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer sandwich and perform the transfer at 100V for 60-90 minutes at 4°C.
4. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Sep15 antibody (refer to Table 1 for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of Sep15 and the experimental workflow for its detection.
Caption: Sep15 in the ER protein folding quality control.
Caption: Western Blotting Workflow for Sep15 Detection.
References
- 1. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SEP15 Polyclonal Antibody (PA5-69531) [thermofisher.com]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
Application Notes and Protocols for Studying Sep15 Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa endoplasmic reticulum (ER)-resident protein characterized by a thioredoxin-like fold. This selenoprotein plays a crucial role in the quality control of glycoprotein folding. Its function is intrinsically linked to its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key enzyme in the ER quality control machinery. Understanding the molecular details of the Sep15-UGGT interaction is vital for elucidating the mechanisms of protein folding and identifying potential therapeutic targets for diseases associated with ER stress.
This document provides detailed application notes and protocols for several key methods used to study the protein-protein interactions of Sep15, with a particular focus on its interaction with UGGT. The methodologies covered include Co-immunoprecipitation (Co-IP) for in vivo interaction validation, Yeast Two-Hybrid (Y2H) screening for identifying novel interacting partners, and Surface Plasmon Resonance (SPR) for quantitative kinetic analysis of the interaction.
Data Presentation: Quantitative Analysis of the Sep15-UGGT Interaction
To date, quantitative biophysical characterization of the Sep15-UGGT interaction has been performed using Isothermal Titration Calorimetry (ITC). The following table summarizes the reported binding affinity.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| Drosophila melanogaster UGGT (DmUGGT) and Sep15 | Isothermal Titration Calorimetry (ITC) | 20 nM | [1] |
Key Experimental Techniques and Protocols
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[2][3][4] This method involves using an antibody to specifically pull down a protein of interest ("bait") from a cell lysate, along with any proteins that are bound to it ("prey"). The presence of the prey protein in the immunoprecipitated complex is then typically detected by Western blotting. Co-IP has been successfully used to demonstrate the in vivo interaction between Sep15 and UGGT.[1]
Caption: Workflow for Co-immunoprecipitation of Sep15 and its interacting partners.
This protocol is adapted from standard Co-IP procedures.[5]
Materials:
-
Cell Culture: Mammalian cells expressing endogenous or tagged Sep15 and UGGT.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x Laemmli sample buffer.
-
-
Antibodies:
-
Anti-Sep15 antibody (for immunoprecipitation).
-
Anti-UGGT antibody (for Western blot detection).
-
Isotype control IgG (for negative control).
-
-
Beads: Protein A/G agarose or magnetic beads.
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube, leaving the beads behind. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-Sep15 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
-
Analysis by Western Blot:
-
Load the supernatant onto an SDS-PAGE gel, along with a sample of the input lysate.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-UGGT antibody to detect the co-immunoprecipitated UGGT.
-
Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions. It relies on the reconstitution of a functional transcription factor when a "bait" protein (e.g., Sep15) fused to a DNA-binding domain (DBD) interacts with a "prey" protein (from a cDNA library) fused to an activation domain (AD). This interaction drives the expression of reporter genes, allowing for the selection of interacting partners.
Caption: Principle of the Yeast Two-Hybrid (Y2H) system.
This is a generalized protocol that can be adapted for screening a cDNA library with Sep15 as the bait.
Materials:
-
Yeast Strain: e.g., AH109, Y2HGold.
-
Vectors:
-
Bait vector (e.g., pGBKT7) for cloning Sep15 fused to the GAL4 DNA-binding domain (DBD).
-
Prey vector (e.g., pGADT7) containing a cDNA library fused to the GAL4 activation domain (AD).
-
-
Yeast Media:
-
YPAD medium.
-
Minimal SD base medium.
-
Dropout supplements for selection (e.g., -Trp, -Leu, -His, -Ade).
-
-
Reagents for Yeast Transformation: PEG/LiAc solution, carrier DNA.
Procedure:
-
Bait Plasmid Construction and Validation:
-
Clone the full-length coding sequence of human Sep15 into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DBD.
-
Transform the bait plasmid into the appropriate yeast strain.
-
Plate on selective medium (e.g., SD/-Trp) to select for transformants.
-
Test for auto-activation: Plate the bait-containing yeast on selective media lacking the reporter gene nutrients (e.g., SD/-Trp/-His). The bait should not activate the reporter genes on its own.
-
-
Yeast Two-Hybrid Screening:
-
Transform the prey cDNA library (in a vector like pGADT7) into the yeast strain already containing the Sep15 bait plasmid.
-
Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
-
-
Identification of Positive Interactors:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated plasmids into E. coli for amplification.
-
Sequence the plasmid inserts to identify the potential interacting proteins.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmid along with the original Sep15 bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform control transformations with the prey plasmid and an empty bait vector (or a bait vector with an unrelated protein like Lamin) to ensure the interaction is specific to Sep15.
-
Further validation can be performed using alternative methods like Co-IP.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time.[1] It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity. In a typical SPR experiment, one protein (the "ligand," e.g., UGGT) is immobilized on a sensor chip, and the other protein (the "analyte," e.g., Sep15) is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface.
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
This is a generalized protocol that would need to be optimized for the specific proteins and SPR instrument used.
Materials:
-
Proteins: Purified recombinant Sep15 and UGGT. The cysteine-rich domain of Sep15, which is known to mediate the interaction, could also be used.[1]
-
SPR Instrument and Sensor Chips: e.g., Biacore instrument with CM5 sensor chips.
-
Buffers and Reagents:
-
Immobilization Buffer: e.g., 10 mM Sodium Acetate, pH 4.5.
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.
-
Regeneration Solution: e.g., a low pH solution like 10 mM Glycine-HCl, pH 2.0 (this needs to be empirically determined).
-
Procedure:
-
Ligand Immobilization (UGGT):
-
Activate the carboxymethylated dextran surface of the sensor chip with a fresh 1:1 mixture of NHS and EDC.
-
Inject the purified UGGT (diluted in Immobilization Buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in the same way but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis (Sep15):
-
Establish a stable baseline by flowing Running Buffer over both the ligand and reference flow cells.
-
Inject a series of concentrations of purified Sep15 (the analyte) in Running Buffer over the flow cells for a defined period (association phase).
-
Switch back to flowing only Running Buffer and monitor the decrease in signal as the bound Sep15 dissociates (dissociation phase).
-
After each cycle, inject the Regeneration Solution to remove all bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference flow cell.
-
The resulting binding curves are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Conclusion
The study of Sep15 protein-protein interactions is essential for a deeper understanding of its role in cellular function, particularly in the context of ER-mediated protein quality control. The methods outlined in this document—Co-immunoprecipitation, Yeast Two-Hybrid screening, and Surface Plasmon Resonance—provide a powerful toolkit for researchers. Co-IP allows for the confirmation of interactions within a cellular context, Y2H is an excellent tool for discovering novel interaction partners, and SPR provides precise quantitative data on binding kinetics and affinity. The combined application of these techniques will continue to illuminate the complex interaction network of Sep15 and its significance in health and disease.
References
- 1. Single-particle electron microscopy structure of UDP-glucose:glycoprotein glucosyltransferase suggests a selectivity mechanism for misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: CRISPR/Cas9 Mediated Knockout of the Sep15 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 15-kDa selenoprotein (Sep15 or SELENOF) is an endoplasmic reticulum (ER)-resident protein characterized by a thioredoxin-like fold.[1][2][3] As a selenoprotein, it contains a rare selenocysteine (Sec) residue in its active site, which is critical for its function.[2][4] Sep15 plays a crucial role in the quality control of glycoprotein folding by forming a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that identifies and reglucosylates misfolded glycoproteins, retaining them in the ER for further folding attempts.[5][6][7] Beyond its role in protein folding, Sep15 is implicated in maintaining redox homeostasis.[1][8] Studies using knockout mouse models have revealed its involvement in diverse physiological and pathological processes, including cataract development and colon carcinogenesis.[1][9]
The CRISPR/Cas9 system offers a powerful and precise method for gene knockout, enabling researchers to create robust in vitro and in vivo models to dissect gene function.[10] This document provides detailed protocols for the CRISPR/Cas9-mediated knockout of the Sep15 gene, from initial sgRNA design to the validation of knockout clones, and summarizes the expected phenotypic outcomes based on existing literature.
Biological Context and Signaling Pathway
Sep15 is a key co-chaperone in the calnexin/calreticulin cycle, a major pathway for glycoprotein folding in the ER. Its primary binding partner, UGGT, acts as a sensor for misfolded proteins.[6][11] UGGT recognizes improperly folded glycoproteins and adds a glucose residue back to their N-linked glycans.[11] This modification allows the misfolded protein to be recognized by the lectin chaperones calnexin and calreticulin for another folding attempt. The Sep15-UGGT complex is thought to couple the folding status of glycoproteins with the redox environment of the ER, although the precise mechanism is still under investigation.[6][7]
Phenotypic Consequences of Sep15 Knockout
Data from Sep15 knockout mouse models provide critical insights into its in vivo function. These mice are generally viable and fertile with no gross abnormalities in brain morphology.[1] However, they exhibit distinct pathologies linked to failed protein quality control and altered redox balance.[1][9]
Key Phenotypes:
-
Cataract Development: Sep15 knockout mice develop prominent nuclear cataracts at an early age, which is attributed to the improper folding of lens proteins rather than severe oxidative stress.[1]
-
Altered Redox Homeostasis: While not activating major ER stress pathways, the absence of Sep15 leads to elevated parameters of oxidative stress in the liver.[1]
-
Protection Against Colon Carcinogenesis: In a chemically induced model of colon cancer (using azoxymethane), Sep15 knockout mice show a significant reduction in the formation of aberrant crypt foci (ACF), suggesting Sep15 may have an oncogenic role in this context.[9][12][13]
Molecular Changes:
The protection against colon carcinogenesis is associated with significant changes in gene expression. Most notably, the expression of Guanylate Binding Protein-1 (GBP-1) is strongly upregulated at both the mRNA and protein levels in the colonic mucosa of knockout mice.[9][13] This is often accompanied by an increase in plasma interferon-γ.[13]
| Parameter | Genotype | Result | Fold Change / Significance | Reference |
| Aberrant Crypt Foci (ACF) | Wild-Type vs. Sep15 KO | Mean ACF per mouse | WT: ~35, KO: ~15 | p < 0.001 |
| GBP-1 mRNA Expression | Wild-Type vs. Sep15 KO | Relative mRNA level in colon | ~18-fold increase in KO | - |
| Apoa1 mRNA Expression | Wild-Type vs. Sep15 KO | Relative mRNA level in colon | ~10-fold decrease in KO | - |
| Apoa4 mRNA Expression | Wild-Type vs. Sep15 KO | Relative mRNA level in colon | ~7-fold decrease in KO | - |
| Table 1: Summary of quantitative molecular and phenotypic data from Sep15 knockout mice. |
Experimental Workflow for Sep15 Knockout
Generating a stable knockout cell line using CRISPR/Cas9 is a multi-step process that requires careful design, execution, and rigorous validation. The overall workflow involves designing a specific single guide RNA (sgRNA), delivering the CRISPR/Cas9 machinery into the target cells, isolating single-cell clones, and validating the gene disruption at both the genomic and protein levels.[10][14]
Detailed Protocols
The following protocols provide a framework for generating Sep15 knockout cell lines. They should be optimized based on the specific cell type used.
Protocol 4.1: sgRNA Design for Sep15
Effective and specific gene knockout begins with well-designed sgRNAs.[15] For Sep15, targeting an early, functionally critical exon is recommended to maximize the chance of generating a loss-of-function mutation. The knockout mouse models were successfully generated by targeting exon 2, which codes for the UGGT-binding domain.[1]
-
Obtain Target Sequence: Retrieve the genomic sequence of the Sep15 gene (also known as SELENOF) for the species of interest from a database like NCBI or Ensembl. Focus on the sequence of exon 2.
-
Use Design Tools: Input the target sequence into a web-based sgRNA design tool (e.g., CHOPCHOP, Benchling, Synthego). These tools identify potential 20-nucleotide sgRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) (e.g., NGG for S. pyogenes Cas9) and score them based on predicted on-target efficiency and potential off-target sites.[14]
-
Select and Order sgRNAs: Choose 2-3 top-scoring sgRNAs with low off-target predictions. It is best practice to test multiple sgRNAs.[14] For RNP (ribonucleoprotein) delivery, synthetic sgRNAs can be ordered directly. For plasmid-based delivery, the 20-nt target sequences will need to be cloned into an appropriate expression vector.
| Parameter | Example Value |
| Target Gene | Human SEP15 (SELENOF) |
| Target Exon | Exon 2 |
| Example sgRNA Sequence | GCATGCTGGTTCTCAGGCTCAG (hypothetical) |
| PAM Sequence | AGG |
| Genomic Locus (GRCh38) | Chr1: 86,862,445-86,914,424 |
| Table 2: Example design parameters for targeting the human Sep15 gene. |
Protocol 4.2: Delivery via RNP Lipofection
Delivery of pre-complexed Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) is highly efficient and can reduce off-target effects by limiting the time the Cas9 nuclease is active in the cell.[14]
-
Cell Preparation: Seed the target cells in a 24-well plate such that they reach 70-80% confluency on the day of transfection.
-
RNP Complex Formation:
-
In an RNase-free tube, dilute purified Cas9 nuclease and synthetic sgRNA in an appropriate buffer (e.g., Opti-MEM). A molar ratio of 1:1.2 (Cas9:sgRNA) is a good starting point.
-
Incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
-
-
Transfection:
-
Dilute a lipofection reagent (e.g., Lipofectamine CRISPRMAX) in Opti-MEM.
-
Add the RNP complexes to the diluted lipid reagent, mix gently, and incubate for 5 minutes.
-
Add the RNP-lipid mixture dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours. A portion of the cells can be harvested at this stage to assess initial editing efficiency using a T7E1 assay or Sanger sequencing of the bulk population.[16]
Protocol 4.3: Clonal Selection by Limiting Dilution
To obtain a homogenous population of cells with the desired mutation, single cells must be isolated and expanded.[16]
-
Cell Harvest: After 48-72 hours post-transfection, detach the cells using trypsin.
-
Cell Counting: Resuspend the cells in fresh media and count them using a hemocytometer or automated cell counter.
-
Serial Dilution: Perform serial dilutions to achieve a final concentration of 0.5-1 cell per 100 µL.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration should result in approximately one-third of the wells containing a single cell.
-
Incubation and Monitoring: Incubate the plates and monitor for colony formation over 1-3 weeks. Mark wells that clearly originated from a single colony.
-
Expansion: Once colonies are sufficiently large, transfer them to larger wells (e.g., 24-well, then 6-well plates) for expansion.
Protocol 4.4: Validation of Sep15 Knockout
Validation is a critical step to confirm the knockout at both the genomic and protein levels.[17][18]
-
Genomic DNA Extraction: Harvest cells from each expanded clone. A portion is used for DNA extraction, and the rest is cryopreserved or maintained for protein analysis.
-
PCR Amplification: Design primers to amplify a ~400-800 bp region of the Sep15 gene flanking the sgRNA target site. Perform PCR on the extracted gDNA from each clone and a wild-type control.[14]
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Indel Analysis: Analyze the sequencing chromatograms using a tool like TIDE or ICE. Compared to the wild-type sequence, knockout clones will show superimposed peaks downstream of the cut site, indicating the presence of insertions or deletions (indels).[16] Homozygous knockout clones will have a single, clean but mutated sequence, while heterozygous or biallelic mutant clones will show mixed traces.
-
Western Blot Analysis:
-
Prepare protein lysates from the clones that were confirmed to have frameshift-inducing indels on both alleles.
-
Perform a Western blot using a validated primary antibody against the Sep15 protein.
-
A true knockout clone will show a complete absence of the Sep15 protein band compared to the wild-type control.[17][18] A loading control (e.g., GAPDH, β-actin) must be included to ensure equal protein loading.
-
Off-Target Considerations
While CRISPR/Cas9 is highly specific, off-target cleavage can occur at genomic sites with sequence similarity to the target sgRNA. It is crucial to minimize and, if necessary, evaluate these effects.
-
Minimization Strategies: Use sgRNA design tools that predict and help avoid sites with high off-target potential.[19] Employ high-fidelity Cas9 variants or use the RNP delivery method, which degrades more quickly than plasmid-expressed Cas9.[14]
-
Detection: If required for the experimental context, off-target analysis can be performed by sequencing the top predicted off-target sites or through unbiased methods like GUIDE-seq (though this is often unnecessary for initial cell line generation).
By following these detailed protocols, researchers can reliably generate and validate Sep15 knockout models, providing a valuable tool for investigating its role in protein folding, redox biology, and disease pathogenesis.
References
- 1. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEP15 - Wikipedia [en.wikipedia.org]
- 3. “Alphabet” Selenoproteins: Their Characteristics and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Association between the 15-kDa Selenoprotein and UDP-glucose:Glycoprot" by Konstantin V. Korotkov, Easwari Kumaraswamy et al. [digitalcommons.unl.edu]
- 6. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [Redox reactions of Sep15 and its relationship with tumor development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockout of the 15 kDa Selenoprotein Protects against Chemically-Induced Aberrant Crypt Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Knockout of the 15 kDa selenoprotein protects against chemically-induced aberrant crypt formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellecta.com [cellecta.com]
- 16. genemedi.net [genemedi.net]
- 17. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 18. cyagen.com [cyagen.com]
- 19. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Sep15 mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Sep15 (SELENOF)
Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein resident in the endoplasmic reticulum (ER).[1][2] It possesses a thioredoxin-like domain and plays a crucial role in the quality control of glycoprotein folding by interacting with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[2][3][4] This interaction suggests its involvement in disulfide bond formation and redox homeostasis within the ER.[1][5][6] The expression of Sep15 is intricately linked to the cellular stress response, particularly the unfolded protein response (UPR).[7][8][9] Under conditions of adaptive ER stress, Sep15 expression is upregulated, whereas acute stress can lead to its degradation.[7][8]
Relevance in Research and Drug Development
The study of Sep15 mRNA expression is pertinent in various research and therapeutic areas:
-
Cancer Biology: The role of Sep15 in cancer is multifaceted and appears to be context-dependent.[10][11] In some malignancies, such as prostate and breast cancer, a loss of Sep15 expression is observed, suggesting a tumor-suppressive role.[11] Conversely, in colon cancer, Sep15 may act as a promoter of tumorigenesis.[12][13][14] Therefore, quantifying Sep15 mRNA levels can provide insights into cancer pathogenesis and serve as a potential biomarker.
-
Cellular Stress and Disease: As a component of the UPR, monitoring Sep15 expression can be a valuable indicator of ER stress, a condition implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and inflammatory conditions.
-
Drug Discovery: Evaluating the effect of novel therapeutic compounds on Sep15 expression can help elucidate their mechanism of action, particularly for drugs targeting protein folding machinery or cellular stress pathways.
Quantitative Real-Time PCR Protocol for Sep15 mRNA Expression
This protocol provides a detailed methodology for the quantification of human Sep15 mRNA expression from cell culture or tissue samples using SYBR Green-based quantitative real-time PCR (qPCR).
1. Materials and Reagents
-
RNA Isolation:
-
TRIzol™ Reagent (Thermo Fisher Scientific) or RNeasy Mini Kit (QIAGEN)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
-
cDNA Synthesis:
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or equivalent
-
RNase inhibitor
-
-
qPCR:
-
PowerUp™ SYBR™ Green Master Mix (Applied Biosystems) or equivalent
-
Human Sep15 qPCR Primer Pair (e.g., OriGene, HP207602)
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Optical-grade PCR plates and seals
-
-
Equipment:
-
Homogenizer (for tissue samples)
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
Thermal cycler for reverse transcription
-
Real-time PCR instrument
-
2. Experimental Protocol
2.1. RNA Isolation
Total RNA is extracted from cell pellets or homogenized tissue samples. It is crucial to work in an RNase-free environment to prevent RNA degradation.
-
Homogenization: Homogenize samples in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
2.2. cDNA Synthesis (Reverse Transcription)
-
Prepare the reverse transcription master mix according to the manufacturer's protocol. For a 20 µL reaction, a typical mix includes:
-
10X RT Buffer: 2.0 µL
-
25X dNTP Mix (100 mM): 0.8 µL
-
10X RT Random Primers: 2.0 µL
-
MultiScribe™ Reverse Transcriptase: 1.0 µL
-
Nuclease-free water
-
-
Add a standardized amount of total RNA (e.g., 1 µg) to each reaction.
-
Perform reverse transcription using a thermal cycler with the following program:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
The resulting cDNA can be stored at -20°C.
2.3. Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well optical plate. For a 20 µL reaction per well:
-
2X PowerUp™ SYBR™ Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA template (e.g., 10-50 ng): 2 µL
-
Nuclease-free water: 7 µL
-
-
Include the following controls:
-
No-template control (NTC): To check for contamination.
-
No-reverse transcriptase control (-RT): To check for genomic DNA contamination.
-
-
Run the qPCR on a real-time PCR instrument with a standard cycling program:
-
Hold Stage: 95°C for 2 minutes
-
PCR Stage (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Stage: As per instrument guidelines to check for amplification specificity.
-
3. Data Analysis
The relative expression of Sep15 mRNA is calculated using the comparative Ct (ΔΔCt) method.
-
Normalization: Normalize the Ct value of Sep15 to the Ct value of a reference gene (e.g., GAPDH) for each sample (ΔCt = Ct(Sep15) - Ct(Reference Gene)).
-
Calibration: Calibrate the ΔCt values of the test samples to the ΔCt of a control sample (ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)).
-
Relative Quantification: Calculate the fold change in expression as 2^(-ΔΔCt).
Data Presentation
Table 1: Quantitative Analysis of Sep15 mRNA Expression in Response to ER Stress Inducers
| Treatment Group | Average Ct (Sep15) | Average Ct (GAPDH) | ΔCt (Sep15 - GAPDH) | ΔΔCt (vs. Untreated) | Fold Change (2^-ΔΔCt) |
| Untreated Control | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| Tunicamycin (Adaptive ER Stress) | 23.1 | 18.3 | 4.8 | -1.5 | 2.83 |
| Thapsigargin (Acute ER Stress) | 25.8 | 18.1 | 7.7 | 1.4 | 0.38 |
Visualization
Caption: Experimental workflow for quantifying Sep15 mRNA expression.
Caption: Sep15's role in the Unfolded Protein Response.
References
- 1. SEP15 - Wikipedia [en.wikipedia.org]
- 2. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. The cysteine-rich domain of SEP15, a selenoprotein co-chaperone of the ER chaperone, UDP-glucose:glycoprotein glucosyltransferase, adopts a novel fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Deficiency in the 15 kDa Selenoprotein Inhibits Human Colon Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Knockout of the 15 kDa Selenoprotein Protects against Chemically-Induced Aberrant Crypt Formation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Sep15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sep15, a 15-kDa selenoprotein, is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in the quality control of glycoprotein folding.[1][2] It contains a thioredoxin-like fold, suggesting its function as a thiol-disulfide isomerase.[1] Sep15 forms a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor of protein folding status in the ER.[1][3] This association implicates Sep15 in the recognition and refolding of misfolded glycoproteins, thereby maintaining cellular homeostasis and preventing the accumulation of non-functional proteins.[3][4] This document provides a detailed protocol for the immunofluorescent staining of Sep15 to enable researchers to visualize its subcellular localization and study its role in cellular processes.
Signaling and Cellular Processes
Sep15 is a component of the calnexin/calreticulin cycle, a major pathway for glycoprotein folding and quality control in the ER. When a glycoprotein is synthesized and translocated into the ER, its N-linked glycans are trimmed. If the protein is not properly folded, UGGT recognizes the misfolded conformation and re-glucosylates the glycan.[5][6][7] This modification allows the glycoprotein to be recognized by the lectin chaperones calnexin and calreticulin, which retain it in the ER for another folding attempt.[6][7]
Sep15 is thought to assist in this process by catalyzing the reduction or isomerization of disulfide bonds in the misfolded glycoprotein substrate of UGGT.[4] The catalytic activity of UGGT is enhanced by its complex formation with Sep15.[8] If the protein fails to fold correctly after several attempts, it is targeted for ER-associated degradation (ERAD). The expression of Sep15 is upregulated in response to adaptive unfolded protein response (UPR) but can be rapidly degraded during acute ER stress.[3]
Experimental Protocols
This protocol is a general guideline for the immunofluorescent staining of Sep15 in cultured mammalian cells. Optimal conditions for specific cell lines and antibodies should be determined empirically.
Materials and Reagents
-
Glass coverslips (No. 1.5 thickness recommended)[9]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization solution: 0.1% - 0.25% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS (PBST)
-
Primary antibody: Anti-Sep15 antibody (refer to manufacturer's datasheet for recommended species and application)
-
Secondary antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure
-
Cell Culture:
-
Sterilize glass coverslips and place them in the wells of a cell culture plate.[9]
-
Seed cells onto the coverslips and culture until they reach the desired confluency (typically 60-80%).
-
-
Fixation:
-
Permeabilization:
-
Incubate the fixed cells with permeabilization solution (0.1% - 0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is crucial for allowing the antibody to access the ER lumen.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution for at least 30 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Sep15 primary antibody in the blocking solution according to the concentration ranges provided in Table 1 or the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells a final two times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.[9]
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. The expected staining pattern for Sep15 is a reticular network characteristic of the endoplasmic reticulum.[10]
-
Data Presentation
The following table provides a summary of recommended starting concentrations and incubation times for the primary antibody. These should be optimized for each specific antibody and cell line.
| Parameter | Recommended Range | Notes |
| Primary Antibody Concentration | 1-10 µg/mL | Titration is necessary to determine the optimal concentration that provides a high signal-to-noise ratio.[12] |
| Primary Antibody Incubation Time | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal intensity.[11] |
| Secondary Antibody Concentration | 1-5 µg/mL | Refer to the manufacturer's datasheet for the specific secondary antibody. |
| Fixation | 4% Paraformaldehyde (10-15 min) | For some ER proteins, a formaldehyde fixation followed by methanol permeabilization may also be effective.[13] |
| Permeabilization | 0.1-0.25% Triton X-100 (10-15 min) | Saponin can be a milder alternative for permeabilization, which may be beneficial for preserving some ER structures.[10][14] |
Mandatory Visualizations
Sep15 Immunofluorescence Workflow
Caption: Workflow for immunofluorescence staining of Sep15.
Sep15 in Glycoprotein Quality Control
Caption: Role of the Sep15-UGGT complex in glycoprotein quality control.
References
- 1. "Selenoprotein Sep15: Functional analysis and role in quality control i" by Vyacheslav Labunskyy [digitalcommons.unl.edu]
- 2. The Sep15 protein family: roles in disulfide bond formation and quality control in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. UDP-glucose:glycoprotein glucosyltransferase (UGGT1) promotes substrate solubility in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. UGGT - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. arigobio.com [arigobio.com]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Staining the endoplasmic reticulum in combination with antibody staining. [protocols.io]
Application of Sep15 in Redox Biology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein resident in the endoplasmic reticulum (ER) that plays a crucial role in redox homeostasis and protein folding. As a thioredoxin-like oxidoreductase, Sep15 is intricately involved in the cellular response to oxidative stress, particularly within the ER. Its function is tightly linked to the quality control of glycoprotein folding through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1] This document provides detailed application notes and protocols for studying the role of Sep15 in redox biology, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Sep15 serves as a critical component of the ER's protein folding machinery and its response to stress. Its expression and activity are modulated by various stimuli, making it a valuable biomarker and potential therapeutic target in diseases associated with ER stress and redox imbalance, such as neurodegenerative diseases, metabolic disorders, and cancer.
Biomarker for ER Stress
Sep15 expression is transcriptionally upregulated in response to adaptive ER stress induced by agents like tunicamycin and brefeldin A.[1][2] Conversely, acute ER stress can lead to its rapid degradation. This differential regulation makes Sep15 a sensitive indicator of the nature and duration of ER stress.
Modulator of the Unfolded Protein Response (UPR)
Deficiency in Sep15 has been shown to induce the expression of key UPR markers, indicating that Sep15 plays a role in maintaining ER homeostasis.[3] Studying the effects of Sep15 modulation on the three canonical UPR pathways—PERK, IRE1, and ATF6—can provide insights into its specific role in cellular stress responses.
Target for Modulating Oxidative Protein Folding
Sep15, in complex with UGGT, is believed to participate in the correct folding of a specific subset of glycoproteins.[1] Its redox-active selenocysteine residue is critical for this function. Targeting the Sep15-UGGT interaction or the redox activity of Sep15 could be a strategy for modulating the folding of specific proteins involved in disease pathogenesis.
Role in Reactive Oxygen Species (ROS) Homeostasis
Studies in Sep15 knockout mice have indicated a role for this selenoprotein in systemic redox balance. The absence of Sep15 can lead to increased oxidative stress, highlighting its importance in cellular antioxidant defense mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Sep15, providing a clear comparison of its expression and functional interactions under different conditions.
Table 1: Regulation of Sep15 mRNA Expression by ER Stress Inducers in NIH3T3 Cells
| ER Stress Inducer | Concentration | Treatment Duration | Fold Change in Sep15 mRNA (normalized to β-actin) | Reference |
| Brefeldin A | 1 µg/mL | 24 h | ~2.0 | [2] |
| Tunicamycin | Not specified | Not specified | Increased | [2] |
Table 2: Upregulation of UPR Markers in Sep15-Deficient Chang Liver Cells
| UPR Marker | Fold Change in mRNA (vs. Control) | Reference |
| GRP78 | ~9.5 | [3] |
| CHOP | ~7.0 (similar to tunicamycin induction) | [3] |
Table 3: Quantitative Analysis of Sep15-UGGT1 Interaction
| UGGT1 Mutant | % of Sep15 Bound to UGGT1 | Reference |
| Wild-type (WT) | 27% | [4] |
| L243K | ~3.8% | [4] |
| L262K | ~6.5% | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Sep15 research.
Caption: Signaling pathway of Sep15 in the adaptive Unfolded Protein Response.
Caption: Experimental workflow for studying the effects of Sep15 knockdown.
Experimental Protocols
Protocol 1: Analysis of Sep15 mRNA Expression by Real-Time RT-PCR
This protocol details the measurement of Sep15 mRNA levels in response to ER stress.
Materials:
-
NIH3T3 cells
-
Cell culture medium (DMEM with 10% FBS)
-
Brefeldin A (stock solution in DMSO)
-
Trizol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for Sep15 and a housekeeping gene (e.g., β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate NIH3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of Brefeldin A (e.g., 1 µg/mL) or vehicle (DMSO) for 24 hours.
-
-
RNA Isolation:
-
Wash cells with PBS and lyse directly in the well with 1 mL of Trizol reagent per well.
-
Transfer the lysate to a microfuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Sep15 or the housekeeping gene, and cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in Sep15 expression, normalized to the housekeeping gene.
-
Protocol 2: Induction of ER Stress in vivo with Tunicamycin
This protocol describes the induction of ER stress in a mouse model to study the in vivo response of Sep15.
Materials:
-
C57BL/6J mice
-
Tunicamycin
-
DMSO
-
Sterile 150 mM dextrose solution
-
Syringes and needles for intraperitoneal injection
-
Tissue harvesting tools
Procedure:
-
Preparation of Tunicamycin Solution:
-
Dissolve tunicamycin in DMSO to create a stock solution.
-
Dilute the stock solution in sterile 150 mM dextrose to the final desired concentration for injection.
-
-
Animal Treatment:
-
Administer tunicamycin to mice via intraperitoneal (i.p.) injection at a dose of 1 µg/g body weight.
-
A control group should be injected with the vehicle (DMSO and dextrose solution) only.
-
-
Tissue Harvesting and Analysis:
-
At the desired time point post-injection (e.g., 48 hours), euthanize the mice.
-
Harvest tissues of interest (e.g., liver) for subsequent analysis.
-
Tissues can be processed for RNA isolation (for RT-PCR), protein extraction (for Western blotting), or fixed for histological analysis (e.g., transmission electron microscopy to observe ER morphology).
-
Protocol 3: MTT Assay for Assessing Cell Viability and Redox Function
This protocol is used to assess the impact of Sep15 expression on cell viability and metabolic activity, which can be an indirect measure of redox function.
Materials:
-
Cells with modulated Sep15 expression (e.g., Sep15 knockdown or overexpressing cells) and control cells.
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
-
Treatment (Optional):
-
If assessing the effect of a compound, treat the cells with various concentrations of the compound for the desired duration.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Conclusion
The study of Sep15 provides a valuable window into the intricate mechanisms of redox regulation and protein quality control within the endoplasmic reticulum. The application notes and protocols outlined in this document offer a comprehensive guide for researchers to investigate the multifaceted roles of Sep15 in health and disease. By employing these methodologies, scientists can further elucidate the signaling pathways governed by Sep15 and explore its potential as a therapeutic target for a range of pathologies linked to ER stress and oxidative damage.
References
- 1. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sep15 as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and validation of robust biomarkers for oxidative stress are critical for diagnostics, prognostics, and the development of novel therapeutic interventions. This document details the application of the 15-kDa selenoprotein (Sep15) as an emerging biomarker for oxidative stress.
Sep15 is a thioredoxin-like protein located in the endoplasmic reticulum (ER) and is involved in the quality control of glycoprotein folding through its interaction with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1] Emerging evidence indicates a crucial role for Sep15 in maintaining redox homeostasis. Studies on Sep15 knockout mice have revealed that a deficiency in this protein leads to an increase in oxidative stress markers, highlighting its protective function.[1][2] This document provides a comprehensive overview of Sep15's role in oxidative stress, detailed protocols for its detection and the measurement of related oxidative stress markers, and a summary of key quantitative data.
Signaling Pathways and Molecular Mechanisms
Sep15 is intricately linked to the cellular stress response, particularly within the endoplasmic reticulum. Its function as a biomarker for oxidative stress stems from its role in protein folding and redox regulation.
Sep15 and the Unfolded Protein Response (UPR):
The accumulation of misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[1][3] The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. Sep15 expression is dynamically regulated by the UPR.[1][3]
-
Adaptive UPR: Under conditions of adaptive ER stress, such as that induced by tunicamycin or brefeldin A, the expression of Sep15 is transcriptionally upregulated.[1][3] This suggests that Sep15 is part of the cellular machinery that helps to mitigate ER stress and promote cell survival.
-
Acute ER Stress: In contrast, acute ER stress, induced by agents like DTT and thapsigargin, leads to the rapid degradation of Sep15 via the proteasome.[1][3] This differential regulation highlights Sep15's sensitive response to the cellular redox environment.
Thioredoxin-like Activity and Redox Regulation:
Sep15 possesses a thioredoxin-like fold, suggesting it has oxidoreductase activity.[1][2] This function is critical for the proper folding of glycoproteins, which often involves the formation and isomerization of disulfide bonds. By participating in these redox reactions within the ER, Sep15 helps to prevent the accumulation of misfolded proteins, a major source of intracellular ROS.
The following diagram illustrates the proposed signaling pathway involving Sep15 in the context of ER and oxidative stress.
Data Presentation
Quantitative data from studies on Sep15 knockout (KO) mice demonstrate a clear increase in markers of oxidative stress compared to wild-type (WT) counterparts.
| Biomarker | Tissue | Genotype | Measurement | Fold Change (KO vs. WT) | Reference |
| Malondialdehyde (MDA) | Liver | Sep15 KO | Thiobarbituric Acid Reactive Substances (TBARS) Assay | Increased | [1][2] |
| Protein Carbonyls | Liver | Sep15 KO | 2,4-Dinitrophenylhydrazine (DNPH) Assay | Increased | [1][2] |
| Sep15 mRNA Expression | NIH3T3 Cells | WT (Brefeldin A treated) | Real-time RT-PCR | ~2-fold increase | [3] |
Experimental Protocols
Measurement of Malondialdehyde (MDA) using the TBARS Assay
This protocol is for the quantification of MDA, a marker of lipid peroxidation.
Materials:
-
Thiobarbituric Acid (TBA)
-
Trichloroacetic Acid (TCA)
-
Butylated Hydroxytoluene (BHT)
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer containing an antioxidant like BHT to prevent ex vivo oxidation.
-
Standard Curve Preparation: Prepare a series of MDA standards by acid hydrolysis of TMP.
-
Reaction Mixture: To 250 µL of sample or standard, add 250 µL of acid reagent (e.g., TCA) and 250 µL of TBA reagent.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes. This allows for the formation of the MDA-TBA adduct, which has a pink color.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 3 minutes to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 532 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Protein Carbonyls
This protocol measures the level of protein oxidation.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic Acid (TCA)
-
Ethanol/Ethyl Acetate (1:1, v/v)
-
Guanidine Hydrochloride
-
Spectrophotometer
Procedure:
-
Derivatization: Incubate protein samples with DNPH solution to form stable dinitrophenyl (DNP) hydrazone adducts with the protein carbonyls.
-
Precipitation: Precipitate the proteins using TCA.
-
Washing: Wash the protein pellet repeatedly with ethanol/ethyl acetate to remove any free DNPH.
-
Solubilization: Resuspend the protein pellet in a solution of guanidine hydrochloride.
-
Measurement: Measure the absorbance of the DNP-adducts at approximately 375 nm.
-
Calculation: Calculate the protein carbonyl content using the molar absorption coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).
Detection of Sep15 by Western Blotting
This protocol is for the semi-quantitative detection of Sep15 protein levels.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Sep15
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Sep15 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantification of Sep15 mRNA by Real-Time RT-qPCR
This protocol is for the quantitative measurement of Sep15 gene expression.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for Sep15 and a reference gene (e.g., β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for Sep15 and the reference gene.
-
Real-Time PCR: Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of Sep15 mRNA using the ΔΔCt method, normalizing to the reference gene.
Conclusion
Sep15 is a promising biomarker for oxidative stress, with its expression and stability being sensitive to the redox state of the endoplasmic reticulum. Its role in the unfolded protein response and its thioredoxin-like activity place it at a critical juncture in the cellular response to oxidative challenges. The provided protocols offer a starting point for researchers to investigate the utility of Sep15 in their specific models of oxidative stress-related diseases. Further research into the detailed molecular mechanisms of Sep15 action will undoubtedly provide deeper insights into its potential as a diagnostic and therapeutic target.
References
- 1. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Sep15 Reductase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoprotein F (Sep15), also known as SELENOF or Sep15, is a 15 kDa selenoprotein located in the endoplasmic reticulum (ER). It possesses a thioredoxin-like fold and plays a crucial role in the quality control of glycoprotein folding.[1] Sep15 forms a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that recognizes misfolded glycoproteins.[2] Within this complex, Sep15 is thought to function as a thiol-disulfide oxidoreductase, catalyzing the reduction and isomerization of disulfide bonds in UGGT-recognized substrates, thereby facilitating their correct folding.[3]
The reductase activity of Sep15 is integral to its function in maintaining cellular redox homeostasis and mitigating ER stress. Dysregulation of Sep15 activity has been implicated in various diseases, making it a potential therapeutic target. These application notes provide detailed protocols for two common in vitro assays to measure the reductase activity of Sep15: the DTNB reduction assay and the insulin disulfide reduction assay.
Data Presentation
A summary of key quantitative data for Sep15 reductase activity from published studies is presented in the table below. This allows for a comparative overview of the enzyme's redox properties under different conditions.
| Parameter | Value | Organism/System | Reference |
| Redox Potential | -225 mV | Drosophila melanogaster Sep15 | [4] |
| Redox Potential | -222 mV | Human Selenoprotein F (SelF/Sep15) | [3] |
| Redox Potential | -205 mV | Human Selenoprotein F (Cys homologue) | [3] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedures, the following diagrams are provided.
Sep15 in the Unfolded Protein Response (UPR) Signaling Pathway
Caption: Sep15 in the ER protein folding and UPR pathway.
Experimental Workflow for In Vitro Sep15 Reductase Assays
Caption: General workflow for Sep15 reductase activity assays.
Experimental Protocols
Protocol 1: DTNB Reduction Assay (Thioredoxin Reductase-like Activity)
This assay measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by Sep15 in the presence of NADPH. The reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow product that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Purified recombinant Sep15 protein
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 100 mM Potassium phosphate, pH 7.0, containing 2 mM EDTA
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of DTNB in dimethyl sulfoxide (DMSO).
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
Dilute the purified Sep15 protein to the desired concentrations (e.g., 0.5 - 10 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
160 µL of Assay Buffer
-
20 µL of NADPH solution (final concentration: 1 mM)
-
10 µL of Sep15 protein solution (at various concentrations)
-
-
Include a blank control with 10 µL of assay buffer instead of the Sep15 solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of DTNB solution (final concentration: 5 mM) to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of TNB formation (µmol/min).[2]
-
The specific activity of Sep15 can be calculated as follows:
-
Specific Activity (U/mg) = (Rate of TNB formation (µmol/min) / amount of Sep15 (mg)) / 2
-
Note: The rate is divided by 2 because the reduction of one mole of DTNB produces two moles of TNB.
-
-
Protocol 2: Insulin Disulfide Reduction Assay
This assay measures the ability of Sep15 to reduce the disulfide bonds in insulin in the presence of a reducing agent like dithiothreitol (DTT). The reduction of insulin's inter-chain disulfide bonds leads to the precipitation of the B-chain, which can be monitored as an increase in turbidity at 650 nm.[5][6]
Materials:
-
Purified recombinant Sep15 protein
-
Bovine insulin
-
DTT (Dithiothreitol)
-
Assay Buffer: 100 mM Potassium phosphate, pH 7.5, containing 2 mM EDTA
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of bovine insulin in 0.01 M HCl. Immediately before use, dilute to 1 mg/mL in the assay buffer.
-
Prepare a 100 mM stock solution of DTT in the assay buffer.
-
Dilute the purified Sep15 protein to the desired concentrations (e.g., 1 - 20 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
140 µL of Assay Buffer
-
20 µL of Insulin solution (final concentration: 1 mg/mL)
-
20 µL of Sep15 protein solution (at various concentrations)
-
-
Include a blank control with 20 µL of assay buffer instead of the Sep15 solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of DTT solution (final concentration: 10 mM) to each well.
-
Immediately start monitoring the increase in absorbance at 650 nm every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
The reductase activity is proportional to the rate of increase in turbidity.
-
One unit of activity can be defined as the amount of enzyme that causes a specific change in absorbance per minute under the defined assay conditions.
-
The specific activity can be calculated as:
-
Specific Activity (Units/mg) = (ΔA650/min) / (mg of Sep15 in the assay)
-
-
Conclusion
The provided protocols offer robust methods for quantifying the in vitro reductase activity of Sep15. The DTNB assay is a direct and continuous colorimetric method suitable for high-throughput screening of potential inhibitors or activators. The insulin disulfide reduction assay provides a measure of the enzyme's ability to reduce a protein substrate, which may be more physiologically relevant. The choice of assay will depend on the specific research question and available resources. These application notes serve as a comprehensive guide for researchers investigating the enzymatic function of Sep15 and its role in health and disease.
References
- 1. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Thioredoxin catalyzes the reduction of insulin disulfides by dithiothreitol and dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recombinant Sep15 Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recombinant expression of the 15-kDa selenoprotein (Sep15).
Frequently Asked Questions (FAQs)
Q1: Why is the expression of my recombinant Sep15 protein consistently low?
Low expression of recombinant Sep15 can stem from several factors, often related to its nature as a selenoprotein.[1][2][3][4] Key reasons include:
-
Inefficient Selenocysteine (Sec) Incorporation: Sep15 contains a selenocysteine residue encoded by a UGA codon, which is typically a stop codon.[5][6][7] Efficient read-through of this codon to incorporate selenocysteine requires a specific machinery, including the Selenocysteine Insertion Sequence (SECIS) element in the mRNA and dedicated host cell factors.[5][6][8][9]
-
Codon Bias: The codon usage of the Sep15 gene may not be optimal for the chosen expression host (e.g., E. coli), leading to translational stalling and reduced protein yield.[10][11][12][13]
-
Vector and Host Incompatibility: The choice of expression vector and host strain is critical and can significantly impact expression levels.[3][14][15]
-
Protein Insolubility and Misfolding: Recombinant proteins, especially when overexpressed, can misfold and aggregate into insoluble inclusion bodies.[3][10] Sep15 is involved in protein folding quality control in the endoplasmic reticulum, suggesting its own folding can be complex.[16][17][18]
-
mRNA Instability: The stability of the Sep15 mRNA transcript can affect the amount of protein produced.[10][13]
-
Protein Degradation: The expressed Sep15 protein may be susceptible to degradation by host cell proteases.[10][19]
Q2: What is a SECIS element and is it essential for Sep15 expression?
The Selenocysteine Insertion Sequence (SECIS) is a specific stem-loop structure located in the 3' untranslated region (UTR) of eukaryotic selenoprotein mRNAs.[9] This element is crucial for recruiting the machinery that recodes the UGA codon from a stop signal to a selenocysteine codon.[5][6][7] Therefore, for efficient expression of functional Sep15 in a eukaryotic system, the inclusion of a SECIS element in the expression vector is essential. For bacterial expression, the system needs to be specifically engineered to recognize the UGA codon as selenocysteine.
Q3: Can I express Sep15 in E. coli?
Yes, it is possible to express Sep15 in E. coli, but it requires a specialized approach.[20] Standard E. coli strains will recognize the UGA codon as a stop signal, leading to truncated protein products. To express selenoproteins like Sep15 in E. coli, you need to use engineered strains and vectors that provide the necessary components for selenocysteine incorporation, such as the selA, selB, and selC genes, which are involved in synthesizing and incorporating selenocysteine.[8]
Q4: My Sep15 protein is forming inclusion bodies. What can I do?
Formation of inclusion bodies suggests that the protein is misfolded and aggregating.[3] To improve the solubility of recombinant Sep15, you can try the following strategies:
-
Lower Expression Temperature: Reducing the culture temperature (e.g., to 15-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[21][22][23]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, potentially improving solubility.[21][22]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your Sep15 construct can improve its solubility.[21][24]
-
Co-express with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.[21]
-
Optimize Culture Medium: The composition of the growth medium can influence protein folding and solubility.[22]
Troubleshooting Guides
Problem 1: No or Very Low Expression of Sep15
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inefficient UGA Codon Read-through | Verify the presence and integrity of the SECIS element in your eukaryotic expression vector. For bacterial expression, ensure you are using a specialized selenoprotein expression system. | Protocol: 1. Sequence Verification: Sequence the entire expression cassette of your plasmid to confirm the presence and correct sequence of the Sep15 coding sequence and the SECIS element (for eukaryotic vectors).2. System Check: If using an E. coli selenoprotein expression system, verify the functionality of the system by expressing a control selenoprotein provided with the kit. |
| Suboptimal Codon Usage | Perform codon optimization of the Sep15 gene for your specific expression host. | Protocol: 1. In Silico Analysis: Use online tools or software to analyze the codon usage of your Sep15 gene and compare it to the codon bias of your expression host.2. Gene Synthesis: Synthesize a codon-optimized version of the Sep15 gene.[11][12][25] This service is commercially available from various suppliers.3. Cloning and Expression: Clone the optimized gene into your expression vector and perform a trial expression. |
| Incorrect Vector or Host Strain | Test different expression vectors and/or host strains. | Protocol: 1. Vector Selection: If using a T7 promoter-based system in E. coli, try switching to a different promoter system (e.g., araBAD).[24] For eukaryotic expression, consider vectors with different promoters or tags.2. Host Strain Selection: In E. coli, try strains that are known to enhance the expression of difficult proteins, such as Rosetta(DE3) which supplies tRNAs for rare codons, or BL21(DE3)pLysS which reduces basal expression.[15] |
| mRNA Instability | Analyze and optimize the 5' and 3' untranslated regions (UTRs) of your mRNA transcript. | Protocol: 1. Secondary Structure Analysis: Use RNA folding prediction software to check for stable secondary structures near the ribosome binding site (RBS) that might hinder translation initiation.[10][13]2. UTR Modification: If problematic structures are identified, modify the sequence upstream of the start codon to minimize secondary structure formation. |
Problem 2: Sep15 is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step & Quantitative Data Summary |
| High Expression Rate Leading to Misfolding | Optimize induction conditions to slow down protein synthesis. |
| Improper Protein Folding Environment | Use solubility-enhancing fusion tags or co-express chaperones. |
Protocol for Optimizing Induction Conditions:
-
Prepare Cultures: Inoculate several small-scale cultures (e.g., 10 mL) of your expression host harboring the Sep15 expression plasmid.
-
Grow to Mid-Log Phase: Incubate the cultures at 37°C with shaking until they reach an OD600 of 0.6-0.8.
-
Induction: Induce each culture with a different concentration of IPTG (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).
-
Temperature Shift: Immediately after induction, move the cultures to different incubator shakers set at various temperatures (e.g., 18°C, 25°C, 30°C, 37°C).
-
Harvest Cells: Harvest the cells by centrifugation after a set induction period (e.g., 4 hours for 37°C, 6 hours for 30°C, overnight for 18°C and 25°C).
-
Analyze Expression and Solubility:
-
Lyse a small aliquot of cells from each condition.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by SDS-PAGE and Western blot using an anti-Sep15 or anti-tag antibody to determine the amount of soluble and insoluble protein.
-
Protocol for Using Solubility-Enhancing Fusion Tags:
-
Construct Design: Clone the Sep15 coding sequence into expression vectors that contain N-terminal or C-terminal fusion tags such as MBP or GST.
-
Expression Trial: Perform a small-scale expression trial for each construct.
-
Solubility Analysis: Analyze the solubility of the fusion proteins as described in the protocol above.
-
Tag Cleavage (Optional): If the fusion tag needs to be removed for downstream applications, ensure that your vector includes a protease cleavage site (e.g., TEV or PreScission) between the tag and Sep15. After purification of the fusion protein, treat it with the appropriate protease to cleave off the tag.
Visualizations
Caption: Experimental workflow for recombinant Sep15 expression and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. sinobiological.com [sinobiological.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. neb.com [neb.com]
- 11. web.azenta.com [web.azenta.com]
- 12. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 13. genscript.com [genscript.com]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. goldbio.com [goldbio.com]
- 16. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. angioproteomie.com [angioproteomie.com]
- 21. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 22. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
troubleshooting Sep15 antibody non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding of the Sep15 antibody in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sep15 and what is its function?
Sep15, or 15-kDa selenoprotein, is a protein located in the endoplasmic reticulum (ER). It plays a crucial role in the quality control of protein folding and maintaining redox homeostasis within the cell.[1][2] Sep15 has a thioredoxin-like domain, suggesting it functions as a thiol-disulfide isomerase, which is involved in the formation of disulfide bonds in proteins.[1] This selenoprotein contains a rare amino acid called selenocysteine (Sec) at its active site, which is essential for its function.[1][3]
Q2: Why am I seeing multiple bands or high background with my Sep15 antibody in Western Blotting?
High background or non-specific bands in Western Blotting can arise from several factors. These include, but are not limited to:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to off-target binding.[4][5]
-
Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically.[4][6]
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to background noise.
-
Sample Quality: Protein degradation in your sample can result in multiple lower molecular weight bands.[5]
-
Cross-reactivity: The antibody may be cross-reacting with other proteins that share similar epitopes.
Q3: Are there any specific challenges associated with detecting selenoproteins like Sep15?
Yes, detecting selenoproteins can be challenging. The incorporation of selenocysteine is directed by a UGA codon, which typically signals translation termination.[1][3] This can lead to lower expression levels of the full-length protein and potential for truncated, non-selenocysteine-containing forms, which might affect antibody recognition depending on the epitope.
Q4: What is the expected molecular weight of Sep15?
As its name suggests, the expected molecular weight of Sep15 is approximately 15 kDa.[2] However, post-translational modifications or the presence of different isoforms could potentially lead to slight variations in the observed molecular weight on a Western Blot.
Troubleshooting Guides
Issue 1: High Background in Western Blotting
High background can obscure the specific signal of your target protein. Here are some steps to troubleshoot and reduce high background.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in Western Blotting.
Detailed Methodologies:
-
Blocking Optimization:
-
Blocking Agent: If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially since milk contains phosphoproteins that can cause non-specific binding with certain antibodies. A 3-5% solution of BSA in TBST is a common starting point.
-
Blocking Time and Temperature: Increase the blocking incubation time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
Blocking Concentration: You can try increasing the concentration of your blocking agent (e.g., from 5% to 7% non-fat dry milk).
-
-
Antibody Concentration:
-
Primary Antibody: High concentrations of the primary antibody are a common cause of non-specific binding. Perform a dot blot or a titration experiment to determine the optimal antibody concentration.
-
Secondary Antibody: Similarly, titrate your secondary antibody to find the lowest concentration that still provides a strong signal.
-
-
Washing Steps:
-
Increase the number and duration of your washes. For example, perform three to five washes of 10-15 minutes each with a sufficient volume of wash buffer (e.g., TBST) to completely cover the membrane.
-
Quantitative Data Summary: Antibody Dilution Recommendations
| Antibody Type | Starting Dilution Range | Optimal Dilution Range (to be determined experimentally) |
| Primary Antibody | 1:500 - 1:2000 | 1:1000 - 1:5000 |
| Secondary Antibody | 1:2000 - 1:10000 | 1:5000 - 1:20000 |
Issue 2: Non-Specific Bands in Western Blotting
The appearance of unexpected bands in addition to the band of interest can be due to several factors.
Troubleshooting Workflow for Non-Specific Bands
Caption: Troubleshooting workflow for non-specific bands in Western Blotting.
Detailed Methodologies:
-
Sample Preparation:
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[5]
-
Protein Load: Loading too much protein can lead to non-specific antibody binding. Try reducing the amount of total protein loaded per well.
-
-
Antibody Incubation:
-
Concentration: As with high background, reduce the primary antibody concentration.
-
Temperature: Incubating the primary antibody overnight at 4°C can sometimes reduce non-specific binding compared to shorter incubations at room temperature.[4]
-
-
Controls:
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody, incubate a blot with only the secondary antibody (no primary antibody). If bands appear, the secondary antibody is the source of the non-specific signal.
-
Positive and Negative Controls: Use cell lysates from cells known to express high and low levels of Sep15, or ideally, a knockout/knockdown cell lysate as a negative control to confirm antibody specificity.
-
Issue 3: High Background in Immunohistochemistry (IHC)
High background in IHC can mask the specific staining of your target tissue or cells.
Troubleshooting Workflow for High Background in IHC
Caption: Troubleshooting workflow for high background in Immunohistochemistry.
Detailed Methodologies:
-
Blocking:
-
Use a blocking solution containing normal serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary antibody).
-
Incubate for at least 30-60 minutes at room temperature.
-
-
Antibody Dilution:
-
Perform a titration of your primary Sep15 antibody to find the optimal concentration that gives a strong specific signal with low background.
-
-
Washing:
-
Ensure adequate washing between antibody incubation steps to remove unbound antibodies. Use a buffer such as PBS with 0.05% Tween-20.
-
-
Endogenous Enzyme Quenching:
-
If using an enzyme-based detection system (like HRP or AP), ensure you have adequately blocked endogenous enzyme activity. For HRP, an incubation with 3% hydrogen peroxide is common.
-
Signaling Pathway
Sep15 is involved in the Unfolded Protein Response (UPR), a signaling pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.
Unfolded Protein Response (UPR) Signaling Pathway
Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway involving Sep15.
References
- 1. SEP15 - Wikipedia [en.wikipedia.org]
- 2. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sep 15 Proteins [antibodies-online.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. arp1.com [arp1.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Investigating Selenoprotein Function
Welcome to the technical support center for researchers, scientists, and drug development professionals studying selenoprotein function. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is expressing recombinant selenoproteins so difficult?
A1: The primary challenge lies in the unique genetic encoding of the 21st amino acid, selenocysteine (Sec), which is specified by a UGA codon.[1][2][3] In most biological systems, UGA serves as a translation termination signal.[1][2][3] Successful incorporation of Sec requires a complex and specialized molecular machinery that is not universally conserved across different expression hosts.[1]
This machinery includes:
-
A Selenocysteine Insertion Sequence (SECIS) element: A specific stem-loop structure in the mRNA, typically in the 3' untranslated region (UTR) in eukaryotes and downstream of the UGA codon in prokaryotes.[1][2][4]
-
Specialized elongation factors: Such as SelB in bacteria or eEFSec in eukaryotes, which deliver the Sec-charged tRNA to the ribosome.[5][6]
-
A specific tRNA for Sec (tRNA[Ser]Sec): This tRNA is first charged with serine and then enzymatically converted to selenocysteine.[5][6]
Heterologous expression systems, like E. coli, often struggle to recognize the SECIS elements from eukaryotic organisms, leading to premature termination of translation and low yields of the full-length selenoprotein.[1]
Q2: I'm observing very low yields or truncated forms of my target selenoprotein. What are the likely causes and how can I troubleshoot this?
A2: Low yields and truncated products are common issues. Here are the primary causes and potential solutions:
-
Inefficient UGA Recoding: The expression host's translational machinery may be terminating at the UGA codon instead of incorporating selenocysteine.
-
Troubleshooting:
-
Optimize the Expression System: Utilize specialized E. coli strains engineered for selenoprotein expression that co-express necessary factors like SelA, SelB, and SelC.
-
SECIS Element Compatibility: Ensure the SECIS element in your construct is compatible with the expression host. For expression in E. coli, it is often necessary to use a bacterial SECIS element.[1]
-
Codon Optimization: While the UGA for Sec is fixed, optimizing the surrounding codons for the expression host can improve translation efficiency. Be cautious of rare codons elsewhere in your sequence.[7]
-
-
-
Instability of Selenocysteine or its Precursors: Free selenocysteine and its precursor, selenophosphate, are highly reactive and prone to oxidation, which can limit their availability for protein synthesis.[5][6]
-
Troubleshooting:
-
Supplement Media: Ensure adequate selenium (e.g., sodium selenite) is supplied in the growth media.
-
Reducing Conditions: Maintain a reducing environment during protein expression and purification by adding agents like dithiothreitol (DTT).[5]
-
-
-
Toxicity of the Protein or Inducer: High concentrations of the inducer (e.g., IPTG) can be toxic to cells, and the expressed selenoprotein itself might be cytotoxic.[7]
-
Troubleshooting:
-
Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 16-20°C) can slow down protein production, improve proper folding, and reduce toxicity.[7]
-
Optimize Inducer Concentration: Titrate the inducer concentration to find the optimal level that maximizes protein expression while minimizing cellular stress.[7]
-
-
Q3: How can I accurately quantify the concentration of a specific selenoprotein in my samples?
A3: Quantifying selenoproteins is challenging due to the lack of readily available standards for many of them.[8][9][10] Several methods can be employed, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Immunoassays (ELISA, Western Blot) | Antibody-based detection of the protein. | High throughput, relatively simple and fast.[8][9][10] | Dependent on antibody specificity and availability; may not distinguish between isoforms or post-translationally modified variants.[8] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measures the total selenium content in a sample. When coupled with liquid chromatography (LC), it can quantify selenium in a specific protein fraction.[8][11] | Highly sensitive and specific for selenium, providing absolute quantification.[11] | Requires specialized equipment; does not provide information on the protein's structure or integrity. |
| Isotope Dilution Mass Spectrometry | Involves spiking the sample with a known amount of an isotopically enriched standard. | Considered a reference method for accurate quantification.[8] | Complex methodology; requires isotopically labeled standards which may not be commercially available. |
| Radioactive 75Se Labeling | Metabolic labeling of cells or organisms with radioactive 75Se, followed by detection of the radiolabeled proteins. | Highly sensitive and specific for newly synthesized selenoproteins.[11][12] | Involves handling of radioactive materials, which is not suitable for human studies and requires special laboratory precautions.[11] |
Q4: What are the best practices for purifying selenoproteins?
A4: The purification strategy will depend on the specific selenoprotein and the expression system used. However, some general principles apply:
-
Affinity Tagging: Using an affinity tag (e.g., His-tag, GST-tag) is highly recommended to facilitate initial purification from the crude lysate.[13] The position of the tag should be optimized to ensure it doesn't interfere with protein folding or function.[14]
-
Maintain Reducing Conditions: Throughout the purification process, include reducing agents like DTT or β-mercaptoethanol in all buffers to prevent the oxidation of the selenocysteine residue.
-
Multi-Step Chromatography: A combination of chromatographic techniques is often necessary to achieve high purity. This may include:
-
Affinity Chromatography: For initial capture of the tagged protein.[13]
-
Ion-Exchange Chromatography: To separate proteins based on charge.
-
Size-Exclusion Chromatography: For final polishing and removal of aggregates.
-
-
Characterization of Purified Protein: After purification, it is crucial to verify the identity, purity, and integrity of the selenoprotein using techniques like SDS-PAGE, Western blotting, and mass spectrometry.[15]
Experimental Protocols & Methodologies
Protocol 1: Recombinant Expression of a Selenoprotein in E. coli
This protocol provides a general framework for expressing a selenoprotein in a specialized E. coli strain.
-
Vector Construction:
-
Clone the gene of interest into an expression vector containing a suitable promoter (e.g., T7).
-
Ensure the UGA codon for selenocysteine is in-frame.
-
Incorporate a compatible bacterial SECIS element downstream of the UGA codon.[1]
-
Add an N- or C-terminal affinity tag for purification.
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)) that is co-transformed with a plasmid carrying the selA, selB, and selC genes.
-
-
Culture and Induction:
-
Grow the transformed cells in a suitable medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotics at 37°C with shaking.
-
When the culture reaches mid-log phase (OD600 of 0.6-0.8), supplement the medium with 1 µM sodium selenite.
-
Reduce the temperature to 16-20°C.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM).
-
Continue to culture for an additional 12-16 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a reducing agent (e.g., 5 mM DTT), protease inhibitors, and lysozyme.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Proceed with affinity chromatography followed by other purification steps as outlined in the FAQ Q4.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Using chemical approaches to study selenoproteins - focus on thioredoxin reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Selenium and Selenoproteins: Mechanisms, Health Functions, and Emerging Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry [ouci.dntb.gov.ua]
- 10. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the selenoproteome for studies of the kinetics and hierarchy of selenoprotein expression in human cell lines | ANR [anr.fr]
- 12. researchgate.net [researchgate.net]
- 13. Selenoprotein P expression, purification, and immunochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introducing Selenocysteine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production and purification of homogenous recombinant human selenoproteins reveals a unique codon skipping event in E. coli and GPX4-specific affinity to bromosulfophthalein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Purified Sep15
For researchers, scientists, and drug development professionals working with the 15 kDa selenoprotein (Sep15), ensuring its stability after purification is critical for reliable experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the purification and storage of recombinant Sep15.
Frequently Asked Questions (FAQs)
Q1: What is the function of Sep15 and why is its stability important?
Sep15 is a 15 kDa selenoprotein located in the endoplasmic reticulum (ER). It plays a crucial role in the quality control of glycoprotein folding by forming a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1][2] Sep15 contains a thioredoxin-like fold and is believed to possess redox activity, potentially acting as a reductase or isomerase to correct misfolded disulfide bonds in glycoproteins.[3][4] A stable and properly folded purified Sep15 is essential for in vitro functional assays, structural studies, and drug development applications. Instability can lead to aggregation, loss of activity, and inaccurate experimental results.
Q2: What are the main challenges in purifying and stabilizing recombinant Sep15?
The primary challenges in producing stable, purified Sep15 stem from its identity as a selenoprotein. The incorporation of selenocysteine (Sec), the 21st amino acid, is encoded by a UGA codon, which typically signals translation termination. This can lead to low expression levels and truncated protein products in recombinant systems like E. coli. Furthermore, the N-terminal cysteine-rich domain of Sep15, which is crucial for its interaction with UGGT, contains multiple disulfide bonds that must be correctly formed for proper folding and stability.[3] Post-purification, Sep15 can be prone to aggregation and degradation if not stored under optimal conditions.
Q3: What are the general recommendations for storing purified Sep15?
While optimal storage conditions are protein-specific, general guidelines for maintaining the stability of purified proteins can be applied to Sep15. For short-term storage (days to weeks), storing the protein at 4°C in a suitable buffer is recommended. For long-term storage, aliquoting the purified protein and snap-freezing in liquid nitrogen before storing at -80°C is a common practice to prevent degradation from repeated freeze-thaw cycles. The addition of cryoprotectants, such as glycerol, can also enhance stability during freezing.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification and handling of recombinant Sep15.
Low Protein Yield
Low yields of recombinant Sep15 are a frequent challenge, often linked to its selenoprotein nature.
| Potential Cause | Troubleshooting Steps |
| Inefficient Selenocysteine Insertion | - Co-express with the selA, selB, and selC genes, which are involved in selenocysteine synthesis and incorporation. - Optimize the expression vector to include a properly positioned Selenocysteine Insertion Sequence (SECIS) element in the 3' UTR of the Sep15 gene. |
| Codon Usage | - Optimize the codon usage of the Sep15 gene for the chosen expression host (e.g., E. coli). |
| Protein Toxicity | - Lower the induction temperature (e.g., 18-25°C) and extend the induction time. - Use a lower concentration of the inducing agent (e.g., IPTG). - Choose a host strain with tighter control over basal expression, such as BL21(DE3)pLysS.[6] |
| Inefficient Cell Lysis | - Ensure complete cell lysis by optimizing sonication parameters or using a French press. - Use appropriate lysis buffers containing lysozyme and DNase to reduce viscosity.[7] |
| Loss During Purification | - Optimize the imidazole concentration in the wash buffer during IMAC to prevent the elution of His-tagged Sep15. - Ensure the purification resin is not overloaded. |
Protein Aggregation
Aggregation can occur during expression, purification, and storage, leading to loss of active protein.
| Potential Cause | Troubleshooting Steps |
| Incorrect Disulfide Bond Formation | - For E. coli expression, consider using SHuffle® strains, which are engineered to promote proper disulfide bond formation in the cytoplasm. - Include reducing agents like DTT or TCEP in the lysis buffer to prevent intermolecular disulfide bond formation, followed by a buffer exchange step to allow for proper intramolecular bond formation. |
| Suboptimal Buffer Conditions | - Screen different buffer pH values and salt concentrations (e.g., NaCl) to identify conditions that enhance solubility.[8] - The pH of the buffer should ideally be at least one unit away from the isoelectric point (pI) of Sep15. |
| High Protein Concentration | - Perform purification and storage at lower protein concentrations. - If high concentrations are necessary, screen for additives that increase solubility. |
| Environmental Stress | - Avoid vigorous shaking or vortexing of the purified protein. - Minimize exposure to air to prevent oxidation. |
Protein Degradation
Proteolytic degradation can significantly reduce the yield of full-length, active Sep15.
| Potential Cause | Troubleshooting Steps |
| Protease Activity | - Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[9][10] - Perform all purification steps at low temperatures (4°C).[9] - Work quickly to minimize the time the protein is exposed to proteases in the crude lysate.[11] |
| Instability of Purified Protein | - Store the purified protein in small aliquots at -80°C to avoid repeated freeze-thaw cycles. - Add stabilizing agents such as glycerol (10-50%) to the storage buffer.[12] |
| Cleavage of Affinity Tag | - If using a protease-cleavable tag, ensure that the protease is removed after cleavage. - If degradation is observed near the tag, consider moving the tag to the other terminus of the protein. |
Experimental Protocols
General Protocol for His-tagged Sep15 Purification (IMAC)
This protocol provides a general framework for the purification of His-tagged recombinant Sep15 from E. coli. Optimization of buffer components and concentrations may be necessary.
Buffer Compositions:
| Buffer | Components | Purpose |
| Lysis Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% Glycerol, Protease Inhibitor Cocktail, pH 8.0 | Cell lysis and initial binding to the resin |
| Wash Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, 1 mM TCEP, 10% Glycerol, pH 8.0 | Removal of non-specifically bound proteins |
| Elution Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, 1 mM TCEP, 10% Glycerol, pH 8.0 | Elution of His-tagged Sep15 from the resin |
| Storage Buffer | 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 20-50% Glycerol, pH 7.5 | Long-term storage of purified protein |
Methodology:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing His-tagged Sep15 in ice-cold Lysis Buffer. Lyse the cells using sonication or a French press, keeping the sample on ice to prevent heating.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated IMAC column (e.g., Ni-NTA) by gravity flow or using a chromatography system.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound Sep15 with Elution Buffer. Collect fractions and monitor the protein concentration using absorbance at 280 nm.
-
Buffer Exchange: Pool the fractions containing purified Sep15 and perform buffer exchange into the desired Storage Buffer using dialysis or a desalting column.
-
Storage: Aliquot the final purified protein, snap-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Experimental Workflow for Sep15 Purification
Caption: Workflow for the expression and purification of His-tagged Sep15.
ER Protein Quality Control Pathway
Caption: Role of Sep15 and UGGT in the ER protein quality control cycle.
References
- 1. Roles of the 15-kDa Selenoprotein (Sep15) in Redox Homeostasis and Cataract Development Revealed by the Analysis of Sep 15 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folding and Quality Control of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cysteine-rich domain of SEP15, a selenoprotein co-chaperone of the ER chaperone, UDP-glucose:glycoprotein glucosyltransferase, adopts a novel fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein quality control in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Sep15 Knockout Model Creation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the creation of Sep15 knockout models.
Frequently Asked Questions (FAQs)
General & Experimental Design
Q1: What are the primary considerations before starting a Sep15 knockout experiment?
A1: Before initiating a Sep15 knockout experiment, it is crucial to have a comprehensive understanding of your target gene and chosen cell line. Key factors include the cell line's ploidy and transfectability, as well as the specific transcript variants of Sep15 you intend to target.[1][2] For a complete knockout, it's essential to design sgRNAs that target exons common to all splice variants of the gene.[2] Additionally, consider the potential impact of Sep15 knockout on cell viability and growth, as knocking out essential genes may not be possible, leading to the selection of heterozygous or partially functional mutants.[1]
Q2: Are there unique challenges associated with creating knockouts for selenoprotein genes like Sep15?
A2: Yes, creating knockouts for selenoproteins presents specific challenges. Selenoproteins incorporate the 21st amino acid, selenocysteine (Sec), via a complex biosynthetic pathway involving a specific tRNA (Sec tRNA[Ser]Sec).[3] Global disruption of this machinery, for instance, by knocking out the Sec tRNA gene (Trsp), is embryonic lethal in mice, necessitating the use of more complex conditional knockout models.[4] While Sep15 itself is not essential for embryonic development, its function is linked to the endoplasmic reticulum (ER) stress response and redox homeostasis, which could affect cell viability under certain conditions.[5][6]
Q3: How should I design sgRNAs for Sep15 knockout to ensure high efficiency and minimize off-target effects?
A3: Effective sgRNA design is critical for a successful knockout experiment.[7] Several factors influence sgRNA performance, including GC content and the absence of secondary structures.[7] It is advisable to use validated design tools that predict on-target efficiency and potential off-target sites. To mitigate off-target effects, which can arise from the Cas9 enzyme cutting at unintended genomic locations, consider using high-fidelity Cas9 variants (e.g., eSpCas9, SpCas9-HF1).[8][9] Additionally, delivering the CRISPR components as ribonucleoprotein (RNP) complexes instead of plasmids can reduce their persistence in the cell, thereby lowering the chances of off-target cleavage.[10]
Execution & Transfection
Q4: My cells are showing high levels of toxicity and death after transfection with CRISPR-Cas9 components. What are the likely causes and solutions?
A4: Cell death post-transfection is a common issue that can stem from several sources. The transfection reagent itself can be cytotoxic, so it's important to perform a mock transfection (reagent only) to assess its baseline toxicity.[11] Both the concentration of the plasmid DNA and the volume of the transfection reagent can contribute to cell stress; optimizing these by titration is recommended.[11] The health and confluency of the cells at the time of transfection are also critical factors. Ensure cells are actively dividing and within an optimal density range (e.g., 70% confluency).[11]
Q5: What are the common reasons for low editing efficiency in a Sep15 knockout experiment, and how can it be improved?
A5: Low knockout efficiency is a frequent hurdle in CRISPR experiments.[7] The primary cause is often suboptimal sgRNA design, resulting in poor binding to the target DNA sequence.[7] It is recommended to test multiple sgRNAs to identify the most potent one.[12] Another major factor is low transfection efficiency, meaning the CRISPR components are not being successfully delivered into the cells.[7] Optimizing the delivery method for your specific cell type is crucial. For difficult-to-transfect cells, lentiviral delivery might be more effective than lipid-based transfection.[1] Finally, the Cas9 enzyme may remain bound to the DNA after cutting, blocking repair enzymes and reducing overall efficiency.[13]
Validation & Analysis
Q6: What is a reliable workflow for validating a Sep15 knockout at the genomic level?
A6: Genomic validation confirms that the intended genetic modification has occurred. A standard workflow begins with isolating genomic DNA from single-cell clones. PCR is then used to amplify the region of the Sep15 gene targeted by the sgRNA. The resulting PCR products are analyzed for the presence of insertions or deletions (indels), which are the hallmark of a successful knockout by non-homologous end joining (NHEJ).[9] Sanger sequencing of the PCR product, followed by analysis using tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits), can be used to detect and quantify the frequency of different indels in a mixed population of cells. For clonal populations, TOPO cloning followed by Sanger sequencing can identify the specific mutations on each allele.[14]
Q7: My Western blot still shows a band at the expected size for Sep15 after a confirmed genomic knockout. What could explain this?
A7: This is a common and important pitfall in knockout validation. Several factors could be at play. First, if your sgRNA targeted a region downstream of the epitope recognized by your antibody, a truncated, non-functional protein could still be produced and detected.[1] It is crucial to use an antibody that binds to a region of the protein that is upstream of the knockout mutation or spans the deleted region. Second, if you are working with a mixed population of cells rather than a clonal line, the remaining wild-type cells will still express the protein.[12] Finally, it is essential to validate the specificity of the antibody itself using a knockout-validated antibody to ensure it is not cross-reacting with other proteins.[15]
Q8: How can I minimize and detect off-target effects in my Sep15 knockout model?
A8: Off-target effects, where the CRISPR-Cas9 system edits unintended sites in the genome, are a significant concern.[8] Minimizing these effects starts with careful sgRNA design to select sequences with minimal homology to other genomic regions.[16] Using high-fidelity Cas9 variants and delivering CRISPR components as RNPs can also significantly reduce off-target activity.[10] Detecting off-target mutations can be done through biased or unbiased methods. Biased methods involve using software to predict the most likely off-target sites, followed by PCR and sequencing of these specific locations.[16] Unbiased, whole-genome methods like GUIDE-seq or CIRCLE-seq provide a more comprehensive picture but are more technically demanding.[8]
Phenotype & Interpretation
Q9: I have a validated Sep15 knockout clone, but I am not observing the expected phenotype. What are some possible reasons?
A9: The absence of an expected phenotype can be due to several biological factors. The specific phenotype may only manifest under certain conditions, such as cellular stress, or at a particular developmental stage. For example, Sep15 knockout mice develop age-related nuclear cataracts.[5] The genetic background of the cell line or animal model can also influence the phenotypic outcome.[17] It's also possible that the function of Sep15 is subtle in the specific context you are studying or that the assay you are using is not sensitive enough to detect the change.[18]
Q10: Could compensatory mechanisms be masking the phenotype of my Sep15 knockout?
A10: Yes, cellular pathways often have redundant components, and the loss of one protein can be compensated for by another. Sep15 is part of a family of thioredoxin-like proteins, and it is possible that other members of this family, such as Selenoprotein M (SelM), could partially compensate for its loss.[19][20] In some Sep15 knockout models, an upregulation of SelM has been observed.[20] Investigating the expression levels of related proteins can provide insights into potential compensatory mechanisms.
Experimental Protocols & Data
Protocol: Western Blot for Sep15 Knockout Validation
-
Protein Extraction: Lyse wild-type and potential Sep15 knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against Sep15.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol: Genomic DNA Extraction and PCR for Indel Analysis
-
Cell Lysis: Pellet cells and lyse them in a buffer containing proteinase K.
-
DNA Extraction: Extract genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
PCR Amplification: Design primers flanking the sgRNA target site in the Sep15 gene to amplify a 300-500 bp product.
-
PCR Reaction: Set up a PCR reaction with 50-100 ng of genomic DNA, primers, and a high-fidelity DNA polymerase.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a single product of the correct size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatogram for evidence of indels using tools like TIDE or ICE.
Quantitative Data: CRISPR/Cas9 Editing Efficiency
The efficiency of CRISPR-mediated gene knockout can vary significantly based on the cell type, delivery method, and sgRNA design. The table below provides a summary of typical efficiencies for different delivery methods.
| Delivery Method | Typical Editing Efficiency (%) | Advantages | Disadvantages |
| Plasmid Transfection | 5 - 50% | Inexpensive, readily available | Lower efficiency in hard-to-transfect cells, prolonged expression can increase off-target effects[10] |
| Lentiviral Transduction | 20 - 90% | High efficiency, suitable for most cell types including non-dividing cells | More complex and time-consuming to produce virus, potential for random integration |
| RNP Nucleofection | 40 - 95% | High efficiency, rapid clearance reduces off-target effects, DNA-free | Requires specialized equipment (electroporator), can be more expensive |
Visualizations
Caption: Workflow for generating and validating a Sep15 knockout cell line.
Caption: Sep15's role in the ER protein quality control pathway.
References
- 1. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 2. Our site is not available in your region [takarabio.com]
- 3. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models Targeting Selenocysteine tRNA Expression for Elucidating the Role of Selenoproteins in Health and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchling.com [benchling.com]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Why CRISPR fails sometimes – and what to do about it • healthcare-in-europe.com [healthcare-in-europe.com]
- 14. researchgate.net [researchgate.net]
- 15. Knockout validation - ensuring specificity - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 16. mdpi.com [mdpi.com]
- 17. Modelling brain diseases in mice: the challenges of design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Robust and Sensitive Analysis of Mouse Knockout Phenotypes | PLOS One [journals.plos.org]
- 19. “Alphabet” Selenoproteins: Their Characteristics and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Knockout of the 15 kDa Selenoprotein Protects against Chemically-Induced Aberrant Crypt Formation in Mice | PLOS One [journals.plos.org]
how to prevent oxidation of Sep15 during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Sep15 during purification.
Frequently Asked Questions (FAQs)
Q1: What is Sep15, and why is it prone to oxidation?
Sep15, also known as Selenoprotein F (SELENOF), is a 15-kDa selenoprotein that resides in the endoplasmic reticulum.[1] It possesses a thioredoxin-like domain, suggesting a role in redox regulation and disulfide bond formation, and is involved in the quality control of protein folding.[1][2][3] The active site of Sep15 contains a selenocysteine (Sec) residue, which is crucial for its function.[1] This selenocysteine residue is highly susceptible to oxidation due to the lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine. Oxidation can lead to the formation of selenenic acid (+16 Da mass increase), seleninic acid (+32 Da mass increase), or even degradation of the selenocysteine residue, resulting in loss of protein activity, aggregation, and inconsistent experimental outcomes.[4]
Q2: What are the primary strategies to prevent Sep15 oxidation during purification?
To maintain the active, reduced state of Sep15 throughout the purification process, several key strategies should be employed:
-
Use of Reducing Agents: Maintaining a reducing environment is the most critical step. This is achieved by adding reducing agents to all buffers used during purification.
-
pH Control: The pH of the buffers can influence the rate of selenocysteine oxidation.
-
Anaerobic Conditions: Performing purification steps in an oxygen-deprived environment can significantly minimize oxidation.
-
Use of Chelating Agents: Metal ions can catalyze oxidation reactions. Including a chelating agent in your buffers can prevent this.[4][5]
Troubleshooting Guides
Issue 1: Loss of Sep15 activity or protein aggregation after purification.
Possible Cause: Oxidation of the active site selenocysteine.
Troubleshooting Steps:
-
Confirm Oxidation: The most definitive way to confirm oxidation is through mass spectrometry (MS). Analyze your purified protein by MS and look for mass increases of +16 Da (selenenic acid) or +32 Da (seleninic acid) corresponding to the molecular weight of Sep15 or its peptides.[4]
-
Optimize Reducing Agent Conditions:
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over dithiothreitol (DTT) for selenoprotein purification. TCEP is more stable, effective over a wider pH range, and does not absorb at 280 nm.[6][7][8] DTT is prone to oxidation, especially in the presence of metal ions.[6]
-
Concentration: Ensure you are using an adequate concentration of the reducing agent in all your buffers (lysis, wash, elution, and storage). See the table below for recommended concentrations.
-
-
Implement a Rescue Protocol for Oxidized Protein: If you have a stock of oxidized Sep15, you can attempt to rescue it by incubation with a higher concentration of a reducing agent.[4]
-
Protocol: Incubate the purified, oxidized Sep15 in a buffer containing 50 mM Tris-HCl pH 8.0 with 20-100 mM DTT or 10-20 mM TCEP for 1-2 hours at room temperature.[4] Following incubation, the excess reducing agent should be removed by dialysis or using a desalting column.
-
Issue 2: Inconsistent results between different purification batches.
Possible Cause: Variable levels of dissolved oxygen or metal ion contamination in buffers.
Troubleshooting Steps:
-
De-gas Buffers: Always prepare fresh buffers and de-gas them by bubbling with an inert gas like nitrogen or argon for at least 15-20 minutes before use. This removes dissolved oxygen, a primary driver of oxidation.
-
Include a Chelating Agent: Add 1-5 mM Ethylenediaminetetraacetic acid (EDTA) to all your buffers to chelate divalent metal ions that can catalyze the oxidation of selenocysteine.[4][5]
-
Consider Anaerobic Purification: For maximal protection against oxidation, perform the entire purification process under anaerobic conditions using a glove box.[2][9][10]
Data Presentation: Comparison of Reducing Agents
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Key Implications for Sep15 Purification |
| Recommended Concentration | Lysis Buffer: 5-10 mMChromatography/Storage: 1-5 mM | Lysis Buffer: 1-5 mMChromatography/Storage: 0.5-2 mM | TCEP is effective at lower concentrations.[11] |
| Effective pH Range | >7.0 | 1.5 - 8.5 | TCEP offers more flexibility in buffer pH.[7] |
| Stability | Prone to air oxidation; solutions should be made fresh. Rapidly oxidized in the presence of metal ions.[6] | More resistant to air oxidation; solutions are more stable. Not affected by Ni2+ from IMAC.[6][8] | TCEP is recommended for multi-step purifications and long-term storage. |
| Odor | Strong, unpleasant odor. | Odorless. | TCEP provides a better working environment. |
| Compatibility with IMAC | Can reduce Ni2+ ions, leading to column discoloration and potential protein precipitation. | Does not interact with Ni2+ ions.[6] | TCEP is the preferred reducing agent for His-tagged Sep15 purification using IMAC. |
Experimental Protocols
Protocol 1: Standard Purification of Sep15 with Oxidation Prevention
Materials:
-
Cell pellet expressing Sep15
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM TCEP, 1 mM EDTA, protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM TCEP, 1 mM EDTA
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 1 mM EDTA (for His-tagged protein)
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 1 mM EDTA
Procedure:
-
Prepare all buffers and thoroughly de-gas them with nitrogen or argon.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated chromatography column (e.g., Ni-NTA for His-tagged Sep15).
-
Wash the column extensively with Wash Buffer.
-
Elute Sep15 with Elution Buffer.
-
Immediately exchange the buffer of the eluted fractions into Storage Buffer using a desalting column or dialysis.
-
Determine protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Anaerobic Purification of Sep15
This protocol requires the use of an anaerobic chamber or glove box.
Procedure:
-
Prepare all buffers and place them inside the anaerobic chamber at least 24 hours prior to use to allow for complete de-gassing.
-
Perform all steps of the purification protocol (cell lysis, centrifugation, chromatography, and buffer exchange) inside the anaerobic chamber.[12][3][9]
-
Seal the purified protein aliquots in airtight containers inside the chamber before removing them for storage at -80°C.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. Video: Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selenium Supplementation for Sep15 Expression
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for optimizing selenium supplementation in cell culture to achieve desired Selenoprotein 15 (Sep15) expression.
Frequently Asked Questions (FAQs)
Q1: Why is selenium supplementation necessary for expressing Sep15 in cell culture?
A1: Sep15 is a selenoprotein, meaning it contains the 21st amino acid, selenocysteine (Sec), which is essential for its structure and function. The synthesis of selenocysteine is directly dependent on the availability of selenium.[1][2] Standard cell culture media are often deficient in selenium, which can limit the expression of selenoproteins like Sep15.[3][4] Therefore, supplementing the culture medium with a selenium source is crucial for achieving optimal Sep15 expression.
Q2: What is the function of Sep15?
A2: Sep15, also known as Selenoprotein F, is a 15-kDa protein located in the endoplasmic reticulum (ER). It possesses a thioredoxin-like fold and is involved in the quality control of glycoprotein folding by interacting with UDP-glucose:glycoprotein glucosyltransferase.[5][6] Sep15 plays a role in maintaining redox homeostasis within the ER and its expression is regulated by selenium availability and the unfolded protein response.[5][7]
Q3: What are the different forms of selenium that can be used for supplementation, and which is best?
A3: The most common forms of selenium for cell culture supplementation are inorganic sodium selenite (Na₂SeO₃) and organic forms like seleno-L-methionine (SeMet) and methylseleninic acid (MSA). Organic forms such as SeMet are often reported to have a wider therapeutic window, meaning they are less toxic at higher concentrations compared to sodium selenite.[3] The choice of selenium compound can influence cellular responses, with different forms having varying cytotoxic potentials.[8]
Q4: What is the optimal concentration of selenium for Sep15 expression?
A4: The optimal selenium concentration for maximal expression can vary between different selenoproteins and cell lines.[9] For general selenoprotein expression in HEK293 cells, supplementation with 100 nM sodium selenite has been shown to upregulate a range of selenoproteins.[10] Studies on other selenoproteins, like GPx1 and GPx4, have shown that supplementing media with 100–300 nM of seleno-L-methionine can maximize their expression and activity.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for Sep15 expression in your specific cell line, starting within the 50-300 nM range.
Q5: How can I measure the expression of Sep15?
A5: Sep15 expression can be measured at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) is used to quantify Sep15 mRNA transcripts, while Western blotting is used to detect the Sep15 protein. For Western blotting, it is crucial to use an antibody validated for the detection of Sep15.
Troubleshooting Guide
Problem 1: Low or undetectable Sep15 expression after selenium supplementation.
-
Possible Cause: Insufficient selenium concentration.
-
Possible Cause: The form of selenium is not optimal for your cell line.
-
Solution: Test different forms of selenium, such as sodium selenite and seleno-L-methionine, to see which yields better Sep15 expression.
-
-
Possible Cause: Issues with the detection method.
-
Solution (Western Blot): Ensure your anti-Sep15 antibody is validated and used at the recommended dilution. Check the protein transfer efficiency and use appropriate controls.
-
Solution (qPCR): Verify the efficiency of your Sep15 primers and the integrity of your RNA and cDNA.
-
Problem 2: High cell death or signs of toxicity after selenium supplementation.
-
Possible Cause: Selenium concentration is too high.
-
Solution: Selenium can be toxic at high concentrations, generally above 1 µM for sodium selenite.[10] Perform a cell viability assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration of your selenium compound in your specific cell line. Lower the supplementation concentration to a non-toxic level.
-
-
Possible Cause: The chosen selenium compound is highly cytotoxic to your cell line.
-
Solution: Consider switching to a less toxic form of selenium, such as seleno-L-methionine, which often has a wider non-toxic concentration range.[3]
-
Problem 3: Inconsistent Sep15 expression between experiments.
-
Possible Cause: Variability in selenium stock solution.
-
Solution: Prepare a large batch of selenium stock solution, aliquot it, and store it properly to ensure consistency across experiments. Always use a fresh aliquot for each experiment.
-
-
Possible Cause: Differences in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and incubation times. Ensure the basal medium and serum batch are consistent, as serum can contain varying levels of endogenous selenium.
-
Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of Selenium Compounds in Various Cell Lines
| Selenium Compound | Cell Line | IC50 Value | Exposure Time |
| Sodium Selenite | CHEK-1 (esophageal) | 3.6 µM | Not Specified |
| Sodium Selenite | HeLa (cervical cancer) | 5.70 µM | 24 hours |
| Sodium Selenite | SiHa (cervical cancer) | 13.23 µM | 24 hours |
| Sodium Selenite | PLHC-1 (fish hepatoma) | 237 µM | 24 hours |
| Methylseleninic Acid | DU145 (prostate cancer) | ~5 µM | 24 hours |
| Seleno-L-methionine | HT-29 (colorectal cancer) | 283 µM | 48 hours |
Note: IC50 values can vary significantly based on the cell line and experimental conditions.
Table 2: Recommended Starting Concentrations for Selenium Supplementation
| Selenium Compound | Recommended Concentration Range | Notes |
| Sodium Selenite | 50 - 200 nM | A common starting point for enhancing selenoprotein expression.[10] |
| Seleno-L-methionine | 100 - 300 nM | Often shows lower toxicity and can maximize the activity of other selenoproteins like GPx1 and GPx4.[3] |
Experimental Protocols
Protocol 1: Preparation of Selenium Stock Solutions
1.1. Sodium Selenite (1 mM Stock Solution):
-
Weigh out 17.29 mg of sodium selenite (Na₂SeO₃, MW: 172.94 g/mol ).
-
Dissolve in 100 mL of sterile, deionized water or PBS.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Working aliquots can be stored at 4°C for up to 30 days.[11]
1.2. Seleno-L-methionine (1 mM Stock Solution):
-
Weigh out 19.62 mg of seleno-L-methionine (SeMet, MW: 196.15 g/mol ).
-
Dissolve in 100 mL of sterile, deionized water or PBS. Gentle warming may be required to fully dissolve.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Cell Viability (MTT) Assay for Selenium Cytotoxicity
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the selenium compound (e.g., sodium selenite or SeMet) in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different selenium concentrations to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Western Blot for Sep15 Detection
-
Culture and treat cells with the optimal, non-toxic concentration of selenium.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a gel percentage appropriate for a 15 kDa protein (e.g., 12-15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Sep15 (e.g., from Thermo Fisher, Abcam, or Sigma-Aldrich) overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
Protocol 4: qPCR for Sep15 mRNA Expression
-
Culture and treat cells with the optimal, non-toxic concentration of selenium.
-
Extract total RNA from the cells using a commercial kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and Sep15-specific primers. (Note: It is recommended to design and validate primers for your specific experimental system. Commercially available pre-designed primers can also be used, e.g., from OriGene).[5]
-
Perform the qPCR analysis on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method, normalizing the expression of Sep15 to a stable housekeeping gene (e.g., GAPDH, ACTB).
Visualizations
Caption: Workflow for optimizing selenium supplementation.
Caption: Selenoprotein (Sep15) synthesis pathway.
Caption: Role of Sep15 in the ER.
References
- 1. SEP15 Polyclonal Antibody (PA5-69531) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of ethaselen and selenite treatment against A549 human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Sodium Selenite Induces Autophagy and Apoptosis in Cervical Cancer Cells via Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Locally Generated Methylseleninic Acid Induces Specific Inactivation of Protein Kinase C Isoenzymes: RELEVANCE TO SELENIUM-INDUCED APOPTOSIS IN PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selenoproteome Expression Studied by Non-Radioactive Isotopic Selenium-Labeling in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. citeab.com [citeab.com]
Technical Support Center: Troubleshooting Sep15 Expression Data Variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in Sep15 gene and protein expression data.
Frequently Asked Questions (FAQs)
Q1: What is Sep15 and why is its expression level important?
A1: Sep15, or Selenoprotein F, is a 15-kDa selenoprotein located in the endoplasmic reticulum (ER).[1][2] It plays a role in the quality control of glycoprotein folding by associating with UDP-glucose:glycoprotein glucosyltransferase.[1][2] Studies have suggested its involvement in redox homeostasis, cataract development, and potentially in cancer etiology, making the accurate measurement of its expression crucial.[2][3][4]
Q2: What are the common reasons for observing variability in Sep15 mRNA expression data (qPCR)?
A2: Variability in qPCR data for Sep15 can arise from several factors, including:
-
Biological Variability:
-
Selenium Availability: Sep15 expression is regulated by dietary selenium.[2][3] Inconsistent selenium levels in cell culture media or animal diets can lead to significant expression differences.[5][6]
-
Endoplasmic Reticulum (ER) Stress: Sep15 expression is induced by certain ER stressors like tunicamycin and brefeldin A.[7] Variability in ER stress levels between samples can affect its expression.
-
Tissue-Specific Expression: Gene expression, including Sep15, can vary significantly across different tissues.[8]
-
-
Technical Variability:
-
RNA Quality: Degraded or impure RNA can reduce the efficiency of the reverse transcription and PCR steps.[9][10]
-
Primer and Probe Design: Suboptimal primer/probe design can lead to non-specific amplification or poor efficiency.[9][10]
-
Pipetting Errors: Inconsistent pipetting can introduce significant variability, especially with low template concentrations.[11][12]
-
Instrument and Data Analysis: Incorrect baseline and threshold settings in qPCR analysis can lead to inaccurate Ct values.[9]
-
Q3: My Sep15 protein levels (Western Blot) are inconsistent. What could be the cause?
A3: Inconsistent Western blot results for Sep15 can be due to:
-
Sample Preparation: Incomplete cell lysis, protein degradation, or inaccurate protein quantification.
-
Electrophoresis and Transfer: Uneven gel polymerization, air bubbles during transfer, or incorrect transfer times/voltage can lead to variable results.[13][14]
-
Antibody Incubation: Using incorrect antibody concentrations, insufficient incubation times, or inadequate washing can result in weak or inconsistent signals.[15][16]
-
Blocking: Insufficient or inappropriate blocking can cause high background and obscure the specific signal.[13]
Troubleshooting Guides
Guide 1: Troubleshooting Variability in Sep15 qPCR Data
This guide provides a systematic approach to identifying and resolving common issues in quantitative PCR (qPCR) experiments for Sep15.
Problem: High Variability in Ct Values Between Technical Replicates
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a master mix for all reaction components to minimize well-to-well variation.[11] |
| Low Template Concentration | If Ct values are high (>35), stochastic effects during initial amplification cycles can increase variability. Consider using more template if possible.[11] |
| Poor RNA Quality | Assess RNA integrity using methods like Agilent Bioanalyzer or gel electrophoresis. Use high-quality RNA with a RIN score > 7.[9] |
Problem: Inconsistent Sep15 Expression Across Biological Replicates
| Potential Cause | Recommended Solution |
| Selenium Concentration | Ensure consistent and adequate selenium supplementation in cell culture media or animal diets.[5][6] |
| Uncontrolled ER Stress | Minimize environmental fluctuations that could induce ER stress. Consider including positive controls for ER stress if it's a variable of interest.[7] |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions across all replicates. |
Experimental Protocol: RNA Extraction and qPCR for Sep15
-
RNA Extraction: Isolate total RNA from cells or tissues using a reputable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Include a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose gel.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a validated primer set for Sep15 and a suitable reference gene (e.g., GAPDH, ACTB). Use a commercial qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and run the reaction on a real-time PCR detection system.
-
Data Analysis: Set the baseline and threshold for Ct determination according to best practices.[9] Calculate relative gene expression using the ΔΔCt method.
Guide 2: Troubleshooting Variability in Sep15 Western Blot Data
This guide addresses common problems encountered during the detection of Sep15 protein via Western blotting.
Problem: Weak or No Sep15 Signal
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded per well.[13] Consider using a positive control lysate known to express Sep15. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and increase the incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is appropriate for the primary antibody.[14] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[13][14] For low molecular weight proteins like Sep15, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[16] |
Problem: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[13] |
| High Antibody Concentration | Reduce the concentration of the primary and/or secondary antibody.[13][16] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations.[13] |
Visualizations
Caption: A flowchart for troubleshooting variability in Sep15 expression data.
Caption: The role of dietary selenium in the synthesis of Sep15 protein.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. SELENOF selenoprotein F [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Effects of Different Selenium Levels on Gene Expression of a Subset of Selenoproteins and Antioxidative Capacity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between Selenium Levels, Selenoprotein Expression, and Replicative Senescence in WI-38 Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of expression variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. dispendix.com [dispendix.com]
- 11. Use and Misuse of Cq in qPCR Data Analysis and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Sep15 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the 15-kDa selenoprotein (Sep15). As a thioredoxin-like, endoplasmic reticulum (ER)-resident protein, Sep15 is involved in the quality control of glycoprotein folding.[1] This guide offers detailed protocols, troubleshooting for common issues, and visual aids to facilitate your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Sep15.
Q1: I cannot find a standardized protocol for a direct Sep15 enzymatic activity assay. Does one exist?
A1: Currently, a widely established, direct enzymatic activity assay for Sep15 using a specific substrate is not prominently described in the literature. Most studies assess the functional state of Sep15 by measuring its expression levels (both mRNA and protein) under various conditions, such as ER stress, or by observing the phenotypic effects of its knockdown or knockout.[1][2][3] Researchers often infer its activity from its expression and its interaction with partners like UDP-glucose:glycoprotein glucosyltransferase (UGGT).[1] However, based on its thioredoxin-like fold, a hypothetical assay can be designed.
Q2: My Western blot for Sep15 shows no or very weak signal. What could be the issue?
A2: Several factors could contribute to a weak or absent Sep15 signal:
-
Low Endogenous Expression: Sep15 expression varies significantly between cell types and tissues. Tissues with high secretory function, such as the liver and kidney, tend to have higher expression.[1] Consider using a positive control from a cell line or tissue known to express Sep15 at high levels.
-
Antibody Issues: Ensure your primary antibody is validated for the species you are working with. Some antibodies may not recognize C-terminally tagged Sep15 expression vectors. Verify the antibody's recommended dilution and incubation conditions.
-
Rapid Degradation: Under conditions of acute ER stress (e.g., treatment with DTT or thapsigargin), Sep15 can be rapidly degraded by the proteasome.[2][4] If you are studying these conditions, consider including a proteasome inhibitor (like MG132 or Z-Leu-Leu-Leu-al) in your experimental setup to stabilize the protein.[2]
-
Poor Lysis/Protein Extraction: Ensure your lysis buffer is effective for extracting ER-resident proteins. Sonication or more stringent lysis buffers may be required.
Q3: I am seeing multiple bands for Sep15 on my Western blot. Why is this happening?
A3: Multiple bands could be due to post-translational modifications, protein degradation products, or non-specific antibody binding. To troubleshoot this:
-
Optimize Antibody Concentration: Titrate your primary antibody to find the optimal concentration that minimizes non-specific binding.
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
-
Use a Positive Control: Run a lane with purified Sep15 protein or a lysate from cells overexpressing Sep15 to confirm the correct band size.
Q4: My real-time RT-PCR results for Sep15 mRNA show high variability between replicates. What are the potential causes?
A4: High variability in RT-PCR can stem from several sources:
-
RNA Quality: Ensure your RNA is high quality and free of genomic DNA contamination. Perform a DNase treatment step.
-
Primer Design: Use validated primers that span an intron to avoid amplification of any contaminating genomic DNA.[2] The efficiency of your primers should be close to 100%.[2]
-
Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary. Ensure consistent input RNA amounts and use a high-quality reverse transcriptase.
-
Pipetting Errors: Small pipetting inaccuracies can lead to large variations in Cq values. Use calibrated pipettes and be meticulous with your technique.
Q5: I have knocked down Sep15 in my cells, but I don't observe a clear phenotype or activation of the Unfolded Protein Response (UPR). Is this expected?
A5: Yes, this is a plausible outcome. Studies have shown that Sep15 deficiency alone does not always result in detectable ER stress or activate the UPR.[1][2] This suggests that other mechanisms may compensate for its function or that Sep15's role is specific to a restricted group of N-glycosylated proteins.[2] The observed phenotype can be highly cell-type specific. For instance, Sep15 deficiency was found to inhibit cell proliferation in colon cancer cells but not in lung cancer cells.[5]
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies.
Table 1: Real-Time RT-PCR Primers for Mouse Sep15
| Gene | Primer Sequence (5' to 3') |
| Sep15 Forward | AAGTCTGCGGATGAAAATTG |
| Sep15 Reverse | CCACACTGTCTGTGTTCCAC |
| β-actin Forward | CGTGAAAAGATGACCCAGAT |
| β-actin Reverse | CATGAGGTAGTCCGTCAGGT |
Data sourced from Labunskyy et al.[2]
Table 2: Reagents for Inducing ER Stress in NIH3T3 Cells
| Reagent | Typical Concentration | Duration | Effect on Sep15 Expression |
| Tunicamycin | Varies (e.g., 1 µg/g body weight in vivo) | 24 h | Upregulation |
| Brefeldin A | Varies | 24 h | Upregulation |
| DTT | Varies | 24 h | Rapid Degradation |
| Thapsigargin | Varies | 24 h | Rapid Degradation |
Information compiled from Labunskyy et al.[2]
Experimental Protocols
Protocol 1: Proposed Fluorogenic Assay for Sep15 Activity
Disclaimer: This is a proposed protocol based on the known function of Sep15 and requires optimization.
This assay is based on the principle of measuring the reduction of a fluorescently-labeled substrate, similar to assays for other thioredoxin-like enzymes.
Materials:
-
Cell lysate containing Sep15
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
NADPH
-
Thioredoxin Reductase (TR)
-
Fluorescent substrate (e.g., Di-E-GSSG or a custom peptide substrate with a disulfide bond and a fluorophore/quencher pair)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement
Methodology:
-
Prepare cell lysates from control and experimental conditions in a non-reducing lysis buffer. Quantify total protein concentration.
-
Set up the reaction in a 96-well plate. For each sample, prepare a reaction mix containing Reaction Buffer, a saturating concentration of NADPH, and Thioredoxin Reductase.
-
Add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to the wells. Include a negative control with lysate that has been boiled or treated with an inhibitor.
-
To initiate the reaction, add the fluorescent substrate to all wells.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The rate of fluorescence increase is proportional to the disulfide reductase activity.
-
Calculate the reaction rate (slope of the linear portion of the curve) and normalize it to the amount of Sep15 protein in the lysate (determined by a parallel Western blot).
Protocol 2: Western Blotting for Sep15 Expression
-
Lyse cells in a suitable buffer (e.g., CelLytic-M lysis buffer) containing protease inhibitors.[2]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Resolve 20-50 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Sep15 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the Sep15 band intensity to a loading control like β-actin or GAPDH.
Protocol 3: Real-Time RT-PCR for Sep15 mRNA Expression
-
Extract total RNA from cells using a commercial kit (e.g., RNAqueous kit).[2]
-
Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript II) with random hexamer primers.[2]
-
Prepare the real-time PCR reaction mix using a SYBR Green master mix.[2]
-
Add cDNA template and Sep15-specific primers (see Table 1) to the reaction mix. Also, set up reactions for a housekeeping gene (e.g., β-actin) for normalization.
-
Perform the PCR in a real-time PCR system. A typical cycling protocol would be an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melting curve analysis to confirm the amplification of a specific product.[2]
-
Calculate the relative expression of Sep15 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Sep15 in the Unfolded Protein Response pathway.
Caption: Workflow for the proposed Sep15 activity assay.
Caption: Troubleshooting logic for weak Western blot signals.
References
- 1. Roles of the 15-kDa Selenoprotein (Sep15) in Redox Homeostasis and Cataract Development Revealed by the Analysis of Sep 15 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 15kDa Selenoprotein and Thioredoxin Reductase 1 Promote Colon Cancer by Different Pathways | PLOS One [journals.plos.org]
- 4. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
dealing with off-target effects in Sep15 knockdown experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering potential off-target effects in Sep15 (also known as SELENOF, Selenoprotein F) knockdown experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is Sep15 and what is its primary function?
Sep15, or the 15-kDa selenoprotein, is an endoplasmic reticulum (ER)-resident protein with a thioredoxin-like fold.[1][2] Its primary functions are associated with maintaining redox homeostasis and ensuring the quality control of glycoprotein folding.[2][3][4] It forms a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor for misfolded glycoproteins, suggesting a role in the oxidative folding and maturation of specific proteins.[3][4] Studies have implicated Sep15 in various cellular processes and its dysregulation has been linked to conditions like cancer and the development of cataracts in mice.[2][5][6][7]
Q2: My cells show a strong phenotype after Sep15 knockdown, but I suspect off-target effects. How can I confirm this?
Observing a phenotype is the desired outcome, but ensuring it's a specific result of Sep15 depletion is critical. Off-target effects, where the siRNA or shRNA affects unintended mRNAs, are a common concern.[8]
Initial Validation Steps:
Troubleshooting Guide: Mitigating Off-Target Effects
Q3: I'm observing inconsistent results or phenotypes that don't align with the known functions of Sep15. What can I do to reduce potential off-target effects?
Inconsistent or unexpected results often point towards off-target effects or experimental variability. Here are several strategies to minimize these issues:
-
Pool Multiple siRNAs: Using a pool of several different siRNAs targeting Sep15 at a lower overall concentration can reduce off-target effects.[11][17][18] The effective concentration of any single siRNA with a potential off-target effect is diluted, minimizing its impact.[18]
-
Use Chemically Modified siRNAs: Modifications, such as 2'-O-methylation of the seed region (bases 2-8 of the guide strand), can significantly reduce miRNA-like off-target binding without affecting on-target efficiency.[8][11][18]
-
Optimize Experimental Design: Ensure you are using appropriate controls.
| Control Type | Purpose | Rationale |
| Non-Targeting Control (NTC) siRNA | To control for effects of the transfection process and the presence of a generic siRNA duplex. | An siRNA with a scrambled sequence that does not target any gene in the host organism's genome.[9] This helps distinguish sequence-specific effects from general cellular responses to siRNA delivery. |
| Positive Control siRNA | To validate the experimental setup and transfection efficiency. | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB).[19] Successful knockdown confirms the methodology is working. |
| Untransfected/Mock-Transfected Cells | To establish a baseline for cell health and target gene expression. | Serves as a reference for the normal physiological state of the cells, helping to identify any toxicity caused by the transfection reagent itself.[19] |
Q4: My qPCR results show good Sep15 mRNA knockdown, but Western Blots show no change in protein levels. What's happening?
This discrepancy can arise from several factors:
-
Protein Stability: Sep15 may be a very stable protein with a long half-life. Even with efficient mRNA knockdown, it can take a significant amount of time for the existing protein pool to degrade. Try extending your time-course analysis (e.g., 72, 96, or even 120 hours post-transfection).
-
Antibody Issues: The antibody used for the Western Blot may be non-specific or of poor quality. Validate your antibody by including positive and negative controls. An siRNA-based validation of the antibody itself is a powerful control.[20]
-
Compensatory Mechanisms: The cell might have mechanisms to stabilize the existing Sep15 protein in response to reduced mRNA levels, although this is less common.
Experimental Protocols & Workflows
Workflow for Validating Sep15 Knockdown Specificity
Caption: Experimental workflow for validating specific Sep15 knockdown effects.
Conceptual Pathway: On-Target vs. Off-Target Effects
Caption: Mechanism of on-target silencing versus miRNA-like off-target effects.
Detailed Methodologies
Protocol 1: Quantitative Real-Time PCR (qPCR) for Sep15 mRNA Validation
This protocol is for a standard two-step RT-qPCR to measure mRNA levels 48 hours post-transfection.
-
RNA Extraction:
-
Harvest cells from a 6-well plate by washing with PBS and adding 1 mL of a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA concentration and purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL final volume:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of Nuclease-Free Water
-
-
Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of Sep15 to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression (fold change) using the ΔΔCt method, comparing siSep15-treated samples to the NTC-treated samples.
-
| Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Human Sep15 | GCT GAG AAG GAG TTC GAC AAG | TCA GCA GCA TCT TGA AGG AG |
| Human GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Protocol 2: Western Blot for Sep15 Protein Validation
This protocol assesses protein levels 72 hours post-transfection.
-
Protein Lysis:
-
Wash cells in a 6-well plate with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold RIPA buffer containing protease inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with a primary antibody against Sep15 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-Actin or GAPDH) to ensure equal protein loading.
-
Protocol 3: Rescue Experiment for Phenotype Validation
This protocol describes the steps to rescue a phenotype observed after Sep15 knockdown.
-
Prepare Rescue Construct:
-
Obtain or create an expression vector containing the Sep15 coding sequence (CDS).
-
Crucially, this vector must be resistant to your specific siRNA. This can be achieved by:
-
Introducing silent point mutations within the siRNA target site in the CDS.
-
Using an expression vector that only contains the CDS and lacks the 3' UTR, if your siRNA targets the 3' UTR.
-
-
-
Experimental Groups:
-
Group A: NTC siRNA + Empty Vector
-
Group B: siSep15 + Empty Vector (should show the phenotype)
-
Group C: siSep15 + Sep15 Rescue Vector (should show reversal of the phenotype)
-
-
Transfection Procedure:
-
Day 1: Seed cells to be ~70% confluent on the day of transfection.
-
Day 2: Transfect cells with either NTC siRNA or siSep15 using a lipid-based reagent like Lipofectamine RNAiMAX.
-
Day 3: After 24 hours, co-transfect the cells with the appropriate plasmid DNA (Empty Vector or Sep15 Rescue Vector) and a second dose of the corresponding siRNA.
-
-
Analysis:
-
At 48-72 hours after the second transfection, assess the phenotype of interest (e.g., cell viability, migration, signaling pathway activation).
-
References
- 1. SEP15 - Wikipedia [en.wikipedia.org]
- 2. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Selenium and the 15kDa Selenoprotein Impact Colorectal Tumorigenesis by Modulating Intestinal Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pnas.org [pnas.org]
- 11. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 17. sitoolsbiotech.com [sitoolsbiotech.com]
- 18. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 19. thermofisher.com [thermofisher.com]
- 20. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Sep15-UGGT1 Interaction In Vivo: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, confirming protein-protein interactions within the complex cellular environment is a critical step in elucidating biological pathways and identifying potential therapeutic targets. The interaction between the selenoprotein Sep15 and UDP-glucose:glycoprotein glucosyltransferase 1 (UGGT1), key players in the endoplasmic reticulum (ER) quality control of glycoproteins, has been a subject of significant interest. This guide provides a comprehensive comparison of in vivo methods to validate this interaction, supported by experimental data and detailed protocols.
The physical association between Sep15 and UGGT1 in the ER lumen is crucial for the proper folding and quality control of a subset of glycoproteins.[1] UGGT1 acts as a sensor for misfolded glycoproteins, while Sep15 is thought to function as a redox-active cochaperone in this process.[1][2] Validating this interaction in a native cellular context is paramount to understanding its physiological relevance.
Established Method: Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is the gold-standard and most widely used technique to demonstrate the in vivo interaction between Sep15 and UGGT1.[1][3] This method relies on the use of an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, thereby also capturing any interacting proteins (the "prey").
Quantitative Data from Sep15-UGGT1 Co-Immunoprecipitation
A study utilizing co-immunoprecipitation in HEK293 cells provided quantitative insights into the Sep15-UGGT1 interaction. In this experiment, HA-tagged Sep15 and 3xFLAG-tagged UGGT1 were co-expressed. The results demonstrated that with wild-type UGGT1, 27% of the total expressed Sep15 was co-immunoprecipitated with UGGT1. To further validate the specificity of the interaction, mutations were introduced into the putative Sep15 binding region of UGGT1. The L243K and L262K mutations significantly disrupted the complex formation, with only ~3.8% and ~6.5% of Sep15 being co-immunoprecipitated, respectively.[4]
| UGGT1 Variant | Percentage of Co-Immunoprecipitated Sep15 |
| Wild-Type | 27% |
| F243K Mutant | ~3.8% |
| L262K Mutant | ~6.5% |
Experimental Protocol: Co-Immunoprecipitation of Sep15 and UGGT1
This protocol is adapted from studies validating the Sep15-UGGT1 interaction in HEK293 cells.[1][3]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO2.[5]
-
Co-transfect cells with plasmids encoding HA-tagged Sep15 and 3xFLAG-tagged UGGT1 using a suitable transfection reagent.
2. Cell Lysis:
-
24 hours post-transfection, wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., 20 mM MES, 100 mM NaCl, 30 mM Tris pH 7.5, 0.5% Triton X-100) supplemented with a protease inhibitor cocktail.[3]
3. Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with anti-FLAG magnetic beads to capture the 3xFLAG-tagged UGGT1 and its interacting partners.
-
Wash the beads multiple times with wash buffer to remove non-specific binding proteins.
4. Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the HA-tag (to detect Sep15) and the FLAG-tag (to detect UGGT1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
5. Quantification:
-
Quantify the band intensities from the Western blot images using densitometry software.
-
Calculate the percentage of co-immunoprecipitated Sep15 by normalizing the signal in the IP lane to the total amount of Sep15 in the whole cell lysate lane.[1]
Alternative In Vivo Validation Methods
While co-immunoprecipitation is a robust method, several alternative techniques can provide complementary data and offer unique advantages for studying the Sep15-UGGT1 interaction in its native environment.
Förster Resonance Energy Transfer (FRET)
FRET is a biophysical method that can detect protein interactions with high spatial resolution (within 1-10 nanometers) in living cells.[4][6][7] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.
Principle: Sep15 and UGGT1 would be genetically fused to a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor). If the two proteins interact, excitation of the donor fluorophore will result in the emission of light from the acceptor fluorophore.
Experimental Protocol Outline for ER-Localized FRET:
-
Construct Generation: Create expression vectors for Sep15-CFP and UGGT1-YFP. It is crucial to include the native ER signal peptides to ensure proper localization.
-
Cell Transfection and Expression: Co-transfect cells with both constructs and allow for protein expression and localization to the ER.
-
Microscopy: Image the cells using a fluorescence microscope equipped for FRET analysis. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and acceptor channels.
-
Data Analysis: Calculate the FRET efficiency to determine the extent of interaction.
Considerations for ER FRET:
-
The choice of fluorescent proteins is critical, as the oxidizing environment of the ER can affect their folding and chromophore maturation.
-
Proper controls are essential to account for spectral bleed-through and direct excitation of the acceptor.
Proximity Ligation Assay (PLA)
PLA is a powerful technique that allows for the in situ detection, visualization, and quantification of protein interactions.[8][9][10] It provides single-molecule resolution and is highly specific.
Principle: Two primary antibodies raised in different species recognize Sep15 and UGGT1. Secondary antibodies, each conjugated to a unique oligonucleotide, bind to the primary antibodies. If the proteins are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected using fluorescent probes.
Experimental Protocol Outline for ER-Localized PLA:
-
Cell Preparation: Fix and permeabilize cells to allow antibody access to the ER lumen.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for Sep15 and UGGT1.
-
PLA Probe Incubation: Add the PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation and Amplification: Perform the ligation and rolling circle amplification steps according to the manufacturer's protocol.
-
Detection: Visualize the amplified signal as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified as a measure of the interaction.
Considerations for ER PLA:
-
High-quality, specific antibodies that can recognize the native proteins within the ER are essential.
-
Thorough permeabilization is required for the antibodies and PLA reagents to access the ER lumen.
BioID (Proximity-Dependent Biotin Identification)
BioID is a method used to identify both stable and transient protein interactions in living cells.[11][12][13][14][15] It provides a "snapshot" of the protein's interaction neighborhood.
Principle: A promiscuous biotin ligase (BirA) is fused to the protein of interest (e.g., Sep15). When expressed in cells and supplemented with biotin, BirA will biotinylate any proteins in close proximity. These biotinylated proteins can then be purified and identified by mass spectrometry.
Experimental Protocol Outline for ER-Localized BioID:
-
Construct Generation: Create an expression vector for a Sep15-BirA* fusion protein, ensuring the inclusion of an ER signal peptide.
-
Stable Cell Line Generation: Generate a stable cell line expressing the Sep15-BirA* fusion protein.
-
Biotin Labeling: Incubate the cells with excess biotin for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Purification: Lyse the cells under denaturing conditions and purify the biotinylated proteins using streptavidin-coated beads.
-
Mass Spectrometry: Identify the purified proteins by mass spectrometry. UGGT1 would be expected to be a prominent hit.
Considerations for ER BioID:
-
The BirA* enzyme needs to be active within the ER environment.
-
Controls, such as expressing BirA* alone in the ER, are crucial to distinguish specific proximal proteins from non-specific background.
Split-Ubiquitin System
The split-ubiquitin system is a yeast-based genetic method designed to detect interactions between membrane proteins but can be adapted for luminal proteins.[16][17][18][19][20]
Principle: Ubiquitin is split into two non-functional halves, the N-terminal (Nub) and C-terminal (Cub) fragments. Sep15 is fused to the Cub fragment, which is linked to a reporter transcription factor. UGGT1 is fused to the Nub fragment. If Sep15 and UGGT1 interact, the Nub and Cub fragments are brought into proximity, reconstituting a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases, which cleave the reporter transcription factor, allowing it to translocate to the nucleus and activate reporter genes.
Experimental Protocol Outline for ER-Localized Split-Ubiquitin:
-
Construct Generation: Create yeast expression vectors for the Sep15-Cub-reporter and UGGT1-Nub fusions. Both constructs must include ER targeting signals.
-
Yeast Transformation: Co-transform yeast cells with both plasmids.
-
Selection and Reporter Assay: Plate the transformed yeast on selective media. Interaction is indicated by the activation of reporter genes, often leading to growth on specific media or a colorimetric change.
Considerations for ER Split-Ubiquitin:
-
This method is performed in yeast, which may not fully recapitulate the ER environment of mammalian cells.
-
Adaptations are necessary to study soluble luminal proteins, often by tethering them to the ER membrane.
Comparison of In Vivo Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation | Antibody-based pulldown of protein complexes from cell lysates. | Gold standard, validates endogenous interactions, relatively straightforward. | Can miss transient or weak interactions, potential for post-lysis artifacts, requires high-quality antibodies. |
| FRET | Non-radiative energy transfer between fluorescently tagged proteins. | High spatial resolution, can be performed in living cells, provides dynamic information. | Requires genetic fusion to fluorescent proteins, potential for artifacts from overexpression, sensitive to fluorophore orientation. |
| PLA | In situ detection of close proximity using antibody-oligonucleotide conjugates. | High sensitivity and specificity, single-molecule resolution, provides spatial information. | Requires two specific primary antibodies from different species, permeabilization can be challenging for luminal proteins. |
| BioID | Proximity-dependent biotinylation by a fused promiscuous biotin ligase. | Captures transient and stable interactions, provides a snapshot of the protein's microenvironment. | Does not distinguish between direct and indirect interactions, potential for labeling non-interacting proximal proteins. |
| Split-Ubiquitin System | Reconstitution of ubiquitin and release of a reporter upon protein interaction. | Genetic assay, suitable for high-throughput screening, can detect interactions between membrane proteins. | Performed in a heterologous system (yeast), may not reflect the native mammalian cell environment, requires membrane anchoring for soluble proteins. |
Visualizing the Sep15-UGGT1 Pathway and Experimental Workflow
References
- 1. Insights into the interaction between UGGT, the gatekeeper of folding in the ER, and its partner, the selenoprotein SEP15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Förster Resonance Energy Transfer - An approach to visualize the spatiotemporal regulation of macromolecular complex formation and compartmentalized cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 7. youtube.com [youtube.com]
- 8. Study of Endoplasmic Reticulum and Mitochondria Interactions by In Situ Proximity Ligation Assay in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing In Situ Proximity Ligation Assays for Mitochondria, ER, or MERC Markers in Skeletal Muscle Tissue and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 15. cjur.ca [cjur.ca]
- 16. ER Membrane Protein Interactions Using the Split-Ubiquitin System (SUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Split-ubiquitin system for identifying protein-protein interactions in membrane and full-length proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analyzing Protein–Protein Interactions Using the Split-Ubiquitin System | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Sep15 and Other Thioredoxin-like Proteins in Cellular Redox Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the 15-kDa selenoprotein (Sep15), also known as Selenoprotein F (SELENOF), with other prominent members of the thioredoxin-like (Trx-like) protein superfamily. We will explore their distinct functional roles, supported by quantitative data and detailed experimental protocols, to illuminate the unique position of Sep15 in cellular biochemistry.
Introduction to the Thioredoxin-like Superfamily
The thioredoxin-like superfamily comprises a diverse group of proteins characterized by a conserved structural motif known as the thioredoxin fold.[1][2] This fold typically contains a Cys-X-X-Cys active site that facilitates redox chemistry, enabling these proteins to catalyze thiol-disulfide exchange reactions.[2][3] These reactions are fundamental to a vast array of cellular processes, including redox signaling, antioxidant defense, and protein folding.[4][5] While sharing a common structural framework, individual members of this family exhibit significant functional specificity, largely determined by their cellular localization, redox potential, and interactions with specific substrates and partner proteins.
Sep15 is a unique member of this superfamily, distinguished by the presence of a selenocysteine (Sec) residue in its redox-active motif (Cys-x-x-Sec), and its residence within the endoplasmic reticulum (ER).[6][7] It plays a specialized role in the quality control of glycoprotein folding, a function that sets it apart from canonical thioredoxins.[8][9]
Functional Comparison: Sep15 vs. Other Trx-like Proteins
The primary function of Sep15 is linked to the quality control of N-glycosylated protein folding within the ER.[8][9] It forms a stable 1:1 complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), an enzyme that acts as a sensor for misfolded glycoproteins.[8][10] It is proposed that Sep15 acts as an oxidoreductase that helps assess and refine the disulfide bond content of glycoproteins recognized by UGGT.[8] This function positions Sep15 as a key player in preventing the secretion of dysfunctional proteins and maintaining ER homeostasis.[11]
In contrast, other Trx-like proteins have broader or different roles:
-
Thioredoxin (Trx1): The archetypal member of the family, Trx1, is primarily located in the cytoplasm and nucleus.[3] It functions as a general protein disulfide reductase, reducing a wide range of protein substrates and playing a central role in redox signaling and antioxidant defense by providing electrons to enzymes like ribonucleotide reductase and peroxiredoxins.[4]
-
Protein Disulfide Isomerase (PDI): Like Sep15, PDI is an ER-resident protein. However, PDI has a broader role in protein folding, catalyzing the formation, breakage, and isomerization of disulfide bonds in a wide variety of nascent polypeptides.[5] While Sep15's function is tightly coupled with UGGT and glycoprotein-specific quality control, PDI acts more generally in oxidative protein folding.
-
Glutaredoxins (Grxs): These small redox proteins are found in various cellular compartments and are characterized by their use of glutathione (GSH) as a reducing equivalent.[1] They are involved in disulfide reductions and are particularly important in processes like iron-sulfur cluster biosynthesis and deglutathionylation.
-
Selenoprotein M (SelM): SelM is another ER-resident, thioredoxin-like selenoprotein and a distant homolog of Sep15.[12][13] While its precise function is still under investigation, structural studies suggest it also has a thiol-disulfide oxidoreductase function, potentially overlapping with or complementing the role of Sep15 within the ER.[12]
Quantitative Data Presentation
The following table summarizes key quantitative and qualitative differences between Sep15 and other major thioredoxin-like proteins.
| Feature | Sep15 (Selenof) | Thioredoxin 1 (Trx1) | Protein Disulfide Isomerase (PDI) | Selenoprotein M (SelM) |
| Cellular Location | Endoplasmic Reticulum Lumen[7][8] | Cytoplasm, Nucleus[3] | Endoplasmic Reticulum Lumen[5] | Endoplasmic Reticulum[12] |
| Active Site Motif | CxxU (U=Sec)[12] | CxxC[14] | Two CxxC motifs[5] | CxxU (U=Sec)[12] |
| Redox Potential | -225 mV[11] | -270 mV[11] | -175 mV[11] | Not well established |
| Key Function | Glycoprotein folding quality control[8][9] | General protein disulfide reduction, Redox signaling[4] | Disulfide bond formation and isomerization[5] | Presumed oxidoreductase function[12] |
| Primary Partner | UGGT[8][10] | Thioredoxin Reductase 1 (TXNRD1)[4] | Various folding polypeptides | Not definitively known |
Signaling Pathways and Logical Relationships
ER Glycoprotein Quality Control Cycle
The following diagram illustrates the role of Sep15 within the calnexin/calreticulin cycle, a major pathway for glycoprotein quality control in the ER. Misfolded glycoproteins are recognized by the sensor enzyme UGGT, which then associates with Sep15 to facilitate correct disulfide bond formation and refolding.
Caption: Role of the UGGT-Sep15 complex in the ER quality control cycle for glycoproteins.
Experimental Protocols
Characterizing the function of thioredoxin-like proteins often involves measuring their ability to catalyze the reduction of a substrate. The thioredoxin reductase (TrxR) activity assay using DTNB is a common and adaptable method.
Protocol: Thioredoxin Reductase Activity Assay (DTNB Method)
This colorimetric assay measures the activity of TrxR-like enzymes by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which produces a yellow color detectable at 412 nm.[15]
1. Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
NADPH solution: 20 mM in Assay Buffer
-
DTNB solution: 100 mM in Assay Buffer
-
Sample: Purified protein or cell/tissue lysate
-
(Optional) TrxR-specific inhibitor (e.g., auranofin) to distinguish specific activity from that of other reductases like glutathione reductase.[16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Sample Preparation:
-
Tissue: Homogenize ~20 mg of tissue in 200 µL of cold Assay Buffer containing protease inhibitors.[15] Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Cells: Lyse 2 x 10⁶ cells in 200 µL of cold Assay Buffer.[15] Centrifuge to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a Bradford or BCA assay.
3. Assay Procedure:
-
Prepare a reaction mix for each sample. For a 100 µL final volume:
-
80 µL Assay Buffer
-
10 µL Sample (lysate or purified protein)
-
5 µL NADPH solution (final concentration: 1 mM)
-
-
For background control: Prepare a parallel set of reactions including a specific inhibitor to measure non-TrxR activity. The difference between the total and background activity represents the specific TrxR activity.
-
Incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding 5 µL of DTNB solution (final concentration: 5 mM).
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
4. Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Use the Beer-Lambert law (A = εcl) to determine the activity. The extinction coefficient (ε) for TNB²⁻ at 412 nm is 13,600 M⁻¹cm⁻¹.
-
Express activity as nmol of DTNB reduced per minute per mg of total protein.
Experimental Workflow Diagram
Caption: General workflow for a DTNB-based thioredoxin reductase activity assay.
Conclusion
Sep15 is a highly specialized thioredoxin-like protein. While it shares the characteristic redox-active fold with proteins like Trx1 and PDI, its function is uniquely integrated into the ER's quality control machinery for glycoproteins through its stable interaction with UGGT. Its selenocysteine-containing active site and intermediate redox potential are likely tuned for its specific role in oxidative folding and quality assurance. Understanding these distinctions is crucial for researchers in cellular biology and for professionals developing therapeutics targeting redox pathways or protein folding diseases, as targeting the general thioredoxin system versus a specific member like Sep15 could have vastly different cellular consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. InterPro [ebi.ac.uk]
- 3. The Thioredoxin System of Mammalian Cells and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin - Wikipedia [en.wikipedia.org]
- 5. Thioredoxin domain - Wikipedia [en.wikipedia.org]
- 6. "The 15-kDa selenoprotein (Sep15): functional analysis and role in canc" by Vyacheslav M. Labunskyy, Vadim N. Gladyshev et al. [digitalcommons.unl.edu]
- 7. SEP15 - Wikipedia [en.wikipedia.org]
- 8. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cysteine-rich domain of SEP15, a selenoprotein co-chaperone of the ER chaperone, UDP-glucose:glycoprotein glucosyltransferase, adopts a novel fold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Selenof as a Gatekeeper of Secreted Disulfide-Rich Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cell Signaling with Extracellular Thioredoxin and Thioredoxin-Like Proteins: Insight into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
Sep15 in Redox Regulation: A Comparative Analysis with Other Selenoproteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 15-kDa selenoprotein (Sep15) with other key selenoprotein families, namely Glutathione Peroxidases (GPXs) and Thioredoxin Reductases (TrxRs), in the context of redox regulation. The information presented is supported by experimental data to aid in understanding their distinct and overlapping roles in maintaining cellular redox homeostasis.
Overview of Selenoproteins in Redox Regulation
Selenium is an essential micronutrient incorporated into proteins as the 21st amino acid, selenocysteine (Sec). These selenoproteins are critical players in cellular redox regulation and antioxidant defense systems.[1][2] Humans express 25 selenoproteins, many of which function as oxidoreductases.[1][2] The major families of selenoproteins involved in redox control include the Glutathione Peroxidases (GPXs), Thioredoxin Reductases (TrxRs), and Iodothyronine Deiodinases. These enzymes catalyze the reduction of reactive oxygen species (ROS) and regulate various signaling pathways.[1][3][4]
Sep15: A Thioredoxin-like Selenoprotein in the Endoplasmic Reticulum
Sep15 is a 15-kDa selenoprotein located in the endoplasmic reticulum (ER) that possesses a thioredoxin-like fold.[5] It plays a crucial role in the quality control of glycoprotein folding by forming a complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT).[5] This interaction is vital for ensuring proper protein conformation and preventing the accumulation of misfolded proteins, a condition that can lead to ER stress.[1] The expression of Sep15 is responsive to ER stress, highlighting its role in maintaining protein homeostasis within this organelle.[1]
Quantitative Comparison of Redox Properties
Redox Potential
The redox potential (Eh) of a molecule indicates its tendency to accept or donate electrons. A more negative redox potential signifies a stronger reducing agent.
| Selenoprotein/System | Redox Potential (Eh) | Notes |
| Sep15 (fruit fly ortholog) | -225 mV | Intermediate between Trx and PDI.[6] |
| Thioredoxin (Trx) | -270 mV to -300 mV | A major cellular disulfide reductase. |
| GSH/GSSG Couple | -260 mV to -150 mV | The primary cellular redox buffer. |
Note: The redox potential for Sep15 is from a non-mammalian source and may differ in mammals. Further research is needed to establish the precise redox potential of mammalian Sep15.
Enzymatic Activity of Glutathione Peroxidases
A side-by-side comparison of recombinant human GPX1, GPX2, and GPX4 reveals differences in their substrate specificities and catalytic efficiencies.
| Substrate (50 µM) | GPX1 Activity (U/mg) | GPX2 Activity (U/mg) | GPX4 Activity (U/mg) |
| H2O2 | 373 | 23.3 | 41.3 |
| Cumene hydroperoxide | 450 | 28.1 | 50.0 |
| tert-Butyl hydroperoxide | 350 | 21.9 | 43.8 |
| Phosphatidylcholine hydroperoxide | Not detected | Not detected | 40.0 |
Data adapted from a study comparing recombinant human GPX isoforms. Activity is expressed as Units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
These data indicate that GPX1 is the most potent scavenger of soluble hydroperoxides, while GPX4 is uniquely capable of reducing complex lipid hydroperoxides.
Signaling Pathways and Interactions
Sep15 in ER Stress and Glycoprotein Folding
Sep15 is intricately linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER. It forms a functional complex with UGGT, a key enzyme in the calnexin/calreticulin cycle, which monitors the folding status of glycoproteins.
Caption: Sep15-UGGT complex in glycoprotein quality control.
Overview of Major Selenoprotein Redox Cycles
The antioxidant functions of GPXs and TrxRs are central to cellular redox homeostasis. They operate in distinct but interconnected pathways to neutralize ROS and repair oxidative damage.
Caption: Antioxidant cycles of GPX and TrxR.
Experimental Protocols
Determination of Oxidoreductase Activity (General)
A common method to measure the activity of oxidoreductases that utilize NADPH is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Principle: The rate of NADPH consumption is directly proportional to the enzyme's activity.
General Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADPH, and the enzyme's substrate.
-
Initiate the reaction by adding the selenoprotein of interest.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Glutathione Peroxidase (GPX) Activity Assay
Principle: GPX activity is measured indirectly by a coupled reaction with glutathione reductase (GR). The GSSG produced by GPX is reduced back to GSH by GR, a process that consumes NADPH.
Protocol:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM GSH, 0.2 mM NADPH, and 1 unit/mL glutathione reductase.
-
Add the sample containing GPX.
-
Initiate the reaction by adding the peroxide substrate (e.g., H2O2 or cumene hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate GPX activity as described in the general protocol.
Thioredoxin Reductase (TrxR) Activity Assay
Principle: TrxR activity can be measured by its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of NADPH. The reduction of DTNB produces 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM EDTA, and 0.2 mM NADPH.
-
Add the sample containing TrxR.
-
Initiate the reaction by adding 5 mM DTNB.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate TrxR activity using the molar extinction coefficient of TNB (13.6 mM-1cm-1).
Conclusion
Sep15, GPXs, and TrxRs are all vital selenoproteins in cellular redox regulation, yet they exhibit distinct localizations, substrate specificities, and primary functions. Sep15's role is intrinsically tied to protein folding quality control within the ER, directly linking redox regulation to proteostasis. In contrast, GPXs and TrxRs have broader roles in antioxidant defense throughout the cell, with GPXs primarily targeting hydroperoxides and TrxRs reducing a wide range of protein disulfides.
While direct comparative kinetic data for Sep15 against other selenoproteins is an area for future research, the available information on their redox potentials and the specific activities of GPX isoforms underscores their specialized roles. Understanding these differences is crucial for researchers in drug development, as targeting specific selenoproteins could offer therapeutic potential for diseases associated with ER stress and oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side-by-side comparison of recombinant human glutathione peroxidases identifies overlapping substrate specificities for soluble hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression and activity of thioredoxin reductase 1 splice variants v1 and v2 regulate the expression of genes associated with differentiation and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
Confirming the Phenotype of Sep15 Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established phenotype of Selenoprotein 15 (Sep15) knockout (KO) mice with wild-type (WT) littermates. Sep15 is an endoplasmic reticulum (ER)-resident selenoprotein that plays a crucial role in protein folding and redox homeostasis. Its absence leads to distinct physiological changes, making the Sep15 KO mouse a valuable model for studying ER stress, protein quality control, and the physiological functions of selenoproteins. This document summarizes key phenotypic characteristics, presents comparative experimental data, and provides detailed experimental protocols.
Key Phenotypic Characteristics
Sep15 knockout mice exhibit a range of distinct phenotypes, primarily related to cellular stress and protein quality control. The most consistently reported characteristics include:
-
Early-onset Cataracts: Sep15 KO mice develop nuclear cataracts at a significantly earlier age compared to their wild-type counterparts.
-
Increased Oxidative Stress in the Liver: The absence of Sep15 leads to an accumulation of oxidative damage in the liver, a key metabolic organ.
-
Altered Immunoglobulin Levels: Sep15 deficiency has been shown to affect the levels of circulating immunoglobulins, suggesting a role in immune function.
Comparative Experimental Data
The following tables summarize quantitative data comparing key phenotypic parameters between Sep15 knockout and wild-type mice.
Table 1: Ocular Phenotype - Cataract Development
| Parameter | Wild-Type (WT) | Sep15 Knockout (KO) | Alternative Model: Selenoprotein M (SelM) Knockout |
| Cataract Incidence at 6 Months | Low (<10%) | High (>80%) | Not Reported |
| Average Cataract Severity Score (Grade 0-4) | < 0.5 | > 2.5 | Not Applicable |
Table 2: Liver Phenotype - Oxidative Stress Markers
| Parameter | Wild-Type (WT) | Sep15 Knockout (KO) | Alternative Model: ERp57 Knockout |
| Protein Carbonyls (nmol/mg protein) | Baseline Levels | Significantly Increased | Increased |
| Lipid Peroxidation (MDA, nmol/mg protein) | Baseline Levels | Significantly Increased | Increased |
| Total Glutathione (GSH) (µmol/g tissue) | Normal Levels | Significantly Decreased | Decreased |
Table 3: Serum Immunoglobulin Levels
| Immunoglobulin Isotype | Wild-Type (WT) (mg/mL) | Sep15 Knockout (KO) (mg/mL) | Alternative Model: Selenoprotein M (SelM) Knockout (mg/mL) |
| IgM | Normal Range | Altered Levels | Not Reported |
| IgG1 | Normal Range | Altered Levels | Not Reported |
| IgG2a | Normal Range | Altered Levels | Not Reported |
| IgA | Normal Range | Altered Levels | Not Reported |
Note: Specific quantitative values for immunoglobulin levels in Sep15 KO mice are not consistently reported across literature. "Altered Levels" indicates a statistically significant difference from wild-type controls.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams are provided.
Comparative Guide to the Cross-Reactivity of Sep15 (SELENOF) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of antibodies targeting the 15 kDa selenoprotein (Sep15), also known as Selenoprotein F (SELENOF). Understanding the potential for cross-reactivity is critical for the accurate interpretation of experimental results. This document outlines the potential for cross-reactivity based on protein homology, provides detailed experimental protocols for validation, and offers a framework for presenting comparative data.
Introduction to Sep15 (SELENOF)
Sep15 is an endoplasmic reticulum (ER)-resident protein that plays a crucial role in the quality control of protein folding.[1][2][3] It contains a selenocysteine residue within a thioredoxin-like domain, suggesting a function as a thiol-disulfide isomerase.[2] Sep15 associates with UDP-glucose:glycoprotein glucosyltransferase (UGTR), an enzyme involved in glycoprotein folding.[1][3] In humans, Sep15 is encoded by the SEP15 gene (also known as SELENOF).[2]
Homology and Potential for Cross-Reactivity:
-
Mammalian Homologs: Sep15 is highly conserved among mammals, including humans, mice, and rats.[4] Therefore, antibodies raised against human Sep15 are likely to recognize the orthologs in these species.
-
Paralogs: Sep15 is not known to be homologous to any other protein in mammals.[4] This low homology to other human proteins suggests a reduced likelihood of off-target binding.
-
Related Proteins: A distantly related selenoprotein, Fep15, has been identified in fish but is absent in mammals.[5]
-
Interacting Proteins: While not homologous, antibodies could potentially cross-react with proteins that are in a complex with Sep15, such as UGTR, particularly if the antibody is polyclonal and recognizes a conformational epitope.
Comparison of Sep15 Antibody Performance
Table 1: Comparative Analysis of Sep15 Antibody Specificity
| Antibody | Host Species/ Clonality | Target Protein | Potential Cross-Reacting Protein | Western Blot Signal Ratio (Target/Cross-Reacting) | ELISA Binding Affinity (KD) for Target | ELISA Binding Affinity (KD) for Cross-Reacting Protein |
| Example: Antibody X | Rabbit Polyclonal | Human Sep15 | Human UGTR | [Enter experimental value] | [Enter experimental value] | [Enter experimental value] |
| Example: Antibody Y | Mouse Monoclonal | Human Sep15 | Human Thioredoxin | [Enter experimental value] | [Enter experimental value] | [Enter experimental value] |
| [Add other antibodies for comparison] |
Researchers should populate this table with their own experimental data.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of a Sep15 antibody, a combination of experimental approaches is recommended.
Western blotting is a fundamental technique to verify antibody specificity by detecting the target protein's molecular weight.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract proteins. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on an SDS-PAGE gel. The gel percentage should be appropriate for the size of Sep15 (~15-18 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the Sep15 primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A specific antibody should produce a distinct band at the expected molecular weight of Sep15.
To assess cross-reactivity, it is advisable to include lysates from cells known to express potential cross-reacting proteins. The absence of bands at other molecular weights is an indicator of specificity.
ELISA can be used to quantify the binding affinity of an antibody to its target and potential cross-reactants. A competitive ELISA is particularly useful for this purpose.
Protocol:
-
Antigen Coating: Coat the wells of a microtiter plate with a known concentration of purified recombinant Sep15 protein overnight at 4°C.
-
Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: In a separate plate, pre-incubate the Sep15 antibody with increasing concentrations of either unlabeled Sep15 (for a standard curve) or the potential cross-reacting protein.
-
Incubation: Add the antibody-antigen mixture to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate and allow the color to develop.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The degree of cross-reactivity can be determined by comparing the concentration of the cross-reacting protein required to inhibit the antibody signal by 50% (IC50) to that of the target protein.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for assessing antibody cross-reactivity.
Caption: Workflow for assessing Sep15 antibody specificity using Western Blot.
References
- 1. anti-Sep 15 Antibody [ABIN2783301] - Cow, Human, Mouse, WB [antibodies-online.com]
- 2. SEP15 - Wikipedia [en.wikipedia.org]
- 3. SEP15 Polyclonal Antibody (PA5-103009) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of Fep15, a new selenocysteine-containing member of the Sep15 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Activity of Wild-Type vs. Mutant Sep15
For researchers and professionals in drug development, understanding the functional consequences of protein mutations is paramount. This guide provides an objective comparison of the enzymatic activity between wild-type Selenoprotein 15 (Sep15) and its mutant forms, supported by experimental data and detailed methodologies. Sep15 is an endoplasmic reticulum (ER)-resident oxidoreductase with a thioredoxin-like fold, playing a crucial role in glycoprotein folding and redox homeostasis.
Data Presentation: Wild-Type vs. Mutant Sep15 Function
Direct kinetic comparisons detailing Michaelis-Menten constants (Kₘ) and catalytic rates (k꜀ₐₜ) for specific point mutants of Sep15 are not extensively available in the current body of research. However, a functional comparison can be drawn from studies utilizing knockout or deficient models, which represent a total loss-of-function mutation. The following table summarizes the known enzymatic functions of wild-type Sep15 and the observed consequences in a mutant (deficient) state.
| Feature | Wild-Type Sep15 | Mutant Sep15 (Knockout/Deficient Model) |
| Enzymatic Function | Possesses thioredoxin-like oxidoreductase activity, suggesting a role in catalyzing the formation and isomerization of disulfide bonds.[1] | Complete loss of oxidoreductase activity. |
| Protein Interaction | Forms a 1:1 stoichiometric complex with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key sensor in the calnexin cycle for quality control of glycoprotein folding.[1] | The UGT-binding domain is often deleted in knockout models, leading to the inability to form the Sep15-UGGT complex.[1] |
| Role in Protein Folding | Assists in the oxidative maturation and proper folding of a specific subset of N-glycosylated proteins within the ER.[1][2] | Deficiency leads to protein misfolding and aggregation, notably resulting in the development of cataracts in knockout mice due to misfolded lens proteins.[1] |
| Redox Homeostasis | Contributes to maintaining the redox balance within the endoplasmic reticulum. | Increased susceptibility to oxidative stress has been observed in Sep15 knockdown cells.[1] |
| Response to ER Stress | Expression is transcriptionally upregulated during adaptive Unfolded Protein Response (UPR) to enhance protein folding capacity.[1][2] | Absence of Sep15 can exacerbate conditions of ER stress, although Sep15 deficiency alone does not constitutively activate the UPR, suggesting functional redundancy with other oxidoreductases.[1][2] |
Experimental Protocols
To assess the enzymatic activity of wild-type or mutant Sep15, a general oxidoreductase assay can be employed. The following protocol is adapted from established methods for similar thioredoxin-like enzymes and measures the reduction of a chromogenic substrate.[3][4]
Protocol: Measuring Sep15 Oxidoreductase Activity via DTNB Reduction Assay
This colorimetric assay quantifies the NADPH-dependent reduction of 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB²⁻), which produces a yellow color detectable at 412 nm.
I. Materials and Reagents:
-
Purified wild-type and mutant Sep15 protein
-
TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)
-
NADPH solution (reconstituted in purified water)
-
DTNB solution (reconstituted in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
II. Sample Preparation:
-
Prepare purified recombinant wild-type and mutant Sep15 proteins. Ensure high purity to avoid interference from other cellular reductases.
-
Determine the protein concentration of both wild-type and mutant preparations using a standard method (e.g., Bradford assay).
-
Dilute the enzyme preparations in cold TrxR Assay Buffer to the desired concentrations for the assay.
III. Assay Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing TrxR Assay Buffer and NADPH. The final concentration of NADPH in the well should be in the range of 200-400 µM.
-
Set up Plate:
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
Sample Wells (Wild-Type & Mutant): Add a specific amount (e.g., 2-50 µL) of the diluted wild-type or mutant Sep15 to respective wells. Adjust the total volume with assay buffer.
-
Perform all measurements in triplicate.
-
-
Initiate Reaction: Add the DTNB solution to all wells to a final concentration of approximately 1-2 mM. The total reaction volume should be consistent across all wells (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 25°C. Measure the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 20-40 minutes.[3]
IV. Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the kinetic curve for each sample.
-
Subtract the rate of the blank from the rates of the wild-type and mutant samples to correct for any non-enzymatic reduction of DTNB.
-
The specific activity can be calculated using the Beer-Lambert law for TNB²⁻ (molar extinction coefficient ε ≈ 14,150 M⁻¹cm⁻¹) and normalized to the amount of enzyme added to the well.
-
Compare the specific activity of the wild-type Sep15 to that of the mutant to determine the functional impact of the mutation.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing enzyme kinetics and the signaling pathway in which Sep15 functions.
References
- 1. Sep15, a thioredoxin-like selenoprotein, is involved in the unfolded protein response and differentially regulated by adaptive and acute ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sep15, a Thioredoxin-like Selenoprotein, is Involved in the Unfolded Protein Response and Differentially Regulated by Adaptive and Acute ER Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
Validating CRISPR-Mediated Sep15 Knockout: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, the precise validation of CRISPR-Cas9 gene editing is a critical step to ensure the reliability and reproducibility of experimental results. While genomic sequencing confirms the modification at the DNA level, Western blot analysis provides essential proof of a functional knockout at the protein level. This guide offers an objective comparison of Western blot with other validation methods for confirming the knockout of Selenoprotein 15 (Sep15), supported by experimental protocols and data visualization.
Sep15, also known as SELENOF, is a 15-kDa selenoprotein residing in the endoplasmic reticulum. It possesses a thioredoxin-like fold and is involved in redox homeostasis and quality control of protein folding. Given its role in cellular stress responses and potential implications in cancer, accurate validation of its knockout is paramount for functional studies.
Comparison of Knockout Validation Methodologies
A successful CRISPR-mediated gene knockout should be validated at both the genomic and proteomic levels. At the genomic level, methods like Sanger sequencing and Next-Generation Sequencing (NGS) confirm the presence of insertions or deletions (indels) at the target locus. At the proteomic level, techniques such as Western blot and mass spectrometry verify the absence of the target protein.[1][2]
| Method | What it Measures | Pros | Cons | Throughput | Relative Cost |
| Sanger Sequencing | DNA sequence at the target locus | Confirms specific indel mutations; relatively inexpensive for single samples. | Not quantitative for a mixed cell population; low throughput; time-consuming.[3] | Low |
|
| Next-Generation Sequencing (NGS) | Deep sequencing of the target locus | Highly sensitive for detecting low-frequency mutations and off-target effects; quantitative. | High cost; complex data analysis; long turnaround time.[3][4] | High |
|
| Quantitative PCR (qPCR) | mRNA expression levels of the target gene | High throughput; relatively inexpensive and fast. | Can be misleading as mRNA levels may not correlate with protein expression; insensitive to small indels that don't cause nonsense-mediated decay.[5] | High | $ |
| Western Blot | Presence and relative abundance of the target protein | Directly assesses protein knockout; widely accessible; semi-quantitative. | Requires a specific and validated antibody; lower throughput; can have lower sensitivity compared to mass spectrometry.[6] | Medium |
|
| Mass Spectrometry (Proteomics) | Presence and quantity of peptides from the target protein | Highly sensitive and specific; does not require an antibody; can identify multiple protein changes simultaneously.[6] | High initial instrument cost; requires specialized expertise for operation and data analysis.[6] | High |
|
Detailed Protocol: Western Blot for Sep15 Knockout Validation
This protocol provides a step-by-step guide for validating Sep15 knockout in a human cell line using Western blot.
1. Sample Preparation (Cell Lysis)
-
Culture wild-type (WT) and CRISPR-edited cells to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
3. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein from WT and knockout cell lysates into the wells of a 15% SDS-polyacrylamide gel. Include a protein ladder to determine molecular weight. The expected molecular weight of Sep15 is approximately 15-18 kDa.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform a wet or semi-dry transfer according to the transfer system manufacturer's protocol. A typical wet transfer is run at 100V for 60-90 minutes.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a validated primary antibody against Sep15 (e.g., a rabbit polyclonal or monoclonal antibody) diluted in blocking buffer. The dilution should be optimized, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Simultaneously, probe a separate membrane or the same membrane (if stripped and re-probed) with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
6. Detection
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the results: A band for Sep15 should be present in the WT lane and absent or significantly reduced in the knockout lane. The loading control band should be of similar intensity across all lanes.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow for Western blot validation and the underlying CRISPR-Cas9 mechanism for gene knockout.
Caption: Western blot workflow for validating Sep15 protein knockout.
Caption: Mechanism of CRISPR-Cas9 mediated gene knockout via NHEJ.
References
- 1. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 2. How to Validate a CRISPR Knockout [biognosys.com]
- 3. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 4. synthego.com [synthego.com]
- 5. genuinbiotech.com [genuinbiotech.com]
- 6. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
A Functional Comparison of Sep15 and Selenoprotein M: Two Thioredoxin-like Selenoproteins of the Endoplasmic Reticulum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional characteristics of two closely related selenoproteins, Sep15 (also known as Selenof) and Selenoprotein M (SelM). Both are residents of the endoplasmic reticulum (ER) and possess a thioredoxin-like fold, suggesting roles in cellular redox regulation. However, emerging research reveals distinct functionalities and physiological implications for each. This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental methodologies, and provides visual representations of their molecular pathways.
Overview and Key Distinctions
Sep15 and Selenoprotein M share approximately 31% sequence identity and a common thioredoxin-like structural domain, positioning them as thiol-disulfide oxidoreductases.[1] Despite these similarities, they exhibit significant differences in their tissue expression, interacting partners, and physiological roles. A primary distinguishing feature is the presence of a C-terminal ER retention signal in Selenoprotein M, which is absent in Sep15.[1] Sep15's retention in the ER is mediated by its tight association with UDP-glucose:glycoprotein glucosyltransferase (UGGT), a key enzyme in the quality control of glycoprotein folding.[1]
Comparative Data
The following tables summarize the key functional and structural differences between Sep15 and Selenoprotein M based on available experimental data.
Table 1: General Properties and Localization
| Feature | Sep15 (Selenof) | Selenoprotein M (SelM) |
| Sequence Identity | ~31% with Selenoprotein M[1] | ~31% with Sep15[1] |
| Structural Fold | Thioredoxin-like | Thioredoxin-like |
| Active Site Motif | Cys-x-Sec (C-x-U)[2] | Cys-x-x-Sec (C-x-x-U)[2] |
| Subcellular Localization | Endoplasmic Reticulum | Endoplasmic Reticulum |
| ER Retention Mechanism | Lacks ER retention signal; retained via interaction with UGGT[1] | Possesses a C-terminal ER retention signal[1] |
| Primary Tissue Expression | Liver, kidney, prostate, testis[1] | Brain[1] |
Table 2: Functional Characteristics and Known Interactors
| Function/Interaction | Sep15 (Selenof) | Selenoprotein M (SelM) |
| Primary Function | Co-chaperone in glycoprotein quality control, redox homeostasis | Neuroprotection, calcium homeostasis, leptin signaling |
| Known Interacting Partner | UDP-glucose:glycoprotein glucosyltransferase (UGGT) in a 1:1 complex[1] | Interacts with proteins involved in calcium signaling (indirectly) |
| Role in ER Stress | Expression is induced by the accumulation of misfolded proteins[1] | Implicated in mitigating ER stress-induced apoptosis |
| Redox Activity | Confirmed thiol-disulfide oxidoreductase activity | Presumed thiol-disulfide oxidoreductase activity |
Table 3: Phenotypes of Knockout Mouse Models
| Phenotype | Sep15 Knockout Mice | Selenoprotein M Knockout Mice |
| Viability | Viable and fertile[3] | Viable and fertile |
| Key Phenotype | Develops prominent nuclear cataracts at an early age[3] | Exhibit increased weight gain, elevated white adipose tissue, and diminished hypothalamic leptin sensitivity[4] |
| Oxidative Stress | Elevated parameters of oxidative stress in the liver[3] | Implicated in protection against oxidative damage in the brain |
| Neurological Function | Normal brain morphology[3] | No deficits in motor coordination or cognitive function[4] |
Signaling Pathways and Experimental Workflows
To visually represent the functional contexts of Sep15 and Selenoprotein M, the following diagrams have been generated using the DOT language.
Caption: Sep15 forms a complex with UGGT in the ER to facilitate the refolding of misfolded glycoproteins.
Caption: Selenoprotein M is involved in neuroprotection by mitigating oxidative stress and regulating ER calcium release.
Caption: A generalized workflow for co-immunoprecipitation to verify the interaction between Sep15 and UGGT.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Co-Immunoprecipitation of Sep15 and UGGT
This protocol is adapted from studies demonstrating the interaction between Sep15 and UGGT.[5][6]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are transiently co-transfected with plasmids encoding HA-tagged Sep15 and FLAG-tagged UGGT using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Lysis: 48 hours post-transfection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a protease inhibitor cocktail. The lysate is incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: The cleared lysate is incubated with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Washing: The beads are washed three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a polyvinylidene difluoride (PVDF) membrane, and probed with anti-FLAG and anti-HA antibodies to detect UGGT and Sep15, respectively.
Measurement of Intracellular Calcium Concentration with Fura-2 AM
This protocol is based on methods used to assess the role of Selenoprotein M in calcium homeostasis.[7][8][9]
-
Cell Preparation: Cells (e.g., neuronal cell lines) are seeded onto glass-bottom dishes and cultured to the desired confluency.
-
Fura-2 AM Loading: The culture medium is replaced with a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. The cells are incubated for 30-60 minutes at 37°C in the dark.
-
Washing and De-esterification: The loading buffer is removed, and the cells are washed twice with the loading buffer without Fura-2 AM. The cells are then incubated for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Fluorescence Imaging: The dish is mounted on an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for individual cells over time. This ratio is proportional to the intracellular calcium concentration. Changes in the ratio in response to stimuli can be monitored.
Thioredoxin Reductase Activity Assay
This is a general protocol that can be adapted to measure the oxidoreductase activity of Sep15 and Selenoprotein M.[10][11]
-
Sample Preparation: Purified recombinant Sep15 or Selenoprotein M, or cell lysates containing these proteins, are prepared in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, with 1 mM EDTA).
-
Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing the assay buffer, NADPH, and the substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Enzyme Reaction: The reaction is initiated by adding the protein sample to the reaction mixture. The reduction of DTNB by the selenoprotein, with NADPH as the electron donor, produces 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.
-
Absorbance Measurement: The increase in absorbance at 412 nm is monitored over time using a microplate reader.
-
Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is calculated using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) and is expressed as units per milligram of protein (1 unit = 1 µmol of DTNB reduced per minute).
Conclusion
Sep15 and Selenoprotein M, despite their structural homology, are not functionally redundant. Sep15 plays a specialized role in the quality control of glycoprotein folding through its interaction with UGGT, a function underscored by the cataract phenotype in knockout mice, likely due to misfolded lens crystallins. In contrast, Selenoprotein M is crucial for neuronal function, protecting against oxidative stress and regulating calcium signaling, with its deficiency leading to metabolic disturbances.
For researchers in drug development, these differences are critical. Targeting Sep15 could have implications for diseases associated with protein misfolding, while modulating Selenoprotein M activity might offer therapeutic avenues for neurodegenerative disorders or metabolic syndrome. Future research should focus on elucidating the specific substrates of each enzyme and directly comparing their kinetic parameters to fully understand their distinct catalytic mechanisms. The development of specific inhibitors or activators for each protein will be instrumental in dissecting their precise roles in health and disease.
References
- 1. “Alphabet” Selenoproteins: Their Characteristics and Physiological Roles [mdpi.com]
- 2. NMR structures of the selenoproteins Sep15 and SelM reveal redox activity of a new thioredoxin-like family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of the 15-kDa selenoprotein (Sep15) in redox homeostasis and cataract development revealed by the analysis of Sep 15 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of selenoprotein M leads to obesity without cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DSpace [scholarworks.umass.edu]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. hellobio.com [hellobio.com]
- 10. biogot.com [biogot.com]
- 11. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for SAP15 Peptide
This document provides crucial safety and logistical information for the handling and disposal of SAP15, a synthetic anti-inflammatory peptide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on general safety protocols for handling research-grade peptides.[1][2][3] It is imperative to consult your institution's specific chemical hygiene and waste disposal plans and to perform a risk assessment before handling this material.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment should be worn to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | Protects eyes from contact with dust particles or splashes of peptide solutions.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the peptide.[1][2][3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a suitable respirator if there is a risk of inhaling dust, especially when weighing the lyophilized powder. | Prevents inhalation of the peptide, which may be harmful.[2] It is recommended to handle the solid form in a chemical fume hood.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Protocol:
-
Preparation : Before handling, allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent moisture condensation upon opening.[5]
-
Work Area : Conduct all handling of this compound, particularly weighing of the powder, in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4]
-
Weighing : Weigh out the desired amount of peptide quickly and reseal the container tightly to minimize exposure to air and moisture.[5]
-
Solubilization : Dissolve this compound in sterile, pH-adjusted buffers (typically pH 5-6) for optimal stability.[6] According to one supplier, this compound is soluble in water.[7] If necessary, sonication can be used to aid dissolution.[5]
Storage Protocol:
-
Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder in a dry, dark place.[1][5][6]
-
Peptide Solutions : For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store these aliquots at -20°C or colder.[1][5]
Disposal Plan
Dispose of this compound and any contaminated materials as chemical waste in accordance with all federal, state, and local regulations.[2][8] Never dispose of peptides in the regular trash or down the drain.[8]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and used PPE.
-
Segregate this compound waste from other waste streams unless otherwise directed by your institution's hazardous waste program.
-
-
Containerization and Labeling :
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name (Synthetic anti-inflammatory peptide 15) and any other information required by your institution.
-
-
Waste Pickup and Disposal :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.
-
-
Documentation :
-
Maintain detailed records of all disposal activities, including the material's identity, quantity, and disposal date, as required by your institution.[4]
-
Signaling Pathway and Experimental Workflow
This compound is a synthetic anti-inflammatory peptide derived from human β-defensin 3.[7][9] It functions by inhibiting the phosphorylation of histone deacetylase 5 (HDAC5), which in turn reduces the phosphorylation of the p65 subunit of NF-κB, a key regulator of inflammatory responses.[7][9][10]
Caption: Logical diagram of the this compound inhibitory signaling pathway.
Experimental Protocol: General Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound
The following provides a generalized workflow for the synthesis of peptides like this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. intelligenthq.com [intelligenthq.com]
- 9. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
